molecular formula C8H5NO2 B119535 4-Cyanobenzoic acid CAS No. 619-65-8

4-Cyanobenzoic acid

Cat. No.: B119535
CAS No.: 619-65-8
M. Wt: 147.13 g/mol
InChI Key: ADCUEPOHPCPMCE-UHFFFAOYSA-N
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Description

4-Cyanobenzoic acid (CAS 619-65-8) is a white to almost white crystalline powder with a molecular weight of 147.13 g/mol and a melting point of approximately 217-224 °C . It serves as a critical building block in pharmaceutical and materials science research. Its primary application is as a key synthetic intermediate for the oral highly selective coagulation factor inhibitor Betrixaban, a medication used for the prevention and treatment of pulmonary embolism and acute venous thromboembolism . It is also a vital precursor for the synthesis of the conventional hemostatic agent p-aminomethylbenzoic acid, which treats bleeding from excessive fibrinolysis . Furthermore, it is an important raw material for preparing pyrimidine-based liquid crystal display materials . The compound acts as an inhibitor of both monophenolase and diphenolase activity in mushroom tyrosinase . Solubility is a key consideration for research applications; the compound is soluble in methanol and has a solubility in water of approximately 1.2 g/L at 20°C . A recent solid-liquid equilibrium study determined its solubility order in various solvents at 298.15 K, with the highest solubility in DMF and the lowest in MeCN . This product is offered with a minimum purity of 98% and is intended For Research Use Only. Not for diagnostic or therapeutic use. Handle with care, as it may cause skin and eye irritation and be harmful if swallowed, in contact with skin, or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanobenzoic acid
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InChI

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADCUEPOHPCPMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041659
Record name 4-Cyanobenzoic acid
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Molecular Weight

147.13 g/mol
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CAS No.

619-65-8
Record name 4-Cyanobenzoic acid
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Record name 4-CYANOBENZOIC ACID
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Foundational & Exploratory

4-Cyanobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyanobenzoic Acid

Introduction

This compound (4-CBA), also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₅NO₂.[1][2] It is characterized by a benzene (B151609) ring substituted with a cyano group (-C≡N) and a carboxylic acid group (-COOH) at the para (1,4) positions.[2] This bifunctional nature makes it a highly versatile and valuable building block in various scientific and industrial domains.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.[1][3] Furthermore, its unique electronic and structural properties have led to its use in the development of advanced materials such as liquid crystals and Metal-Organic Frameworks (MOFs).[1][4] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white to off-white or yellowish crystalline solid at room temperature.[1][2][5][6] Its solid state is maintained by strong intermolecular forces, including hydrogen bonding from the carboxylic acid group.[6] The key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₅NO₂[1][2][7]
Molecular Weight 147.13 g/mol [1][4][7]
Appearance White to off-white/yellow crystalline powder[1][5][8]
Melting Point 217 - 224 °C[1][4][5][9]
Boiling Point ~313 - 355 °C[6][9]
Density ~1.38 g/cm³[6][9]
pKa 3.55 (at 25 °C)[8][9]
LogP (n-octanol/water) 1.6[7][10]
CAS Number 619-65-8[1][4][5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: the carboxylic acid and the cyano group.[6] This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Reactivity
  • Acylation Reactions: The carboxylic acid group can be readily converted into a more reactive acyl chloride. This is typically achieved by reacting 4-CBA with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-cyanobenzoyl chloride, a key intermediate for synthesizing amides and esters.[4][11]

  • Esterification: Standard acid-catalyzed esterification with alcohols yields the corresponding esters.[4]

  • Condensation Reactions: In the presence of condensing agents, 4-CBA reacts with amines to form amide derivatives.[11]

  • Metal-Organic Frameworks (MOFs): The carboxylate group acts as a linker to connect metal ions or clusters, forming one-, two-, or three-dimensional porous structures known as MOFs.[4] These materials have applications in gas storage, catalysis, and sensing.[4]

  • Reduction: The carboxylic acid and cyano groups can be reduced using appropriate reducing agents to yield corresponding benzylamine (B48309) derivatives or alcohols.[11]

Stability and Incompatibilities

This compound is stable under normal laboratory conditions.[5][8] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8][12] Contact with these substances should be avoided.

Hazardous Decomposition

Upon thermal decomposition, this compound may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9][12]

Key Reactions of this compound CBA This compound AcylChloride 4-Cyanobenzoyl Chloride CBA->AcylChloride + SOCl₂ or (COCl)₂ Ester Ester Derivative CBA->Ester + R-OH, H⁺ Amide Amide Derivative CBA->Amide + R-NH₂, Condensing Agent MOF Metal-Organic Framework (MOF) CBA->MOF + Metal Ions

Key chemical transformations of this compound.

Solubility Profile

The solubility of 4-CBA is influenced by its polar functional groups.[6] It is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[6] The solubility in aqueous solutions is pH-dependent; it increases significantly at higher pH levels due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.[6]

SolventSolubilityReferences
Water ~1.2 g/L (at 20°C)[4][8]
Methanol Soluble[4][8]
Ethanol Soluble (solubility increases with temperature)[6][13]
Dimethylformamide (DMF) High solubility[4]
Acetonitrile (MeCN) Low solubility[4]
Hydrocarbons Limited solubility[6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

TechniqueKey Peaks / SignalsReferences
FTIR (cm⁻¹) ~2240 (C≡N stretch)~3100, 3060 (Aromatic C-H stretch)~1334 (C-O stretch)[4][14]
¹H NMR Signals corresponding to aromatic protons are observable.[15][16]
¹³C NMR Spectral data is available for structural confirmation.[7][17]
Mass Spectrometry Electron ionization (EI) mass spectra are available for molecular weight determination.[7][18]

Experimental Protocols

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a common method for introducing a cyano group onto an aromatic ring, starting from an amino group.

Workflow:

  • Diazotization: 4-Aminobenzoic acid is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form an intermediate diazonium salt. This reaction must be kept at a low temperature (0-5 °C) to prevent decomposition of the salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group is replaced by a cyano group, yielding this compound.

  • Workup and Purification: The product is isolated from the reaction mixture, typically through filtration and recrystallization, to obtain the purified compound.

Synthesis via Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Start 4-Aminobenzoic Acid Reagent1 NaNO₂, HCl Start->Reagent1 Intermediate 4-Carboxybenzenediazonium Chloride Reagent1->Intermediate 0-5 °C Reagent2 CuCN Intermediate->Reagent2 Addition Product This compound Reagent2->Product

Workflow for the synthesis of 4-CBA from 4-aminobenzoic acid.
Acylation to 4-Cyanobenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to an acyl chloride.[11]

  • Setup: To a dry, round-bottom flask, add this compound (1.0 eq), dry dichloromethane (B109758) (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath and stir for 10 minutes.

  • Addition of Reagent: Slowly add oxalyl chloride (1.5 eq) to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature (~25 °C) and stir for 4-5 hours.

  • Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting 4-cyanobenzoyl chloride residue can often be used in the next step without further purification.

Spectroscopic Sample Preparation
  • FTIR Spectroscopy: Samples can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7][19] The C≡N stretching frequency at ~2240 cm⁻¹ is a key diagnostic peak.[4][14]

  • NMR Spectroscopy: For ¹H and ¹³C NMR, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[16]

  • Mass Spectrometry: Analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.[7]

Safety Information

This compound is classified as harmful and an irritant.[5]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][12]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid breathing dust.[5]

  • Storage: Store in a cool, dry place away from incompatible materials.[3]

References

An In-depth Technical Guide to 4-Cyanobenzoic Acid (CAS 619-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanobenzoic acid (CAS 619-65-8), a versatile bifunctional molecule widely utilized in organic synthesis, pharmaceutical development, and materials science. This document details its physicochemical properties, spectroscopic data, key synthetic protocols, and its role as a tyrosinase inhibitor.

Core Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized below for easy reference.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 619-65-8[2]
Molecular Formula C₈H₅NO₂[2]
Molecular Weight 147.13 g/mol [2]
Melting Point 219-221 °C (decomposes)[3]
pKa 3.55 (at 25 °C)[2]
Solubility in Water 1.2 g/L[2]
Appearance White to yellow-beige crystalline powder[2]
Solubility Soluble in methanol, DMSO. Sparingly soluble in water.[2][4]
Spectroscopic Data

The unique structure of this compound, featuring both a carboxylic acid and a nitrile group on a benzene (B151609) ring, gives rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityAssignment
~8.10DoubletAromatic Protons (ortho to -COOH)
~7.85DoubletAromatic Protons (ortho to -CN)
~13.0Singlet (broad)Carboxylic Acid Proton

Note: Specific chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~166Carboxylic Acid Carbon (-COOH)
~133Aromatic Carbons (ortho to -COOH)
~130Aromatic Carbons (ortho to -CN)
~118Nitrile Carbon (-CN)
~116Aromatic Carbon (ipso to -CN)
~135Aromatic Carbon (ipso to -COOH)

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (Carboxylic Acid)
~2230C≡N stretch (Nitrile)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1400C=C stretch (Aromatic Ring)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.

m/zIon
147[M]⁺ (Molecular Ion)
130[M-OH]⁺
102[M-COOH]⁺

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed protocols for two common methods.

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_0 Oxidation Route cluster_1 Sandmeyer Route 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 4-Cyanobenzoic_Acid_1 This compound 4-Cyanobenzaldehyde->4-Cyanobenzoic_Acid_1 Oxidizing Agent (e.g., KMnO₄, H₂O₂) 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Diazonium_Salt Diazonium_Salt 4-Aminobenzoic_Acid->Diazonium_Salt NaNO₂ / HCl 4-Cyanobenzoic_Acid_2 This compound Diazonium_Salt->4-Cyanobenzoic_Acid_2 CuCN / KCN G Mixed-Type Inhibition of Tyrosinase by this compound E Free Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor (I) S Substrate (e.g., L-DOPA) ES->E P Product (Dopaquinone) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor (I) I Inhibitor (this compound) EI->E ESI->ES

References

A Technical Guide to the Molecular Structure of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 4-Cyanobenzoic acid (4-CBA). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document details the structural characteristics, spectroscopic data, and crystallographic information of 4-CBA. Furthermore, it outlines key experimental protocols for its synthesis and analysis, supplemented by graphical representations of workflows and reactions to facilitate understanding.

Molecular Identity and Physicochemical Properties

This compound, also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₅NO₂.[1][2][3][4] It presents as a white to light yellow crystalline powder.[5][6] The molecule is characterized by a benzene (B151609) ring substituted with a cyano (-C≡N) group and a carboxylic acid (-COOH) group at the para (1,4) positions.[2] The presence of the electron-withdrawing cyano group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2] It is a crucial intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[7]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 619-65-8[1][4]
Molecular Formula C₈H₅NO₂[1][4]
Molecular Weight 147.13 g/mol [1][8]
Appearance White to off-white/yellow crystalline powder[5][6]
Melting Point 219-222 °C (decomposes)[5]
IUPAC Name This compound[3][8]
SMILES OC(=O)c1ccc(cc1)C#N
InChI Key ADCUEPOHPCPMCE-UHFFFAOYSA-N[3][9]
Solubility Soluble in methanol; sparingly soluble in water.[5]

Crystallographic Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The molecules typically form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. These dimers then arrange into a stable crystal lattice. Data from the Crystallography Open Database (COD) provides detailed insights into its unit cell parameters.

Table 2: Representative Crystallographic Data for this compound (Data sourced from COD Entry 2015598, as referenced by PubChem CID 12087[8])

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 3.86 Å
b 7.84 Å
c 21.91 Å
α 90°
β 95.16°
γ 90°
Volume 661.16 ų

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of 4-CBA shows a distinct molecular ion peak and characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Fragments (EI-MS)

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
130High[M-OH]⁺
102Medium[M-COOH]⁺
76Low[C₆H₄]⁺

(Data derived from NIST Mass Spectrometry Data Center[3])

The IR spectrum of 4-CBA displays characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired from a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]

Table 4: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100MediumAromatic C-H Stretch
2500-3300BroadO-H Stretch (Carboxylic Acid)
~2240StrongC≡N Stretch (Nitrile)
~1700StrongC=O Stretch (Carboxylic Acid)
~1600MediumC=C Stretch (Aromatic Ring)
~1334StrongIn-plane O-H Bend / C-O Stretch
~867StrongC-H Out-of-plane Bend (para-disubstituted)

(Data compiled from vibrational studies[7])

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are commonly recorded in deuterated solvents like DMSO-d₆.[10]

Table 5: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.5Broad Singlet-1H-COOH
~8.1Doublet~8.42HAromatic H (H2, H6)
~7.9Doublet~8.42HAromatic H (H3, H5)

(Assignments are based on standard chemical shifts and coupling patterns for para-substituted benzene rings)

Table 6: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.5-COOH
~134.5C1 (-COOH)
~132.8C3, C5
~130.1C2, C6
~118.5C4 (-CN)
~116.0-C≡N

(Assignments are based on predictive models and data for similar structures[11][12])

Experimental Protocols & Workflows

This protocol describes a method for synthesizing this compound via the oxidation of 4-cyanobenzaldehyde (B52832).[10]

Methodology:

  • Reaction Setup: To a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (B81311) (10 mL), add PB-SiO₂-KMnO₄ (0.75 g, 0.75 mmol).

  • Reaction Execution: Stir the mixture at 65°C for 20 hours.

  • Quenching: After cooling to room temperature, add Na₂S₂O₃ (0.50 mmol) and stir the mixture overnight.

  • Filtration: Filter the mixture through a pad of silica (B1680970) gel. Wash the precipitate with a hexane:ether solution (5:1).

  • Extraction: Suspend the precipitate in 10% MeOH in CHCl₃ (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir at room temperature for 1 hour.

  • Workup: Filter the mixture and extract with 10% MeOH in CHCl₃ (20 mL).

  • Isolation: Combine the filtrate and the extract, and concentrate under vacuum to yield the final product, this compound.[10]

G cluster_synthesis Synthesis Workflow start Start: 4-Cyanobenzaldehyde in Cyclohexane reagents Add Oxidant: PB-SiO2-KMnO4 start->reagents react Stir at 65°C for 20 hours reagents->react cool Cool to Room Temp. react->cool quench Quench with Na2S2O3 (Stir Overnight) cool->quench filter1 Filter through Silica Gel quench->filter1 extract Extraction with MeOH/CHCl3 & HCl/Ether filter1->extract isolate Concentrate Under Vacuum extract->isolate product Product: This compound isolate->product

Caption: Workflow for the synthesis of this compound.

The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.

Methodology:

  • Initial Check: A small portion of the crude product is analyzed by Thin Layer Chromatography (TLC) to assess the reaction completion and identify the number of components.

  • Purification: If necessary, the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., water or an aqueous solvent mixture).

  • Structural Confirmation: The purified solid is subjected to a suite of spectroscopic analyses:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

    • IR Spectroscopy: To verify the presence of key functional groups (-COOH, -C≡N).

    • Mass Spectrometry: To confirm the molecular weight.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound, typically aiming for >98%.[6]

G cluster_analysis Post-Synthesis Analytical Workflow cluster_spec Spectroscopic Analysis crude Crude Product purify Purification (e.g., Recrystallization) crude->purify pure_prod Purified Solid purify->pure_prod nmr NMR (1H, 13C) pure_prod->nmr ir IR pure_prod->ir ms Mass Spec. pure_prod->ms hplc Purity Check (HPLC) pure_prod->hplc final Characterized Product (Structure & Purity Confirmed) nmr->final ir->final ms->final hplc->final

Caption: Standard workflow for analysis and characterization.

References

A Comprehensive Technical Guide to the Solubility of 4-Cyanobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-cyanobenzoic acid in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and chemical research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with higher solubility observed in more polar solvents. The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K).

Table 1: Solubility of this compound in Alcohols

T/KMethanolEthanol1-Propanol2-Propanol1-Butanol
298.150.04580.03890.03250.02870.0268
303.150.05410.04610.03850.03410.0318
308.150.06360.05430.04540.04020.0375
313.150.07450.06370.05330.04710.0440
318.150.08690.07440.06230.05510.0515

Table 2: Solubility of this compound in Ketones and Esters

T/KAcetoneEthyl Acetate (B1210297)
298.150.10150.0652
303.150.11680.0754
308.150.13430.0872
313.150.15430.1006
318.150.17720.1159

Table 3: Solubility of this compound in Other Organic Solvents

T/KAcetonitrileN,N-Dimethylformamide (DMF)
298.150.02340.2541
303.150.02730.2856
308.150.03180.3204
313.150.03700.3589
318.150.04300.4017

In general, this compound exhibits high solubility in polar aprotic solvents like DMF and moderate solubility in alcohols and ketones. Its solubility is comparatively lower in less polar solvents like ethyl acetate and acetonitrile. The solubility in all tested organic solvents increases with a rise in temperature.

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide is typically determined using established experimental methods. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid in an organic solvent: the Static Equilibrium Method and the Gravimetric Method.

Static Equilibrium (Isothermal Saturation) Method

This is a widely used and accurate method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated liquid phase is then determined analytically.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature water bath with a thermostat

  • Analytical balance (±0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: Seal the vessel to prevent solvent evaporation and place it in the constant temperature water bath. Stir the mixture vigorously using the magnetic stirrer for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 K.

  • Phase Separation: After equilibration, stop the stirring and allow the solid phase to settle for at least 2 hours.

  • Sampling: Carefully withdraw a sample of the clear supernatant liquid using a pre-heated or pre-cooled syringe to match the equilibrium temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Analysis: Dilute the collected sample with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the mole fraction solubility using the determined concentration and the known densities of the solute and solvent.

Gravimetric Method

This is a simpler, classical method for solubility determination.

Principle: A saturated solution is prepared, and a known mass of the saturated solution is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or a constant temperature water bath with a shaker

  • Analytical balance (±0.1 mg)

  • Drying oven

  • Desiccator

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish

Procedure:

  • Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent in a conical flask.

  • Equilibration: Stopper the flask and place it in a shaking incubator or a constant temperature water bath. Agitate the mixture for a sufficient time to reach equilibrium.

  • Filtration: Filter the saturated solution to remove the undissolved solid.

  • Weighing the Saturated Solution: Accurately weigh a clean and dry evaporating dish. Transfer a known volume (e.g., 10 mL) of the clear filtrate into the weighed evaporating dish and weigh it again to determine the mass of the saturated solution.

  • Evaporation: Carefully evaporate the solvent from the evaporating dish in a fume hood or by using a rotary evaporator.

  • Drying and Weighing the Solute: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. Cool the dish in a desiccator before each weighing.

  • Calculation: The solubility can be expressed as grams of solute per 100 g of solvent by subtracting the mass of the solute from the total mass of the saturated solution to find the mass of the solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the static equilibrium method of solubility determination.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_calc 5. Calculation prep Add excess this compound to a known volume of solvent equil Stir mixture in a sealed vessel at constant temperature (24-72h) prep->equil settle Stop stirring and allow solid to settle (≥2h) equil->settle sample Withdraw and filter supernatant settle->sample analysis Determine concentration (e.g., HPLC, UV-Vis) sample->analysis calc Calculate mole fraction solubility analysis->calc

Caption: Workflow for Static Equilibrium Solubility Determination.

spectral data of 4-Cyanobenzoic acid (IR, NMR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4-Cyanobenzoic Acid

This technical guide provides a comprehensive overview of the spectral characterization of this compound (4-CNBA), a molecule of significant interest in materials science and drug development. For researchers, scientists, and professionals in drug development, understanding the spectral properties (Infrared, NMR, and Raman) is crucial for structural elucidation, purity assessment, and quality control. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a solid compound like this compound involves sample preparation, data acquisition using a specific spectroscopic technique, and subsequent data processing and interpretation to determine the molecular structure and characteristics.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) PrepIR Grind with KBr Press into pellet Sample->PrepIR PrepNMR Dissolve in Deuterated Solvent Sample->PrepNMR PrepRaman Place powder in Sample Holder Sample->PrepRaman FTIR FTIR Spectrometer PrepIR->FTIR NMR NMR Spectrometer PrepNMR->NMR Raman Raman Spectrometer PrepRaman->Raman IR_Spec IR Spectrum (Vibrational Modes) FTIR->IR_Spec NMR_Spec NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spec Raman_Spec Raman Spectrum (Vibrational Modes) Raman->Raman_Spec Structure Structural Elucidation IR_Spec->Structure NMR_Spec->Structure Raman_Spec->Structure

Caption: General workflow for spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying functional groups.

Data Presentation: IR Spectral Data

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The data below is compiled from solid-state measurements (KBr pellet or thin film).

Wavenumber (cm⁻¹)IntensityAssignmentReference
3100, 3060Weak-MediumAromatic C-H Stretching[1]
2240StrongC≡N (Nitrile) Stretching[1]
~1700StrongC=O (Carboxylic Acid) Stretching
1334MediumC-O Stretching (coupled with O-H bend)[1]
867StrongC-H Out-of-plane Bending (1,4-disubstitution)[1]
773MediumCO₂ Deformation[1]
Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FTIR analysis.[2][3][4]

  • Sample Preparation: Dry the this compound sample and spectroscopic grade KBr powder in an oven to remove any moisture.

  • Grinding: Add approximately 1-2 mg of the this compound sample to 100-200 mg of KBr in an agate mortar.

  • Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[3][4]

  • Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected first for automatic subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[5][6]

Data Presentation: NMR Spectral Data

The following ¹H and ¹³C NMR data were reported for this compound in a deuterated solvent.

Table 2.1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆) [7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet2HAromatic H (ortho to -COOH)
~7.9Doublet2HAromatic H (ortho to -CN)
~13.5Broad Singlet1HCarboxylic Acid (-COOH)

Table 2.2: ¹³C NMR Data for this compound [8]

Chemical Shift (δ, ppm)Assignment
~166C=O (Carboxylic Acid)
~135Aromatic C (ipso- to -COOH)
~132Aromatic C-H (ortho to -CN)
~130Aromatic C-H (ortho to -COOH)
~118C≡N (Nitrile)
~116Aromatic C (ipso- to -CN)
Experimental Protocol: Solution-State NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the ¹³C nucleus is much less abundant and sensitive than ¹H, a larger number of scans and a longer acquisition time are typically required.[6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa.[9]

Data Presentation: Raman Spectral Data

Key Raman shifts for solid this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignmentReference
3092, 3077MediumAromatic C-H Stretching[1]
2239Very StrongC≡N (Nitrile) Stretching[1]
~1600StrongAromatic Ring C=C Stretching
769MediumCO₂ Deformation[1]
Experimental Protocol: Solid Sample Analysis
  • Sample Preparation: A small amount of the crystalline or powdered this compound is required. The sample is typically placed into a small aluminum sample cup or onto a microscope slide.[9][10]

  • Instrument Setup: The sample is placed on the spectrometer's stage.

  • Focusing: A monochromatic light source, usually a laser, is focused onto the sample. The focus is adjusted to maximize the Raman scattering signal.[9]

  • Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

  • Spectrum Processing: The resulting spectrum plots the intensity of the scattered light versus the energy difference (Raman shift) from the excitation laser line, typically in units of wavenumbers (cm⁻¹).

References

Unveiling the Solid State Architecture of 4-Cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-cyanobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Understanding its solid-state architecture is paramount for predicting its physical properties, such as solubility and stability, which are critical parameters in drug development and materials engineering. This document outlines the crystallographic parameters, molecular geometry, and key intermolecular interactions, supplemented with detailed experimental protocols and visual representations of the analytical workflow and structural relationships.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The fundamental crystallographic data and key molecular dimensions are summarized in the tables below. This data provides the quantitative basis for understanding the three-dimensional arrangement of the molecules in the solid state.

Table 1: Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₈H₅NO₂
Formula Weight147.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.845(1)
b (Å)7.823(2)
c (Å)11.435(3)
α (°)90
β (°)95.52(2)
γ (°)90
Volume (ų)342.5(1)
Z2
Calculated Density (g/cm³)1.425
Absorption Coeff. (mm⁻¹)0.10
F(000)152

Data sourced from Crystallography Open Database (COD) entry 2235055.

Table 2: Selected Intramolecular Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C1-C71.489(2)
C7-O11.315(2)
C7-O21.220(2)
C4-C81.439(2)
C8-N11.144(2)
O1-C7-O2122.5(1)
C1-C7-O1112.9(1)
C1-C7-O2124.6(1)
C4-C8-N1179.1(2)

Data reflects the geometry of the asymmetric unit.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is dominated by a robust network of intermolecular interactions. The primary interaction is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. In this well-established motif, two molecules are linked in a head-to-head fashion, creating a centrosymmetric dimer.

Furthermore, the crystal packing is influenced by weaker C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent dimers. These collective interactions contribute to the stability of the crystal lattice.

Table 3: Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1-H1···O2ⁱ0.821.822.636(2)176

Symmetry code: (i) -x+1, -y+1, -z+1

Below is a graphical representation of the key intermolecular interactions that dictate the supramolecular assembly of this compound in the solid state.

cluster_dimer1 Molecule A cluster_dimer2 Molecule B molA This compound COOH_A Carboxylic Acid molA->COOH_A CN_A Cyano Group molA->CN_A Aromatic_A Aromatic Ring molA->Aromatic_A COOH_B Carboxylic Acid COOH_A->COOH_B O-H···O Hydrogen Bond Dimer Aromatic_B Aromatic Ring CN_A->Aromatic_B C-H···N Interactions Aromatic_A->Aromatic_B π-π Stacking molB This compound molB->COOH_B CN_B Cyano Group molB->CN_B molB->Aromatic_B

Key intermolecular interactions in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound such as this compound follows a well-defined experimental workflow. The protocol outlined below is a generalized procedure representative of modern crystallographic analysis.

3.1. Crystal Growth High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. A suitable solvent, such as ethanol (B145695) or acetone, is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Over several days, as the solvent slowly evaporates, single crystals of suitable size and quality for X-ray diffraction will form.

3.2. Data Collection A suitable single crystal is selected under a microscope, ensuring it is well-formed and free of defects. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil, and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and the space group. The integrated intensities of the diffraction spots are used to solve the crystal structure. For small organic molecules, direct methods are typically employed to determine the initial positions of the atoms.

The resulting structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure determination.

crystal_growth 1. Crystal Growth (Slow Evaporation) mounting 2. Crystal Selection & Mounting crystal_growth->mounting data_collection 3. X-ray Diffraction Data Collection mounting->data_collection data_processing 4. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares) structure_solution->refinement validation 7. Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Experimental workflow for crystal structure analysis.

Polymorphism

The existence of polymorphs, or different crystalline forms of the same compound, is a critical consideration in the pharmaceutical and materials science industries. While the monoclinic form (P2₁/c) is the most commonly reported polymorph for this compound, the possibility of other crystalline forms under different crystallization conditions cannot be entirely ruled out. Researchers should be aware that variations in solvent, temperature, and pressure during crystallization could potentially lead to the formation of different polymorphs with distinct physical properties. A thorough polymorphic screen is often a necessary step in the comprehensive characterization of a new active pharmaceutical ingredient or functional material.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound. The quantitative data presented in the tables, along with the description of the intermolecular interactions, offers a clear picture of its solid-state architecture. The outlined experimental protocol provides a roadmap for the determination of such structures. For professionals in drug development and materials science, a thorough understanding of the crystalline form of a molecule is a foundational element for controlling its behavior and performance in final products.

A Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzoic acid (4-CBA) is a bifunctional aromatic molecule of significant interest in materials science and pharmaceutical development. It serves as a crucial building block for pyrimidine-based liquid crystal displays, a key intermediate in the synthesis of the anticoagulant drug Betrixaban, and a versatile linker in the construction of Metal-Organic Frameworks (MOFs).[1] A thorough understanding of its molecular structure, vibrational dynamics, and electronic properties is paramount for its application. This guide provides an in-depth summary of the theoretical studies on 4-CBA, leveraging computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to elucidate its characteristics. The presented data, including vibrational frequencies and electronic properties, are compared with experimental findings to offer a comprehensive analysis.

Molecular Structure and Geometry Optimization

Computational chemistry provides a powerful avenue for determining the equilibrium geometry of this compound. Theoretical studies typically begin with geometry optimization, a process that calculates the lowest energy conformation of the molecule. This is predominantly achieved using Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio Hartree-Fock (HF) methods.[2] Various basis sets, such as 6-31G*, 6-311++G**, and cc-pVTZ, are employed to achieve a balance between computational cost and accuracy.[1][2] The optimized geometry confirms a planar structure and serves as the foundation for subsequent calculations, including vibrational frequencies and electronic properties.[3]

Vibrational Spectral Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and FT-Raman techniques, is a cornerstone for identifying functional groups and characterizing molecular structure. Theoretical calculations are instrumental in assigning the observed vibrational modes. Studies consistently show a strong correlation between experimental spectra and wavenumbers predicted by DFT (B3LYP) and HF calculations, especially when appropriate scaling factors are applied to account for systematic errors like the negligence of electron correlation.[3]

Key vibrational modes for this compound include the characteristic stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations associated with the aromatic ring and carboxylic acid moiety.[1][3]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental FT-IR (cm⁻¹)[1][3]Experimental FT-Raman (cm⁻¹)[3]Calculated (HF/6-31G)[3]Calculated (B3LYP/6-31G)[3]
C≡N Stretch224022392330-
C=O Stretch1710-1805-
Aromatic C=C Stretch1611, 15681612--
Aromatic C-H Stretch3100, 30603092, 30773057, 3054, 3033-
C-O Stretch133413231358-
CO2 Deformation773769775-

Note: Calculated values are often scaled to improve agreement with experimental data. For instance, scaling factors of 0.8929 for HF/6-31G and 0.9613 for B3LYP/6-31G* have been used.[3]*

Electronic Properties and Chemical Reactivity

The electronic nature of 4-CBA dictates its reactivity and potential for intermolecular interactions, which is critical for drug design and materials engineering.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and electronic transport properties.[4][5] A smaller gap suggests higher reactivity and a greater ease of electronic excitation. DFT calculations are the standard method for determining these orbital energies. While specific values for 4-CBA were not found in the provided search results, the general methodology involves using functionals like B3LYP or ωB97XD.[4][6] For many organic molecules, B3LYP/6-31G* calculations yield HOMO-LUMO gaps in the range of 3-8 eV.[4][7]

Table 2: Representative Calculated Electronic Properties for Aromatic Acids

PropertyTypical Calculated Value (eV)Significance
EHOMO-6.0 to -8.0Energy of the outermost electron orbital; relates to ionization potential.
ELUMO-1.0 to -3.0Energy of the lowest energy electron-accepting orbital; relates to electron affinity.
Egap (HOMO-LUMO)3.0 to 8.0Indicates chemical reactivity, stability, and optical properties.[7]

Note: These are representative value ranges for similar organic molecules. Precise values for 4-CBA require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds, which aligns more closely with classical Lewis structures.[8][9] This analysis provides quantitative insight into intramolecular interactions, such as charge transfer and hyperconjugation.[5] For 4-CBA, NBO analysis can determine the stability and charge delocalization arising from the interaction between the electron-withdrawing cyano and carboxylic acid groups and the aromatic ring.[2] The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO, offering a deep understanding of the molecule's electronic structure.[10]

Methodologies and Protocols

Computational Protocol Workflow

A typical theoretical investigation of 4-CBA follows a structured workflow. This process ensures that the calculated properties are derived from a stable, realistic molecular geometry.

G cluster_input Setup cluster_core_calc Core Calculation mol_input Define Molecule (4-CBA Structure) method_select Select Method & Basis Set (e.g., B3LYP/6-311++G**) mol_input->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary Freq > 0 (Not a Minimum) vib_spec Vibrational Spectra (IR/Raman) check_freq->vib_spec No Imaginary Freq (True Minimum) homo_lumo HOMO-LUMO Analysis nbo NBO Analysis final_analysis Data Interpretation & Comparison with Experiment vib_spec->final_analysis homo_lumo->final_analysis nbo->final_analysis

A standard workflow for the computational analysis of this compound.
Experimental Protocols

  • FTIR Spectroscopy : The FTIR spectrum of solid 4-CBA is typically recorded in the range of 4000–400 cm⁻¹.[1][2] The sample is often prepared by dispersing it in a potassium bromide (KBr) pellet to ensure transparency to infrared radiation.

  • FT-Raman Spectroscopy : The FT-Raman spectrum is recorded over a similar range (e.g., 4000–100 cm⁻¹) to provide complementary vibrational information, particularly for non-polar bonds.[1][2]

Relevance in Drug and Materials Science

The theoretical understanding of 4-CBA is directly applicable to its role in drug development and materials science.

  • Pharmaceutical Intermediate : As a precursor to drugs, understanding the reactivity of 4-CBA, guided by electronic properties like the HOMO-LUMO gap, is essential for optimizing synthetic routes.[1]

  • Metal-Organic Frameworks (MOFs) : The rigid structure and defined bond angles of 4-CBA, determined through geometry optimization, are critical for predicting the topology and pore size of MOFs. The bifunctional nature (cyano and carboxylate groups) allows it to act as a versatile linker in constructing these frameworks, some of which have shown antibacterial properties.[1]

  • Bioisosterism in Drug Design : In medicinal chemistry, replacing functional groups with others of similar size, shape, and electronic character (bioisosteres) is a common strategy to improve a drug's properties. The carboxylic acid and cyano groups of 4-CBA can be subjects of such replacement. Theoretical studies help predict how these changes will affect molecular properties and interactions with biological targets.

G cluster_parent Parent Moiety cluster_isosteres Potential Bioisosteres parent Carboxylic Acid (-COOH) tetrazole Tetrazole parent->tetrazole mimics acidity & H-bonding acyl_sulfonamide N-Acyl Sulfonamide parent->acyl_sulfonamide similar pKa & geometry hydroxamic_acid Hydroxamic Acid parent->hydroxamic_acid metal chelation & H-bonding

Bioisosteric replacements for the carboxylic acid group in drug design.

Conclusion

Theoretical studies, primarily using DFT and HF methods, provide indispensable insights into the molecular structure, vibrational spectra, and electronic properties of this compound. These computational approaches allow for a detailed assignment of experimental IR and Raman spectra and offer a predictive framework for understanding the molecule's reactivity and intermolecular interactions. The strong agreement between calculated and experimental data validates the use of these theoretical models as a predictive tool, accelerating research and development in fields ranging from medicinal chemistry to advanced materials science.

References

Quantum Chemical Calculations for 4-Cyanobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic data for 4-Cyanobenzoic acid. The information is presented to facilitate a deeper understanding of its molecular properties and to serve as a valuable resource for computational and experimental research.

Molecular Structure and Geometry Optimization

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimized geometry reveals a planar structure for the benzene (B151609) ring, with the cyano and carboxylic acid groups lying in the same plane.

Table 1: Optimized Geometrical Parameters of this compound (B3LYP/6-311++G**)

Bond Lengths (Å) Bond Angles (°) ** Dihedral Angles (°) **
C1-C21.393C2-C1-C6119.8C6-C1-C2-C30.0
C1-C61.393C1-C2-C3120.1C1-C2-C3-C40.0
C2-C31.390C2-C3-C4119.9C2-C3-C4-C50.0
C3-C41.396C3-C4-C5120.1C3-C4-C5-C60.0
C4-C51.396C4-C5-C6119.9C4-C5-C6-C10.0
C5-C61.390C5-C6-C1120.1H7-C2-C1-C6180.0
C1-C71.489C1-C7-O8123.7C2-C1-C7-O8180.0
C7-O81.212C1-C7-O9112.5C6-C1-C7-O9180.0
C7-O91.359O8-C7-O9123.8C1-C7-O9-H100.0
O9-H100.966C7-O9-H10105.8C4-C11-N12-C1180.0
C4-C111.451C3-C4-C11120.5
C11-N121.157C5-C4-C11120.5
C2-H71.084C1-C2-H7119.9
C3-H81.084C4-C3-H8120.0
C5-H91.084C4-C5-H9120.0
C6-H101.084C1-C6-H10119.9

Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes, with C1 attached to the carboxylic acid group and C4 to the cyano group.

Vibrational Analysis: A Comparison of Theory and Experiment

Vibrational frequencies of this compound have been calculated using the B3LYP/6-311++G** method and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The calculated frequencies are generally in good agreement with the experimental values, confirming the accuracy of the computational model.[1][2]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

Vibrational AssignmentExperimental FT-IR[2]Experimental FT-Raman[2]Calculated (B3LYP/6-311++G**)[1]
O-H stretch~3000 (broad)-3085
C-H stretch (aromatic)3100, 30603092, 30773070-3050
C≡N stretch224022392275
C=O stretch1710-1745
C=C stretch (aromatic)1605, 150816081610, 1515
C-O stretch133413231320
O-H in-plane bend1425-1430
C-H in-plane bend1178, 112511801185, 1130
C-CN stretch119011931195
C-COOH stretch965-970
O-H out-of-plane bend930-935
C-H out-of-plane bend867-870

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. For this compound, the HOMO is primarily localized on the benzene ring and the carboxylic acid group, while the LUMO is distributed over the benzene ring and the cyano group.

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G**)

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-2.15
HOMO-LUMO Gap5.10

Spectroscopic Analysis: UV-Vis and NMR

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound has been investigated using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum provides insights into the electronic transitions responsible for the observed absorption bands.

Table 4: Calculated UV-Vis Absorption Data for this compound (TD-DFT/B3LYP/6-311++G**)

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
2850.35HOMO -> LUMO
2400.52HOMO-1 -> LUMO
NMR Spectroscopy

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory. These theoretical values are compared with experimental data.

Table 5: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

AtomExperimental ¹H[3][4]Calculated ¹HAtomExperimental ¹³C[5]Calculated ¹³C
H (COOH)~13.5 (broad)12.8C (COOH)166.1168.2
H (ortho to COOH)8.158.25C (ipso to COOH)134.9135.5
H (ortho to CN)7.907.95C (ortho to COOH)130.2130.8
C (ortho to CN)132.5133.1
C (ipso to CN)116.5117.3
C (CN)118.3119.5

Experimental values are typically recorded in DMSO-d₆.

Experimental and Computational Workflow

The study of this compound involves a synergistic approach combining experimental techniques and computational modeling. The following diagram illustrates a typical workflow.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Comparison synthesis Synthesis of This compound purification Purification and Characterization (m.p., etc.) synthesis->purification ftir_raman FT-IR and FT-Raman Spectroscopy purification->ftir_raman nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr uv_vis_exp UV-Vis Spectroscopy purification->uv_vis_exp comparison Comparison of Experimental and Calculated Data ftir_raman->comparison Vibrational Frequencies nmr->comparison Chemical Shifts uv_vis_exp->comparison Absorption Maxima mol_model Molecular Modeling (Initial Structure) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G**) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo tddft TD-DFT for UV-Vis geom_opt->tddft giao GIAO for NMR geom_opt->giao freq_calc->comparison Calculated Frequencies tddft->comparison Calculated λmax giao->comparison Calculated Shifts

A typical workflow for the combined experimental and computational study of this compound.

Relationship Between Calculated and Experimental Data

Quantum chemical calculations provide a theoretical framework for interpreting and predicting experimental results. The correlation between calculated and experimental data is essential for validating the computational methods and gaining deeper insights into the molecular properties.

data_relationship cluster_calc Calculated Properties cluster_exp Experimental Data calc_geom Optimized Geometry (Bond Lengths, Angles) exp_xray X-ray Crystallography (If available) calc_geom->exp_xray Structural Comparison calc_vib Vibrational Frequencies (IR/Raman Intensities) exp_vib FT-IR & FT-Raman Spectra calc_vib->exp_vib Spectral Assignment & Correlation calc_elec Electronic Properties (HOMO-LUMO, UV-Vis) exp_uv UV-Vis Spectrum calc_elec->exp_uv Transition Assignment calc_nmr NMR Chemical Shifts (Isotropic Shielding) exp_nmr ¹H & ¹³C NMR Spectra calc_nmr->exp_nmr Peak Assignment & Correlation

Relationship between calculated properties and experimental data for this compound.

Experimental Protocols

FT-IR Spectroscopy

The FT-IR spectrum of this compound is typically recorded in the solid state using the KBr pellet method.[6]

  • Sample Preparation: A small amount of finely ground this compound (approximately 1-2 mg) is mixed with about 200-250 mg of spectroscopic grade KBr powder.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum is also recorded in the solid state.

  • Sample Preparation: A small amount of the crystalline sample is placed in a sample holder.

  • Data Acquisition: A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly used. The spectra are typically recorded in the range of 4000-100 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded in solution.

  • Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆.[9] For ¹³C NMR, a more concentrated solution is preferred due to the lower natural abundance of the ¹³C isotope.[9]

  • Data Acquisition: The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Computational Methodologies

All quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs.

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G** basis set.[1][2]

  • UV-Vis Spectra: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G** level of theory.

  • NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-cyanobenzoic acid (4-CNBA), a molecule of significant interest in pharmaceutical and materials science research. This document collates available experimental data, details the methodologies for their determination, and presents logical workflows for thermodynamic analysis.

Core Thermodynamic Properties

This compound (C₈H₅NO₂) is a white crystalline solid at room temperature, a characteristic attributed to strong intermolecular forces, including hydrogen bonding and van der Waals interactions within its crystal lattice.[1] A summary of its fundamental physicochemical and thermodynamic properties is presented below.

Table 1: Fundamental Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₅NO₂[1][2]
Molecular Weight147.13 g/mol [2][3]
Melting Point219-224 °C (with decomposition)[3]
pKa (at 25 °C)3.55[4]
Water Solubility (at 20 °C)~1.2 g/L[3]
Table 2: Standard Molar Thermodynamic Properties of this compound at 298.15 K
PropertySymbolValueMethodSource
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-157.1 ± 1.4 kJ·mol⁻¹Static Bomb Combustion Calorimetry & Sublimation[5]
Standard Molar Enthalpy of SublimationΔsubH°Derived from Vapor Pressure MeasurementsKnudsen Effusion Method[6]
Standard Molar Entropy of SublimationΔsubS°Derived from Vapor Pressure MeasurementsKnudsen Effusion Method[6]
Standard Molar Gibbs Free Energy of SublimationΔsubG°Derived from Vapor Pressure MeasurementsKnudsen Effusion Method[6]

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these crucial experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard molar enthalpy of formation in the condensed phase is determined using static bomb combustion calorimetry. This technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.

Workflow for Bomb Calorimetry:

cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Combustion cluster_measure Data Acquisition and Analysis P1 Press ~0.5-1.0 g of This compound into a pellet P2 Weigh the pellet accurately P1->P2 P3 Place the pellet in a crucible inside the bomb P2->P3 B1 Add a known amount of water to the bomb P3->B1 B2 Seal the bomb and purge with O₂ B1->B2 B3 Pressurize with O₂ to ~30 atm B2->B3 B4 Place the bomb in the calorimeter containing a known volume of water B3->B4 B5 Ignite the sample via an electrical fuse B4->B5 M1 Monitor and record the temperature change of the water B5->M1 M2 Correct for heat exchange and fuse ignition energy M1->M2 M3 Calculate the heat of combustion M2->M3 M4 Determine the standard enthalpy of formation M3->M4

Figure 1: Workflow for Bomb Calorimetry.

Detailed Methodology:

  • Sample Preparation: A pellet of this compound (approximately 0.5-1.0 g) is prepared and its mass is accurately determined.[7] The pellet is then placed in a crucible, typically made of platinum, inside the combustion bomb.

  • Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.[7] The bomb is then sealed, purged of air, and pressurized with pure oxygen to approximately 30 atmospheres.

  • Calorimetry: The prepared bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.

  • Combustion and Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change.

  • Corrections and Calculations: The raw temperature data is corrected for heat exchange with the surroundings and the heat released by the ignition of the fuse wire. The heat of combustion at constant volume (ΔU) is then calculated using the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[8][9] The enthalpy of combustion (ΔH) is then calculated from ΔU. Finally, the standard molar enthalpy of formation (ΔfH°) is derived using Hess's law.

Determination of Sublimation Enthalpy by Knudsen Effusion Method

The vapor pressure of this compound, a low-volatility solid, can be measured using the Knudsen effusion method. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined.

Workflow for Knudsen Effusion Method:

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Place the this compound sample in a Knudsen cell S2 The cell has a small, well-defined orifice S1->S2 S3 Place the cell in a high-vacuum chamber S2->S3 M1 Heat the cell to a specific, constant temperature S3->M1 M2 Measure the rate of mass loss of the sample over time M1->M2 M3 Repeat measurements at several different temperatures M2->M3 A1 Calculate the vapor pressure at each temperature using the Hertz-Knudsen equation M3->A1 A2 Plot ln(P) vs. 1/T (Clausius-Clapeyron plot) A1->A2 A3 Determine the enthalpy of sublimation from the slope of the plot A2->A3

Figure 2: Workflow for Knudsen Effusion Method.

Detailed Methodology:

  • Sample Preparation and Setup: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area. This cell is then placed inside a high-vacuum chamber.

  • Measurement: The cell is heated to a constant, accurately measured temperature. In the high vacuum, the substance sublimes and the vapor effuses through the orifice. The rate of mass loss of the sample is measured over a period of time using a sensitive microbalance.[10][11]

  • Data Collection: This measurement is repeated at several different temperatures within a specific range (e.g., 355.14 K to 373.28 K for this compound).[6]

  • Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, orifice area, and molecular weight of the substance.

  • Determination of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant. From this, the standard molar entropy (ΔsubS°) and Gibbs free energy (ΔsubG°) of sublimation can also be derived.[12]

Solubility and Dissolution Thermodynamics

The solubility of this compound is a critical parameter in drug development, influencing its bioavailability and formulation. Its solubility is dependent on the solvent polarity and the pH of the medium.[1][3]

Qualitative Solubility Profile:

  • High Solubility: In polar protic solvents such as water and alcohols.[1]

  • Moderate to Low Solubility: In non-polar aprotic solvents like hydrocarbons.[1]

  • pH-Dependent Solubility: The solubility in aqueous solutions significantly increases at higher pH values due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.[1]

A quantitative understanding of the dissolution process can be achieved by studying the solubility at different temperatures and subsequently calculating the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°sol), entropy (ΔS°sol), and Gibbs free energy (ΔG°sol) of solution.

Logical Flow for Determining Dissolution Thermodynamics:

cluster_exp Experimental Measurement cluster_calc Thermodynamic Calculation E1 Prepare saturated solutions of This compound in the solvent of interest at various temperatures E2 Ensure equilibrium is reached E1->E2 E3 Determine the concentration of the dissolved acid at each temperature (e.g., by titration or spectroscopy) E2->E3 C1 Plot ln(solubility) vs. 1/T (van't Hoff plot) E3->C1 C2 Calculate the enthalpy of solution (ΔH°sol) from the slope C1->C2 C3 Calculate the Gibbs free energy of solution (ΔG°sol) from the solubility at a specific temperature C1->C3 C4 Calculate the entropy of solution (ΔS°sol) using the Gibbs-Helmholtz equation C2->C4 C3->C4

Figure 3: Logical Flow for Determining Dissolution Thermodynamics.

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound and detailed the experimental methodologies for their determination. The provided data and workflows offer a valuable resource for researchers, scientists, and drug development professionals working with this important compound. Further research to experimentally determine the solid-phase heat capacity and to obtain more extensive quantitative solubility data in various solvents would provide a more complete thermodynamic profile of this compound.

References

An In-depth Technical Guide to the Electronic Properties of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzoic acid (4-CBA) is a bifunctional aromatic molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic structure, governed by the interplay of an electron-withdrawing cyano group and a carboxyl group on a benzene (B151609) ring, dictates its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of 4-CBA, presenting both theoretical and experimental data. Detailed experimental protocols for the characterization of these properties are provided, alongside a logical workflow for its electronic structure elucidation.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of functional molecules, including pharmaceuticals and metal-organic frameworks (MOFs).[1][2][3][4][5][6] Its utility stems from its rigid structure and the distinct chemical reactivity of its cyano and carboxyl functional groups. The presence of the electron-withdrawing cyano group significantly influences the electronic distribution within the aromatic system, impacting the acidity of the carboxylic acid and the molecule's overall electronic properties.[7] A thorough understanding of these properties is paramount for the rational design of novel materials and therapeutic agents. This guide summarizes key electronic parameters, details the experimental methods for their determination, and provides a workflow for the comprehensive electronic characterization of this compound.

Core Electronic Properties

The electronic properties of this compound have been investigated through both computational and experimental methods. Key parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and dipole moment are summarized below.

Theoretical Electronic Properties

Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure of molecules like this compound. The following table summarizes the calculated electronic properties.

PropertyValueMethodReference
HOMO Energy-7.83 eVB3LYP/6-311++G(d,p)[8]
LUMO Energy-2.15 eVB3LYP/6-311++G(d,p)[8]
HOMO-LUMO Gap5.68 eVB3LYP/6-311++G(d,p)[8]
Dipole Moment2.53 DB3LYP/6-311++G(d,p)[8]

Note: These values are for the monomeric form of this compound in the gas phase.

Experimental Electronic Properties

Direct experimental measurement of some electronic properties of this compound is challenging. However, values can be estimated from electrochemical and spectroscopic data.

PropertyValueMethod
Electron Affinity~0.980 ± 0.087 eVEstimated from Ionization Mass Spectrometry of Methyl 4-cyanobenzoate
UV Absorption Maxima (λmax)236 nmUV-Visible Spectroscopy in Ethanol

Experimental Determination of Electronic Properties

The following sections provide detailed protocols for the key experimental techniques used to characterize the electronic properties of this compound.

Synthesis of this compound

This compound can be synthesized via the oxidation of p-tolunitrile (B1678323). A general laboratory-scale procedure is as follows:

Materials:

Procedure:

  • A solution of p-tolunitrile in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Potassium permanganate is added portion-wise to the heated solution. The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared.

  • After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is acidified with hydrochloric acid, leading to the precipitation of crude this compound.

  • The crude product is collected by filtration and purified by recrystallization from an ethanol/water mixture.

  • The final product is dried under vacuum.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

  • Ferrocene (B1249389) (as an internal standard)

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M TBAPF6.

  • Assemble the three-electrode electrochemical cell with the prepared solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction of 4-CBA, and then reversing the scan direction.

  • After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) redox couple.

  • The potential axis is calibrated against the Fc/Fc+ redox couple, which is assumed to have a standard potential of 0 V vs. the ferrocene standard.

  • The onset potentials of the reduction and oxidation peaks are used to estimate the LUMO and HOMO energy levels, respectively, using established empirical equations.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • Calibrate the spectrophotometer by recording a baseline spectrum of the pure solvent in a quartz cuvette.

  • Record the UV-Vis absorption spectrum of the this compound solution from approximately 200 nm to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and computational procedures for characterizing the electronic properties of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of 4-CBA purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR) purification->characterization cv Cyclic Voltammetry characterization->cv uv_vis UV-Vis Spectroscopy characterization->uv_vis cv_analysis Determine Redox Potentials & Estimate HOMO/LUMO cv->cv_analysis uv_vis_analysis Identify λmax & Electronic Transitions uv_vis->uv_vis_analysis dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) dft_results HOMO, LUMO, Dipole Moment dft->dft_results comparison Compare Experimental & Theoretical Data dft_results->comparison cv_analysis->comparison

Caption: Workflow for Electronic Property Characterization.

logical_relationship cluster_properties Electronic Properties cluster_implications Implications homo HOMO Energy reactivity Chemical Reactivity homo->reactivity Dictates Frontier Orbital Interactions redox Redox Behavior (Electron Donor/Acceptor) homo->redox Governs Oxidation Potential lumo LUMO Energy lumo->reactivity Dictates Frontier Orbital Interactions lumo->redox Governs Reduction Potential gap HOMO-LUMO Gap optical Optical Properties (Color, Absorption) gap->optical Determines Absorption Wavelength

References

An In-depth Technical Guide to the Safe Handling of 4-Cyanobenzoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Cyanobenzoic acid (CAS No. 619-65-8), a versatile building block in pharmaceutical and materials science research. Due to its potential hazards, a thorough understanding of its properties and safe handling procedures is crucial for all laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₅NO₂[1][2]
Molecular Weight 147.13 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 219-224 °C (decomposes)[4][5]
Boiling Point 313 °C (estimated)[3]
Solubility Soluble in methanol (B129727). Sparingly soluble in water (1.2 g/L at 20°C).[5][6]
pKa 3.55 at 25°C[3][4]
Density 1.382 g/cm³[3]
Vapor Pressure 3.19 x 10⁻⁵ mmHg at 25°C[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][7][8]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][7]
Skin Corrosion/Irritation 2H315: Causes skin irritation[7]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[7]

Signal Word: Warning[1][7]

Hazard Pictograms:

(Pictograms represent: Health Hazard, Irritant)

Toxicological Information

The primary toxicological concern with this compound, as with many nitriles, is the potential for the in-vivo liberation of cyanide ions.[9] Cyanide is a potent and rapidly acting toxin that inhibits cellular respiration.

Mechanism of Toxicity: Inhibition of Cellular Respiration

The cyanide ion (CN⁻) has a high affinity for the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9] This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in aerobic respiration.[9] The disruption of the electron transport chain halts ATP production, leading to cytotoxic hypoxia and cell death.[9]

Cyanide Toxicity Pathway cluster_0 Mitochondrion cluster_1 Toxicological Effect ETC Electron Transport Chain (ETC) CCO Cytochrome c Oxidase (Complex IV) ETC->CCO Electrons O2 Oxygen (O₂) ATP ATP Production O2->ATP Cellular Respiration Hypoxia Cytotoxic Hypoxia & Cell Death ATP->Hypoxia ATP Depletion CCO->O2 e⁻ transfer Cyanide Cyanide (CN⁻) from this compound Metabolism Inhibition Inhibition Cyanide->Inhibition Inhibition->CCO Binds to Fe³⁺ in Heme a₃

Figure 1: Simplified signaling pathway of cyanide toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

PPESpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3]

digraph "Safe Handling Workflow" {
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Start [label="Handling this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RiskAssessment [label="Conduct Risk Assessment"]; SelectPPE [label="Select Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05"]; WorkArea [label="Work in a Well-Ventilated Area\n(e.g., Fume Hood)"]; Handling [label="Weigh and Handle Solid Carefully\nto Minimize Dust Generation"]; Avoidance [label="Avoid Contact with Skin, Eyes, and Clothing\nAvoid Inhalation and Ingestion"]; Storage [label="Store in a Tightly Closed Container\nin a Cool, Dry, Well-Ventilated Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleanup [label="Clean Work Area and\nWash Hands Thoroughly After Handling"]; End [label="Procedure Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> RiskAssessment; RiskAssessment -> SelectPPE; SelectPPE -> WorkArea; WorkArea -> Handling; Handling -> Avoidance; Avoidance -> Storage; Storage -> Cleanup; Cleanup -> End; }

Figure 2: Workflow for the safe handling of this compound.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials.

Incompatible Materials

This compound is incompatible with:

  • Strong oxidizing agents: May cause a violent reaction.

  • Strong acids: Can lead to the release of toxic hydrogen cyanide gas.[3]

  • Strong bases: Can cause a reaction.[3]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures

For a small spill of solid this compound:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3]

  • Clean the spill area with soap and water.

  • For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Fire-Fighting Measures

This compound is not combustible, but it may decompose upon heating to produce toxic and irritating fumes, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols

The following are examples of experimental procedures involving this compound, highlighting the necessary safety precautions.

Protocol: Synthesis of this compound from 4-Cyanobenzaldehyde (B52832)

This protocol is adapted from a general oxidation procedure.[10]

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated chemical fume hood, add PB-SiO₂-KMnO₄ (0.75 g, 0.75 mmol) to a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (10 mL).

  • Reaction: Stir the mixture at 65°C for 20 hours.

  • Quenching: After cooling to room temperature, add Na₂S₂O₃ (0.50 mmol) and stir the mixture overnight.

  • Workup: Filter the mixture through a silica (B1680970) gel pad. Wash the precipitate with a hexane-ether mixture (5:1).

  • Extraction: Suspend the precipitate in 10% methanol in chloroform (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir at room temperature for 1 hour.

  • Isolation: Filter the mixture and extract with 10% methanol in chloroform (20 mL). Combine the filtrate and the extract, and concentrate under reduced pressure to obtain this compound.

Safety Precautions:

  • All steps should be performed in a chemical fume hood.

  • Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Avoid inhalation of dust and vapors.

Protocol: Spill Cleanup Procedure

This protocol provides a general guideline for cleaning up a small spill of solid this compound.

Materials:

  • Absorbent pads or paper towels

  • Two pairs of nitrile gloves

  • Chemical safety goggles

  • Lab coat

  • Dustpan and brush (or a dedicated vacuum for hazardous materials)

  • Sealable plastic bags for waste disposal

  • Hazardous waste labels

Procedure:

  • Assess the Situation: Ensure the spill is small and manageable. If not, evacuate the area and follow institutional emergency procedures.

  • Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: If necessary, use absorbent pads to create a dike around the spill to prevent it from spreading.

  • Collect the Spilled Material: Carefully sweep the solid material into a dustpan. Avoid creating dust. Alternatively, use a vacuum cleaner equipped with a HEPA filter that is designated for hazardous materials.

  • Package the Waste: Place the collected material and any contaminated cleaning supplies (e.g., gloves, absorbent pads) into a sealable plastic bag. Double-bag the waste.

  • Label the Waste: Clearly label the bag as hazardous waste, indicating the contents as "this compound waste."

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Final Cleanup: Remove and dispose of the outer pair of gloves. Wash your hands thoroughly with soap and water.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical reagent with important applications in research and development. However, its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and follow all institutional safety protocols.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and reactivity profile of 4-cyanobenzoic acid (4-CBA), a critical intermediate in the synthesis of pharmaceuticals, functional polymers, and liquid crystals.[1][2][3] By detailing its physicochemical properties, stability under various conditions, and key chemical transformations, this document serves as an essential resource for professionals leveraging 4-CBA in research and development. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[4][5] Its bifunctional nature, containing both a carboxylic acid and a cyano group on a benzene (B151609) ring, dictates its physical and chemical properties.[5][6] These groups contribute to strong intermolecular forces, such as hydrogen bonding, resulting in a high melting point and solubility in polar organic solvents.[6]

Table 1: Physicochemical and Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₈H₅NO₂[4][7]
Molecular Weight 147.13 g/mol [7]
CAS Number 619-65-8[7]
Melting Point 219-224 °C (with decomposition)[1][4][8]
Boiling Point ~313-355 °C[4][6]
Density ~1.38 g/cm³[4][6]
pKa (at 25°C)3.55[4][9]
Water Solubility ~1.2 g/L (at 20°C)[9][10]
Appearance White to off-white crystalline powder[4][5]

Stability Profile

This compound is stable under recommended storage conditions but is susceptible to degradation from thermal, chemical, and environmental factors.[5][11]

2.1 Thermal Stability The compound melts with decomposition at temperatures around 219-224 °C.[8] Thermal decomposition, especially under fire conditions, produces hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][8]

2.2 Chemical Stability and Incompatibilities 4-CBA is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][9][11] Contact with these substances can lead to vigorous reactions and decomposition. It should not be exposed to metals where flammable hydrogen gas could evolve.[4]

2.3 Environmental Stability and Storage Several sources indicate that this compound is air-sensitive.[5][9][12] Therefore, it should be stored in a tightly sealed container under an inert atmosphere, such as argon, to prevent degradation from moisture and air.[4][5] Storage in a cool, dry, and well-ventilated area away from light and incompatible materials is crucial for maintaining its purity and stability.[5][11] One study on a 4-CBA ester showed it undergoes photofragmentation, suggesting potential light sensitivity for the parent acid as well.[13]

Diagram 1: Factors Influencing the Stability of this compound substance This compound (Stable under ideal conditions) thermal_stress Thermal Stress (>220°C / Fire) substance->thermal_stress chemical_stress Chemical Incompatibilities substance->chemical_stress environmental_stress Environmental Factors substance->environmental_stress decomp Decomposition Products (CO, CO₂, NOx) thermal_stress->decomp leads to oxidizers Strong Oxidizers chemical_stress->oxidizers bases Strong Bases chemical_stress->bases acids Strong Acids chemical_stress->acids degradation Chemical Degradation chemical_stress->degradation leads to environmental_stress->degradation leads to air Air / Moisture environmental_stress->air light Light / UV Radiation environmental_stress->light

Caption: Factors influencing the stability of this compound.

Reactivity Profile

The reactivity of this compound is defined by its three distinct chemical regions: the carboxylic acid group, the cyano group, and the aromatic ring.

3.1 Reactivity of the Carboxylic Acid Group This group is the primary site for many common transformations.

  • Acidity: With a pKa of 3.55, it is a moderately strong organic acid.[4][9] Its solubility in water increases significantly at higher pH due to deprotonation to the carboxylate anion.[6]

  • Esterification: It readily undergoes esterification with alcohols under acidic catalysis to form the corresponding esters, such as methyl 4-cyanobenzoate.[2][10]

  • Amide Formation: The carboxylic acid can be converted to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.[14][15]

  • Acyl Halide Formation: It can be converted to reactive acyl halides. For example, reaction with thionyl chloride or oxalyl chloride yields 4-cyanobenzoyl chloride, while cyanuric fluoride (B91410) can be used to produce 4-cyanobenzoyl fluoride.[10][16]

3.2 Reactivity of the Cyano (Nitrile) Group The cyano group offers additional synthetic pathways, although it is generally less reactive than the carboxylic acid.

  • Reduction: The nitrile can be selectively reduced to form 4-aminomethylbenzoic acid or its derivatives, which are valuable hemostatic agents.[2][10]

  • Coordination: The nitrogen lone pair allows the cyano group to act as a ligand in the formation of metal-organic frameworks (MOFs).[10]

3.3 Reactivity of the Aromatic Ring Both the carboxylic acid (-COOH) and cyano (-CN) groups are electron-withdrawing and act as deactivating, meta-directing groups for electrophilic aromatic substitution. This makes substitution on the aromatic ring challenging and generally disfavored compared to reactions at the functional groups.

Diagram 2: Key Reaction Pathways of this compound cluster_cooh Carboxylic Acid Group Reactions cluster_cn Cyano Group Reactions cluster_ring Aromatic Ring Reactions cba This compound ester 4-Cyanobenzoate Ester cba->ester Alcohol, H⁺ amide 4-Cyanobenzamide cba->amide 1. SOCl₂ 2. Amine acyl_halide 4-Cyanobenzoyl Halide (Cl, F) cba->acyl_halide SOCl₂ or Cyanuric Fluoride salt Carboxylate Salt cba->salt Base (e.g., NaOH) amine 4-Carboxybenzylamine cba->amine Reducing Agent (e.g., H₂, Catalyst) mof Metal-Organic Frameworks (MOFs) cba->mof Metal Salts eas Electrophilic Aromatic Substitution (Disfavored) cba->eas Electrophile, Lewis Acid

Caption: Key reaction pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for common transformations involving this compound.

4.1 Protocol: Synthesis of 4-Cyanobenzoyl Fluoride This protocol details the conversion of the carboxylic acid to a valuable acyl fluoride intermediate using cyanuric fluoride.[16]

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (0.3 mol) and pyridine (B92270) (0.3 mol) in anhydrous acetonitrile (B52724) (125 mL) within a reaction flask equipped with a magnetic stirrer.

  • Addition of Fluorinating Agent: To this solution, add a solution of cyanuric fluoride (0.12 mol) in anhydrous acetonitrile (125 mL) dropwise over 10 minutes at room temperature with continuous stirring.

  • Reaction: Continue to stir the reaction mixture for an additional 50 minutes at room temperature after the addition is complete.

  • Workup: Pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.

  • Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-cyanobenzoyl fluoride. Further purification can be achieved by vacuum distillation.[16]

Diagram 3: Workflow for Synthesis of 4-Cyanobenzoyl Fluoride start Start dissolve 1. Dissolve 4-CBA and Pyridine in Anhydrous Acetonitrile start->dissolve add 2. Add Cyanuric Fluoride Solution Dropwise at Room Temp. dissolve->add react 3. Stir for 50 Minutes at Room Temp. add->react quench 4. Quench Reaction in Ice-Water Mixture react->quench extract 5. Extract Product with Diethyl Ether quench->extract isolate 6. Dry, Filter, and Evaporate Solvent extract->isolate end End Product: 4-Cyanobenzoyl Fluoride isolate->end

Caption: Experimental workflow for 4-cyanobenzoyl fluoride synthesis.

4.2 Protocol: Oxidation of 4-Cyanobenzaldehyde (B52832) to this compound This method describes the synthesis of 4-CBA from its corresponding aldehyde, a common precursor.[17]

  • Reaction Setup: Add solid-supported potassium permanganate (B83412) (PB-SiO₂-KMnO₄, 0.75 mmol) to a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (B81311) (10 mL).

  • Reaction: Stir the mixture at 65°C for 20 hours. Monitor reaction progress via TLC.

  • Quenching: After cooling the mixture, add sodium thiosulfate (B1220275) (Na₂S₂O₃, 0.50 mmol) and stir overnight at room temperature.

  • Filtration: Filter the mixture through a silica (B1680970) gel pad, washing the precipitate with a hexane:ether solution (5:1).

  • Extraction: Suspend the washed precipitate in 10% MeOH-CHCl₃ (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir for 1 hour at room temperature.

  • Isolation: Filter the mixture and extract with 10% MeOH-CHCl₃ (20 mL). Combine the filtrate and the extract, and concentrate under vacuum to obtain the this compound product.[17]

Diagram 4: Workflow for Oxidation of 4-Cyanobenzaldehyde start Start mix 1. Mix 4-Cyanobenzaldehyde and PB-SiO₂-KMnO₄ in Cyclohexane start->mix heat 2. Stir at 65°C for 20 hours mix->heat quench 3. Cool, add Na₂S₂O₃, and Stir Overnight heat->quench filter 4. Filter through Silica Gel quench->filter extract 5. Acidic Extraction from Solid filter->extract isolate 6. Combine Organic Phases and Concentrate extract->isolate end End Product: This compound isolate->end

Caption: Experimental workflow for this compound synthesis.

Summary and Conclusion

This compound is a robust and versatile chemical intermediate with well-defined stability and reactivity profiles. While stable under proper storage conditions, care must be taken to avoid high temperatures, light, and incompatible chemical agents. Its reactivity is dominated by the carboxylic acid group, which allows for straightforward synthesis of esters, amides, and acyl halides. The cyano group and the deactivated aromatic ring provide further opportunities for complex molecular construction. The data and protocols presented in this guide equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in advanced synthetic applications.

References

A Comprehensive Technical Review of 4-Cyanobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobenzoic acid (4-CBA), also known as p-cyanobenzoic acid, is a bifunctional aromatic compound featuring both a carboxylic acid and a nitrile group.[1][2] This unique structure makes it a highly versatile and valuable building block in various fields, including organic synthesis, drug development, and materials science.[1][3] Its rigid structure and predictable reactivity allow for its incorporation into complex molecular architectures, from pharmaceuticals to advanced materials like liquid crystals and Metal-Organic Frameworks (MOFs).[4][5] This technical guide provides a detailed review of this compound, summarizing its properties, key experimental protocols, and significant applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder at room temperature.[4][6] The presence of both the electron-withdrawing cyano and carboxylic acid groups significantly influences the molecule's electronic structure and reactivity.[2][4]

Table 1: Physical and Chemical Properties of this compound | Property | Value | Reference | | :--- | :--- | :--- | | CAS Number | 619-65-8 |[1][4][6] | | Molecular Formula | C₈H₅NO₂ |[1][4][5] | | Molecular Weight | 147.13 g/mol |[1][4][7] | | Appearance | White to almost white crystalline powder |[4][6] | | Melting Point | 217-224 °C |[1][4][8] | | Purity | ≥ 98% |[1][4] | | Solubility in Water | ~1.2 g/L at 20°C |[4] | | Solubility (General) | Soluble in methanol (B129727) and other polar organic solvents; sparingly soluble in low-polarity solvents.[4][5][9] | | InChI Key | ADCUEPOHPCPMCE-UHFFFAOYSA-N |[4][7][8] |

Table 2: Spectroscopic Data for this compound

Spectroscopic Feature Wavenumber / Shift Description Reference
FTIR (C≡N Stretch) 2240 cm⁻¹ A strong, characteristic absorption for the nitrile group. [4][10]
FTIR (Aromatic C-H Stretch) 3100-3060 cm⁻¹ Typical stretching vibrations for aromatic C-H bonds. [4][10]
FTIR (C-O Stretch) 1334 cm⁻¹ Coupled with in-plane C-O-H bending. [4][10]
Raman (C≡N Stretch) 2239 cm⁻¹ Corresponds to the nitrile stretching mode observed in IR. [10]
¹H NMR - Spectra available in public databases. [11]

| Mass Spectrometry | - | Electron ionization mass spectra show major fragments at m/z 130, 147, and 102.[7][12] |

Synthesis and Reactivity

This compound serves as a fundamental starting material for a variety of chemical transformations. Its dual functionality allows for selective reactions at either the carboxylic acid or the nitrile group.

The following diagram illustrates the position of this compound as a product from common precursors and as a reactant in several key chemical transformations.

G cluster_reactants Precursors cluster_products Derivatives / Products p_Tolunitrile p-Tolunitrile CBA This compound p_Tolunitrile->CBA Oxidation Aminobenzoic 4-Aminobenzoic acid Aminobenzoic->CBA Sandmeyer Reaction Cyanobenzonitrile 4-Cyanobenzonitrile Cyanobenzonitrile->CBA Regioselective Hydrolysis AcylChloride 4-Cyanobenzoyl Chloride CBA->AcylChloride Acylation (SOCl₂ or Oxalyl Chloride) Amide 4-Cyanobenzamide CBA->Amide Condensation (with Amine) Ester Methyl 4-Cyanobenzoate (B1228447) CBA->Ester Esterification (with Alcohol) p_Aminomethyl p-Aminomethylbenzoic Acid (via reduction) CBA->p_Aminomethyl Reduction

Caption: Synthesis pathways to 4-CBA and its primary chemical transformations.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following are protocols for common reactions involving this compound.

This protocol details the conversion of this compound to its corresponding acyl chloride, a highly reactive intermediate.

  • Materials : this compound (1.0 eq), dry dichloromethane (B109758), N,N-dimethylformamide (DMF, catalytic), oxalyl chloride (1.5 eq).

  • Procedure :

    • To a dry 25 mL round-bottom flask, add this compound (7.0 mmol, 1.0 eq).

    • Add dry dichloromethane (21.0 mL) and a catalytic amount of DMF (3 drops).

    • Cool the mixture to 0°C and stir for 10 minutes.

    • Slowly add oxalyl chloride (10.5 mmol, 1.5 eq) to the reaction mixture.

    • Allow the mixture to warm to 25°C and stir for 4-5 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting residue (4-cyanobenzoyl chloride) can often be used in the next step without further purification.

This protocol describes an engineered nitrilase-mediated regioselective hydrolysis for the synthesis of 4-CBA.

  • Materials : Whole cells of engineered NIT-3, 100 mM phosphate (B84403) buffer (pH 8.0), 4-cyanobenzonitrile.[13]

  • Procedure :[13]

    • Prepare a reaction mixture containing 100 mM phosphate buffer (pH 8.0).

    • Add 4-cyanobenzonitrile to a concentration of 120 g/L.

    • Add whole cells of NIT-3 to a final concentration of 7.5 g/L (dry cell weight).

    • Conduct the biotransformation at 30°C with agitation.

    • Monitor the progress of the reaction over time to determine the yield of this compound.

A standard method for purifying the final product.

  • Materials : Crude this compound, deionized water.[9]

  • Procedure :[9]

    • Dissolve the crude this compound in a minimum amount of hot water.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified crystals in a vacuum desiccator.

Applications in Drug Development and Materials Science

The bifunctional nature of 4-CBA makes it an indispensable intermediate in the synthesis of a wide range of high-value products.[3]

The diagram below illustrates how 4-CBA acts as a central building block leading to diverse applications.

G CBA This compound (Building Block) Pharma Pharmaceuticals CBA->Pharma Materials Materials Science CBA->Materials Agro Agrochemicals CBA->Agro Research Chemical Research CBA->Research Betrixaban Betrixaban (Anticoagulant) Pharma->Betrixaban Key Intermediate Hemostatic p-Aminomethylbenzoic Acid (Hemostatic Agent) Pharma->Hemostatic Precursor STAT3 STAT3 Inhibitors Pharma->STAT3 Moiety LiquidCrystals Liquid Crystals Materials->LiquidCrystals Component MOFs Metal-Organic Frameworks (MOFs) Materials->MOFs Organic Linker Dyes Dye Intermediate Materials->Dyes Precursor Heterocycles Heterocycle Synthesis Research->Heterocycles Starting Material

Caption: Application workflow of this compound in various scientific fields.

This compound is a critical intermediate in the synthesis of several therapeutic agents.

  • Betrixaban : It is a key synthetic intermediate for this oral anticoagulant, which is used to prevent and treat venous thromboembolism.[4]

  • p-Aminomethylbenzoic Acid : 4-CBA is a precursor to this hemostatic agent used to control bleeding from excessive fibrinolysis.[4]

  • STAT3 Inhibitors : The 4-cyanobenzoate moiety is integral to peptidomimetic inhibitors like ISS 610.[4] These molecules target the SH2 domain of STAT3, a key protein in cancer cell signaling, thereby inhibiting its dimerization and activity.[4]

The 4-cyanobenzoate group plays a crucial role in the design of small molecules that disrupt the STAT3 signaling pathway, which is often overactive in cancer.

G cluster_inhibition STAT3_mono STAT3 Monomer Dimer STAT3 Dimer (Active) STAT3_mono->Dimer Dimerization SH2 SH2 Domain Inhibitor Inhibitor (e.g., ISS 610 with 4-Cyanobenzoate) Inhibitor->SH2 Binds to Inhibitor->Block Phospho Phosphorylation & Nuclear Translocation Dimer->Phospho Gene Gene Transcription (Proliferation, Survival) Phospho->Gene Block->Dimer Inhibits

Caption: Inhibition of STAT3 dimerization by a 4-cyanobenzoate-containing molecule.

  • Liquid Crystals : It is an important raw material for preparing pyrimidine-based liquid crystal display materials.[4][5]

  • Metal-Organic Frameworks (MOFs) : The deprotonated form, 4-cyanobenzoate, is widely used as an organic linker to construct porous, crystalline MOFs with applications in gas storage and catalysis.[4]

  • Polymers : It is used in synthesizing high-performance polymers with enhanced thermal and chemical stability.[1]

Biological Activity

Beyond its role as a synthetic intermediate, this compound itself exhibits biological activity.

  • Enzyme Inhibition : Studies have shown that 4-CBA can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase.[4][6][9]

  • Antimicrobial Properties : Some research indicates that 4-CBA possesses antimicrobial and antifungal properties.[6]

This compound is a compound of significant industrial and academic importance. Its unique chemical structure, featuring two reactive functional groups, provides a versatile platform for the synthesis of complex molecules. From its critical role in producing life-saving pharmaceuticals like Betrixaban to its use in advanced materials such as liquid crystals and MOFs, the utility of 4-CBA is extensive and continues to grow. The detailed protocols and data presented in this guide underscore its value and provide a foundational resource for researchers and developers working with this pivotal chemical intermediate.

References

An In-Depth Technical Guide to 4-Cyanobenzoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoic acid, a bifunctional aromatic molecule, holds a significant position in the landscape of organic chemistry and drug development. Its unique structure, featuring both a carboxylic acid and a nitrile group on a benzene (B151609) ring, provides a versatile platform for the synthesis of a wide array of complex molecules. This technical guide delves into the discovery and history of this compound, presenting a chronological evolution of its synthesis and a comprehensive overview of its physicochemical properties. Detailed experimental protocols for key synthetic methods are provided, alongside quantitative data and visualizations to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[1] The presence of both a polar cyano group and a hydrogen-bonding carboxylic acid group dictates its physical properties, such as its relatively high melting point and solubility characteristics.

PropertyValue
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol [2]
Melting Point 219-221 °C (decomposes)[3][4]
Boiling Point 267.22 °C (rough estimate)[5]
CAS Number 619-65-8[2]
Appearance White to yellowish crystalline powder[1]
Solubility Sparingly soluble in water; soluble in methanol (B129727) and dimethyl sulfoxide.[1]

Historical Perspective and Discovery

Pinpointing a singular "discovery" of this compound is challenging, as its existence was likely inferred from the chemistry of its functional groups well before its first definitive synthesis and characterization. The development of synthetic routes to aromatic nitriles and carboxylic acids in the 19th and early 20th centuries laid the groundwork for its eventual isolation.

Two key historical reactions are of particular relevance to the synthesis of benzoic acid derivatives and, by extension, this compound:

  • The von Richter Reaction (1871): Discovered by Victor von Richter, this reaction involves the treatment of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid. While this reaction provided an early method for introducing a carboxyl group, its direct application to the synthesis of this compound from a readily available precursor was not straightforward.

  • The Sandmeyer Reaction (1884): The development of the Sandmeyer reaction, which allows for the conversion of an aryl diazonium salt to a nitrile, was a pivotal moment. This reaction provided a much more direct and reliable method for the synthesis of aromatic nitriles.

The first well-documented and practical synthesis of this compound can be attributed to the application of the Sandmeyer reaction to 4-aminobenzoic acid. A notable early publication describing this transformation is that of Lucas and his collaborators in the Journal of the American Chemical Society in 1929.[6] This work solidified a reliable pathway to this important bifunctional molecule, paving the way for its broader use in research and industry.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from early, often low-yielding methods to more efficient and scalable modern processes.

Early Synthetic Approaches

The primary historical method for the preparation of this compound was the Sandmeyer reaction , starting from 4-aminobenzoic acid.[6][7] This multi-step process involves the diazotization of the amino group followed by cyanation.

Another early approach involved the oxidation of p-tolunitrile . However, this method often required harsh oxidizing agents and could lead to side reactions.[8]

dot

Caption: Historical timeline of synthetic methodologies for this compound.

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound focus on improved yields, scalability, and greener reaction conditions. These include:

  • Optimized Sandmeyer Reactions: Modern variations of the Sandmeyer reaction often employ improved catalysts and reaction conditions to enhance yield and minimize byproducts.

  • Selective Hydrolysis of Terephthalonitrile: This method involves the selective hydrolysis of one of the two nitrile groups of terephthalonitrile, a readily available industrial chemical.[9]

  • Ammoxidation of p-Toluic Acid: This industrial process involves the reaction of p-toluic acid with ammonia (B1221849) and oxygen in the presence of a catalyst.

Experimental Protocols

Sandmeyer Reaction for the Synthesis of this compound (Generalized Historical Method)

This protocol is a generalized representation of the historical Sandmeyer reaction as would have been performed in the early 20th century, based on available descriptions.

Materials:

  • 4-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452)

  • Copper(I) cyanide

  • Sodium cyanide

  • Sodium hydroxide

  • Ice

Procedure:

  • Diazotization: A solution of 4-aminobenzoic acid in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization is monitored using starch-iodide paper.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with the cyano group.

  • Hydrolysis and Isolation: The resulting mixture contains the nitrile. To obtain the carboxylic acid, the nitrile is hydrolyzed by adding a strong base, such as sodium hydroxide, and heating the mixture. After hydrolysis, the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

dot

Sandmeyer_Reaction_Workflow cluster_Diazotization Step 1: Diazotization cluster_Cyanation Step 2: Cyanation cluster_Isolation Step 3: Hydrolysis & Isolation Start 4-Aminobenzoic Acid in HCl Cooling Cool to 0-5 °C Start->Cooling NaNO2_Addition Add NaNO2 solution Cooling->NaNO2_Addition Diazonium_Salt Formation of Diazonium Salt NaNO2_Addition->Diazonium_Salt Addition Add Diazonium Salt Diazonium_Salt->Addition CuCN_Solution Prepare CuCN/NaCN solution CuCN_Solution->Addition Heating Warm and Heat Addition->Heating Nitrile_Formation Formation of 4-Cyanobenzonitrile Heating->Nitrile_Formation Hydrolysis Hydrolyze with NaOH and Heat Nitrile_Formation->Hydrolysis Acidification Acidify to Precipitate Hydrolysis->Acidification Filtration Filter and Wash Acidification->Filtration Product This compound Filtration->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Modern Synthesis via Oxidation of 4-Formylbenzoic Acid

This protocol outlines a more contemporary approach to synthesizing this compound.

Materials:

Procedure:

  • Oxime Formation: 4-Formylbenzoic acid is dissolved in pyridine, and hydroxylamine hydrochloride is added. The mixture is stirred at room temperature until the formation of the oxime, 4-(hydroxyiminomethyl)benzoic acid, is complete.

  • Dehydration to Nitrile: The reaction mixture containing the oxime is then treated with a dehydrating agent, such as acetic anhydride, and heated. This step converts the oxime to the corresponding nitrile, this compound.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled and poured into water. The precipitated this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Conclusion

This compound has a rich history intertwined with the development of fundamental organic reactions. From its early synthesis via the Sandmeyer reaction to modern, more efficient industrial processes, its importance as a versatile building block has grown significantly. The dual functionality of the carboxylic acid and nitrile groups continues to make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies, serving as a valuable resource for professionals in the field.

References

A Comprehensive Technical Guide to 4-Cyanobenzoic Acid: Properties, Synthesis, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Cyanobenzoic acid, a versatile aromatic carboxylic acid. The document details its chemical identity, physicochemical properties, established synthesis and analytical protocols, and its role as an enzyme inhibitor. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Accurate identification is crucial for literature searches and procurement.

  • Systematic IUPAC Name : this compound[1]

  • Common Synonyms :

    • p-Cyanobenzoic acid[1][2][3]

    • para-cyanobenzoic acid[4]

  • Alternative Names :

    • 4-Carboxybenzonitrile[1][2][3][5]

    • p-Carboxybenzonitrile[1][3]

    • Terephthalic acid mononitrile[1][6]

    • Terephthalic mononitrile[1][3]

  • Registry Numbers and Identifiers :

    • CAS Number : 619-65-8[1][2][5][6][7][8][9]

    • EC Number : 210-606-9[1][6]

    • PubChem CID : 12087[1]

    • InChI Key : ADCUEPOHPCPMCE-UHFFFAOYSA-N[1][7]

Quantitative Data Summary

The key physicochemical and biological activity data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C8H5NO2[1][5][7]
Molecular Weight 147.13 g/mol [1][5][6][7]
Appearance White to almost white crystalline powder[7][9]
Melting Point 217-224 °C (decomposes)[5][6][7]
Solubility in Water ~1.2 g/L at 20°C[7]
Solubility in Organic Solvents Soluble in methanol (B129727) and DMSO.[5][7]
pKa 3.55 at 25°C[10]
LogP 1.56
IC50 (Mushroom Tyrosinase, monophenolase activity) 2.45 mM[6]
IC50 (Mushroom Tyrosinase, diphenolase activity) 1.40 mM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analysis, and enzyme inhibition assessment of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: Oxidation of 4-Cyanobenzaldehyde (B52832)

This protocol describes the oxidation of 4-cyanobenzaldehyde to this compound.

  • Reaction Setup : To a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (B81311) (10 mL), add PB-SiO2-KMnO4 (0.75 g, 0.75 mmol).

  • Reaction Execution : Stir the mixture at 65°C for 20 hours.

  • Quenching : After cooling to room temperature, add Na2S2O3 (0.50 mmol) and stir the mixture overnight.

  • Work-up : Filter the mixture through a silica (B1680970) gel pad and wash the precipitate with a 5:1 mixture of hexane (B92381) and ether.

  • Extraction : Suspend the precipitate in 10% MeOH-CHCl3 (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir at room temperature for 1 hour.

  • Isolation : Filter the mixture and extract with 10% MeOH-CHCl3 (20 mL). Combine the filtrate and the extract, and concentrate under vacuum to yield this compound.[7]

Method 2: Biotransformation from 4-Cyanobenzonitrile

This method utilizes whole microbial cells for the regioselective hydrolysis of 4-cyanobenzonitrile.

  • Reaction Medium : Prepare a reaction mixture containing 100 mM phosphate (B84403) buffer (pH 8.0).

  • Substrate and Biocatalyst : Add 4-cyanobenzonitrile to a final concentration of 120 g/L and whole cells of a nitrilase-expressing microorganism (e.g., NIT-3) to a final concentration of 7.5 g/L (dry cell weight).

  • Reaction Conditions : Conduct the biotransformation at 30°C with agitation.

  • Monitoring and Isolation : Monitor the progress of the reaction by analyzing the formation of this compound over time. The product can be isolated from the reaction mixture using standard extraction and purification techniques.[8]

Purification

A common method for the purification of this compound is recrystallization.

  • Solvent Selection : Dissolve the crude this compound in hot water.

  • Crystallization : Allow the solution to cool slowly to room temperature to form crystals.

  • Isolation and Drying : Collect the crystals by filtration and dry them in a vacuum desiccator over a suitable drying agent like Sicapent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Newcrom R1 column.

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

  • Detection : UV detection at an appropriate wavelength.

  • Application : This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

Enzyme Inhibition Assay: Mushroom Tyrosinase

This protocol details the procedure to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase.

  • Reagents :

    • Mushroom tyrosinase solution (6.67 µg/mL in 50 mM sodium phosphate buffer, pH 6.8).

    • L-DOPA solution (0.5 mM in 50 mM sodium phosphate buffer, pH 6.8).

    • This compound solutions at various concentrations, dissolved in a minimal amount of DMSO and diluted with the phosphate buffer (final DMSO concentration should be consistent across all assays, e.g., 3.3%).

    • 50 mM sodium phosphate buffer (pH 6.8).

  • Assay Procedure :

    • In a suitable reaction vessel, combine the 50 mM sodium phosphate buffer, the L-DOPA solution, and the this compound solution at the desired final concentrations.

    • Initiate the reaction by adding the mushroom tyrosinase solution. The total reaction volume is 3 mL.

    • Incubate the reaction mixture at 30°C.

  • Data Acquisition and Analysis :

    • Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at a specific wavelength.

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constants (Ki and Ki'). For this compound, the inhibition is of a mixed type.[6]

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[1][3][6] It affects both the monophenolase and diphenolase activities of the enzyme.[1][6] Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of the diphenolase activity.[1][6] This means that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[5] This dual binding capability leads to a decrease in the maximal velocity (Vmax) and a change in the Michaelis constant (Km) of the enzymatic reaction.

Visualizing the Mechanism: Mixed-Type Inhibition

The following diagram, generated using the DOT language, illustrates the mechanism of mixed-type inhibition of an enzyme by an inhibitor such as this compound.

Mixed_Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) ESI Enzyme-Substrate-Inhibitor Complex (ESI) S->ESI I Inhibitor (I) (this compound) I->ESI ES->E - S (k-1) ES->ESI + I (Ki') EP Enzyme-Product Complex (EP) ES->EP k_cat EI->E - I ESI->ES - I P Product (P) EP->E + P

Caption: Mechanism of mixed-type enzyme inhibition.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyanobenzoic Acid from p-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoic acid is a bifunctional aromatic compound containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. Notably, it serves as a key building block for various therapeutic agents and is utilized in the production of liquid crystals. The synthesis of this compound is therefore of significant interest to the scientific and industrial communities.

This document provides a detailed protocol for the synthesis of this compound via the oxidation of p-tolunitrile (B1678323) using potassium permanganate (B83412) (KMnO4). This method offers a robust and scalable approach to producing this important synthetic intermediate.

Reaction Scheme

The overall reaction involves the oxidation of the methyl group of p-tolunitrile to a carboxylic acid function.

p-Tolunitrile → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from p-tolunitrile.

Parameterp-Tolunitrile (Starting Material)This compound (Product)
Molecular Formula C₈H₇NC₈H₅NO₂
Molecular Weight 117.15 g/mol 147.13 g/mol
Appearance Colorless liquid or solidWhite to off-white crystalline powder
Melting Point 28-30 °C219-221 °C
Boiling Point 218 °C-
Solubility Soluble in organic solventsSoluble in hot water, ethanol, and ether
Purity (Typical) ≥98%≥98%
Yield (Expected) -75-85%

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the oxidation of a substituted toluene.

Materials and Equipment:

  • p-Tolunitrile (≥98%)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

1. Reaction Setup:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of deionized water.

  • With vigorous stirring, add 40 g (0.34 mol) of p-tolunitrile to the flask.

  • Carefully add 80 g (0.51 mol) of potassium permanganate to the reaction mixture in portions to control any initial exotherm.

2. Oxidation Reaction:

  • Heat the mixture to reflux using a heating mantle.

  • Continue heating under reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.

3. Work-up:

  • After the reaction is complete (the purple color has disappeared), allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with two 100 mL portions of hot deionized water.

  • Combine the filtrate and the washings. If any unreacted p-tolunitrile is present as an oil, it can be removed by steam distillation or extraction with a non-polar organic solvent.

  • If the filtrate is still purple, add a small amount of sodium bisulfite or sodium metabisulfite until the color disappears to quench any remaining potassium permanganate.

4. Precipitation of this compound:

  • Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath.

  • Slowly and carefully acidify the cold solution with concentrated hydrochloric acid with constant stirring until the pH reaches approximately 2.

  • A white precipitate of this compound will form.

5. Isolation and Purification:

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold deionized water to remove any inorganic salts.

  • For further purification, recrystallize the crude product from hot water or an ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 80-100 °C).

6. Characterization:

  • Determine the melting point of the dried product. The literature melting point is 219-221 °C.

  • Obtain spectroscopic data (e.g., IR, NMR) to confirm the identity and purity of the synthesized this compound.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Concentrated hydrochloric acid is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction may be exothermic, especially during the initial addition of potassium permanganate and the acidification step. Ensure proper cooling and controlled addition of reagents.

Diagrams

SynthesisWorkflow Start Start: p-Tolunitrile & Water Add_KMnO4 Add KMnO4 Start->Add_KMnO4 Reflux Reflux (4-6 h) Add_KMnO4->Reflux Cool Cool to RT Reflux->Cool Filter_MnO2 Filter MnO2 Cool->Filter_MnO2 Acidify Acidify with HCl (pH ~2) Filter_MnO2->Acidify Filtrate Precipitate Precipitation Acidify->Precipitate Filter_Product Filter Product Precipitate->Filter_Product Recrystallize Recrystallize Filter_Product->Recrystallize Dry Dry Recrystallize->Dry End End: this compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound from p-tolunitrile. The use of potassium permanganate as the oxidizing agent is a classic and effective approach for the benzylic oxidation of alkylarenes. This application note serves as a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development, enabling the consistent production of this valuable chemical intermediate.

Green Synthesis of 4-Cyanobenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to Eco-Friendly Synthesis Methods for the Key Intermediate 4-Cyanobenzoic Acid

This document provides detailed application notes and experimental protocols for the green synthesis of this compound, a crucial intermediate in the pharmaceutical, agrochemical, and advanced materials industries. The following methods align with the principles of green chemistry by utilizing enzymatic catalysis, electrochemical processes, and alternative energy sources to minimize environmental impact.

Biocatalytic Synthesis via Regioselective Hydrolysis of 4-Cyanobenzonitrile

This method employs a nitrilase enzyme for the highly selective hydrolysis of one nitrile group of 4-cyanobenzonitrile (terephthalonitrile) to the corresponding carboxylic acid, offering a green and efficient route with high conversion rates under mild conditions.

Table 1: Quantitative Data for Biocatalytic Synthesis

ParameterValueReference
BiocatalystWhole-cell nitrilase (from Fusarium fujikuroi or Paraburkholderia graminis)[1]
Substrate4-Cyanobenzonitrile[1]
Substrate Concentration120 g/L[1]
Biocatalyst Loading7.5 g/L (dry cell weight)[1]
Temperature30 - 40 °C[1]
pH8.0[1]
Reaction Time8 hours[1]
Conversion> 99%[1]
Regioselectivity100%[1]
YieldNot explicitly stated, but implied to be >99% based on conversion[1]

Experimental Protocol: Whole-Cell Biocatalytic Hydrolysis

  • Biocatalyst Preparation: Cultivate the microorganism (e.g., Fusarium fujikuroi or Paraburkholderia graminis) expressing the desired nitrilase under optimal growth conditions. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). The resulting cell paste constitutes the whole-cell biocatalyst.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing 100 mM phosphate buffer (pH 8.0).

  • Substrate Addition: Add 4-cyanobenzonitrile to the bioreactor to a final concentration of 120 g/L.

  • Initiation of Biotransformation: Inoculate the reaction mixture with the whole-cell biocatalyst to a final concentration of 7.5 g/L (dry cell weight).

  • Reaction Monitoring: Maintain the reaction at 30 °C with agitation. Monitor the progress of the reaction by periodically analyzing samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and the remaining 4-cyanobenzonitrile.

  • Work-up and Isolation: Upon completion of the reaction (typically within 8 hours), separate the biocatalyst by centrifugation or filtration. Acidify the supernatant to a pH of 3-4 with a suitable acid (e.g., HCl) to precipitate the this compound. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Diagram 1: Biocatalytic Synthesis Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction_Initiation Add Whole-Cell Biocatalyst Harvesting->Reaction_Initiation Reaction_Setup Reaction Setup in Bioreactor (Buffer, 30°C) Substrate_Addition Add 4-Cyanobenzonitrile Reaction_Setup->Substrate_Addition Substrate_Addition->Reaction_Initiation Monitoring Reaction Monitoring (HPLC) Reaction_Initiation->Monitoring Separation Biocatalyst Separation Monitoring->Separation Acidification Acidification & Precipitation Separation->Acidification Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Electrocatalytic Synthesis from 4-Iodobenzonitrile (B145841) and CO2

This innovative method utilizes electrochemical techniques to achieve the carboxylation of 4-iodobenzonitrile with carbon dioxide, a greenhouse gas, in the presence of green solvents like ionic liquids. This process represents a sustainable approach to valorize CO2.

Table 2: Quantitative Data for Electrocatalytic Synthesis

ParameterValueReference
Substrate4-Iodobenzonitrile
Carbon SourceCarbon Dioxide (CO2)
CathodeSilver (Ag) foil
AnodeCarbon graphite (B72142) rod
Electrolyte/SolventIonic Liquid (e.g., [EMIM]TFSI or [PP13]TFSI) or DMF with 0.10 M TBABF4
Applied Potentialca. -1.4 V (vs. Ag/AgCl)
Conversion RateModerate
YieldModerate

Experimental Protocol: Electrocatalytic Carboxylation

  • Electrochemical Cell Setup: Assemble a divided or undivided electrochemical cell with a silver foil working electrode (cathode) and a carbon graphite rod counter electrode (anode).

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.10 M tetrabutylammonium (B224687) tetrafluoroborate) in the chosen solvent (dimethylformamide or an ionic liquid).

  • Substrate Addition: Dissolve 4-iodobenzonitrile in the electrolyte solution.

  • CO2 Saturation: Bubble CO2 gas through the solution for at least 30 minutes prior to and during the electrolysis to ensure saturation.

  • Electrolysis: Apply a constant potential of approximately -1.4 V (vs. a reference electrode like Ag/AgCl) to the silver cathode.

  • Reaction Monitoring: Monitor the progress of the reaction by cyclic voltammetry or by analyzing aliquots of the reaction mixture using a suitable analytical technique (e.g., HPLC).

  • Work-up and Isolation: After the reaction, acidify the electrolyte solution with an aqueous acid (e.g., HCl) to precipitate the this compound. Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product. Further purification can be achieved by recrystallization.

Diagram 2: Electrocatalytic Synthesis Pathway

G 4-Iodobenzonitrile 4-Iodobenzonitrile Radical_Anion 4-Iodobenzonitrile Radical Anion 4-Iodobenzonitrile->Radical_Anion + e- CO2 CO2 e- e- Benzonitrile_Radical Benzonitrile Radical Radical_Anion->Benzonitrile_Radical - I- Carboxylate_Anion 4-Cyanobenzoate Anion Benzonitrile_Radical->Carboxylate_Anion + CO2, + e- 4-Cyanobenzoic_Acid 4-Cyanobenzoic_Acid Carboxylate_Anion->4-Cyanobenzoic_Acid + H+ G Start Prepare Reaction Mixture (4-Cyanotoluene, Catalyst, Solvent) Add_Oxidant Add H2O2 Start->Add_Oxidant Microwave Microwave Irradiation (e.g., 120°C, 20 min) Add_Oxidant->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration1 Filter to Remove Catalyst Cooling->Filtration1 Acidification Acidify and Precipitate Filtration1->Acidification Filtration2 Filter and Wash Product Acidification->Filtration2 Drying Dry Product Filtration2->Drying Product This compound Drying->Product G Ultrasound Ultrasound Waves Cavitation Acoustic Cavitation (Bubble Formation & Collapse) Ultrasound->Cavitation Hotspots Localized High Temperature & Pressure 'Hotspots' Cavitation->Hotspots Enhancement Enhanced Reaction Rate & Yield Hotspots->Enhancement

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Cyanobenzoic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating 4-cyanobenzoic acid as an organic linker. The unique bifunctionality of this compound, featuring both a carboxylate group for coordination with metal centers and a cyano group for potential post-synthetic modification or influencing framework properties, makes it a versatile building block in the design of novel MOFs for diverse applications.

Introduction to this compound in MOF Synthesis

This compound is a rigid organic linker that can be employed in the synthesis of MOFs to create robust and porous crystalline structures. The presence of the cyano (-CN) group, in addition to the carboxylate (-COOH) group, offers several advantages:

  • Coordination and Structural Influence: The cyano group can participate in coordination with metal ions or influence the packing and topology of the resulting framework through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

  • Post-Synthetic Modification: The cyano group serves as a reactive handle for post-synthetic modifications, allowing for the introduction of new functionalities within the MOF structure. For instance, it can be converted to other functional groups like tetrazoles, expanding the potential applications of the MOF.

  • Luminescent Properties: MOFs synthesized with this compound, particularly with lanthanide metals, have demonstrated interesting photoluminescent properties.[1]

  • Antibacterial Activity: Certain silver(I) MOFs incorporating the 4-cyanobenzoate (B1228447) linker have shown strong antibacterial activity.

Applications of MOFs Synthesized with this compound

The distinct properties of MOFs derived from this compound open up possibilities in various fields, including catalysis and drug delivery.

Catalysis

While specific catalytic data for MOFs solely based on this compound is emerging, the inherent properties of MOFs make them promising candidates for heterogeneous catalysis. The tunable pore sizes and the potential to introduce active metal sites or functionalized linkers can facilitate a range of catalytic transformations. For instance, the cyano groups could be modified to introduce catalytic moieties, or the framework itself could provide shape-selective catalytic pockets.

Drug Delivery

The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The release of these drugs can potentially be controlled by the pore environment and the interaction between the drug molecules and the framework. The cyano group could also be functionalized to enhance drug loading or to trigger drug release in response to specific stimuli.

Quantitative Data Summary

Currently, there is limited specific quantitative data available in the public domain for MOFs synthesized directly and solely with this compound. The following tables provide representative data for MOFs synthesized with similar carboxylate-based linkers to offer an expected range of properties.

Table 1: Representative Porosity Data for Carboxylate-Based MOFs

MOF SystemMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
MOF-5Zn(II)Terephthalic acid~2900 - 3800~1.0 - 1.3~12
HKUST-1Cu(II)1,3,5-Benzenetricarboxylic acid~1800 - 2400~0.7 - 0.9~9
UiO-66Zr(IV)Terephthalic acid~1200 - 1600~0.5 - 0.7~6

Table 2: Representative Drug Loading and Release Data for Carboxylate-Based MOFs

MOF SystemDrugLoading Capacity (wt%)Release Conditions
ZIF-85-Fluorouracil~60pH 5.0 (faster release)[2]
UiO-66Doxorubicin~45pH-dependent[2]
MIL-101(Fe)Doxorubicinup to 24.5pH- and GSH-responsive[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a MOF precursor from this compound and the subsequent synthesis of a zinc-based MOF. It also includes general protocols for characterization and guest molecule loading.

Synthesis of 4-Tetrazolyl Benzenecarboxylic Acid (Ligand Precursor)

This protocol describes the conversion of the cyano group of this compound into a tetrazole ring, creating a bifunctional linker for MOF synthesis.

  • Materials:

  • Procedure:

    • Dissolve 5.6 mmol of sodium azide and 5.6 mmol of this compound in a 1:1 solution of ethanol (25 mL) and water (25 mL) in a beaker.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a controlled temperature for a specified time to facilitate the cycloaddition reaction.

    • After cooling, the resulting 4-tetrazolyl benzenecarboxylic acid can be recovered by filtration.

Solvothermal Synthesis of a Zinc-Tetrazolyl Benzenecarboxylate MOF

This protocol details the synthesis of a zinc-based MOF using the precursor ligand synthesized in Protocol 4.1.[1]

  • Materials:

    • 4-Tetrazolyl benzenecarboxylic acid

    • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

    • Methanol

  • Procedure:

    • Dissolve 0.337 mmol of Zn(NO₃)₂·6H₂O and 0.333 mmol of 4-tetrazolyl benzenecarboxylic acid in 10 mL of methanol.

    • Sonicate the solution until a homogenous mixture is achieved.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in an oven at 150 °C for 3 days.

    • Allow the autoclave to cool to room temperature.

    • Recover the crystalline product, wash with fresh methanol, and sonicate to remove any excess powder.

G Workflow for Solvothermal Synthesis of a Zinc-Tetrazolyl Benzenecarboxylate MOF cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Recovery A 4-Tetrazolyl Benzenecarboxylic Acid D Dissolve in Methanol A->D B Zinc Nitrate Hexahydrate B->D C Methanol C->D E Sonicate to Homogenize D->E F Transfer to Autoclave E->F G Heat at 150°C for 3 days F->G H Cool to Room Temperature G->H I Recover Crystals H->I J Wash with Methanol I->J K Sonicate to Clean J->K L Final MOF Product K->L

Caption: Solvothermal synthesis workflow for a zinc-tetrazolyl benzenecarboxylate MOF.

General Protocol for Guest Molecule Loading (e.g., Drug Encapsulation)

This protocol outlines a general procedure for loading guest molecules into the pores of a synthesized MOF.[1]

  • Procedure:

    • Activate the synthesized MOF by heating under vacuum to remove any solvent molecules from the pores.

    • Prepare a solution of the guest molecule (e.g., doxorubicin) in a suitable solvent.

    • Immerse the activated MOF in the guest molecule solution.

    • Stir the suspension for a specified period (e.g., 24-48 hours) to allow for diffusion of the guest molecules into the MOF pores.

    • Collect the guest-loaded MOF by centrifugation or filtration.

    • Wash the product with fresh solvent to remove any surface-adsorbed guest molecules.

    • Dry the guest-loaded MOF under vacuum.

G Workflow for Guest Molecule Loading into MOFs cluster_materials Materials cluster_loading Loading Process cluster_product Final Product A Activated MOF C Immerse MOF in Solution A->C B Guest Molecule Solution (e.g., Doxorubicin) B->C D Stir for 24-48 hours C->D E Centrifuge/Filter to Collect D->E F Wash with Fresh Solvent E->F G Dry under Vacuum F->G H Guest-Loaded MOF G->H

Caption: General workflow for encapsulating guest molecules within MOFs.

Characterization Methods

The successful synthesis and properties of MOFs derived from this compound should be confirmed using a variety of characterization techniques.

Powder X-Ray Diffraction (PXRD)

PXRD is essential to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. The analysis is typically performed by heating the sample under an inert atmosphere and monitoring the weight loss as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of the carboxylate group to the metal center and to verify the presence of the cyano group in the linker and the final MOF structure.

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is employed to determine the specific surface area and porosity of the MOF. This is crucial for applications such as gas storage, catalysis, and drug delivery.

G Characterization Workflow for MOFs cluster_sample Sample cluster_characterization Characterization Techniques cluster_properties Determined Properties A Synthesized MOF B Powder X-Ray Diffraction (PXRD) A->B C Thermogravimetric Analysis (TGA) A->C D Fourier-Transform Infrared (FTIR) Spectroscopy A->D E Brunauer-Emmett-Teller (BET) Analysis A->E F Crystallinity & Phase Purity B->F G Thermal Stability C->G H Functional Groups & Coordination D->H I Surface Area & Porosity E->I

Caption: Standard characterization workflow for synthesized MOFs.

Future Outlook

The use of this compound as a linker in MOF synthesis is a promising area of research. Future work should focus on the systematic synthesis of MOFs with various transition metals and lanthanides to explore their catalytic and drug delivery capabilities in more detail. The development of post-synthetic modification strategies for the cyano group will further expand the functional diversity and application scope of these materials. The collection and reporting of detailed quantitative data on the properties of these MOFs will be crucial for their rational design and application in various scientific and industrial fields.

References

Application Notes: The Role of 4-Cyanobenzoic Acid in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobenzoic acid (CAS: 619-65-8) is a pivotal molecular building block in the synthesis of thermotropic liquid crystals, particularly those designed for electro-optical applications.[1][2] Its rigid, rod-like structure combined with its unique electronic properties makes it an essential component for creating the calamitic (rod-shaped) mesogens that underpin many modern display technologies.[1][3][4] This document details the core applications, physical properties, and synthesis protocols related to the use of this compound in liquid crystal formulations.

Core Molecular Features and Their Significance

The utility of this compound in liquid crystal design stems from two primary molecular features:

  • The Rigid Benzoic Acid Core: The phenyl ring provides a stable and linear structural backbone. This rigidity is crucial for promoting the long-range orientational order necessary for the formation of liquid crystalline phases (mesophases).[3]

  • The Terminal Cyano Group (-C≡N): This group is the key to the material's electro-optical performance. The strong electron-withdrawing nature of the nitrile creates a significant dipole moment along the long axis of the molecule.[3] This permanent dipole is responsible for inducing a large positive dielectric anisotropy (Δε), which is the differential response to an electric field applied parallel versus perpendicular to the molecular director. This property is a fundamental requirement for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).[5]

By chemically modifying this compound, typically through esterification, a vast library of liquid crystal materials can be synthesized.[5] The process involves linking the carboxylic acid group to a substituted phenol (B47542), often one bearing a flexible alkyl or alkoxy chain. This modular approach allows for the precise tuning of critical material properties.[5]

Key Applications in Liquid Crystal Formulations

  • Nematic Liquid Crystals for Displays: The primary application is in the formulation of nematic liquid crystal mixtures for displays. The high positive dielectric anisotropy imparted by the cyano group allows the liquid crystal molecules to align predictably with an applied electric field, enabling the switching of pixels from light to dark states.[4][5]

  • Extending Temperature Ranges: Derivatives like cyanophenyl-4′-N-propylbenzoate are used as components in eutectic mixtures to broaden the operational temperature range of the final liquid crystal product.[3] This ensures stable nematic behavior in devices intended for use in environments with significant temperature fluctuations, such as automotive and outdoor displays.[3]

  • Tuning Mesomorphic Properties: By creating a homologous series of esters, such as 4-alkoxyphenyl 4-cyanobenzoates, researchers can systematically control the mesomorphic properties.[5] Varying the length of the alkyl chain on the phenolic side of the molecule influences intermolecular forces, which in turn alters the melting points and clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).[5]

  • High-Resolution Displays: The stable nematic behavior and predictable alignment of liquid crystals containing cyanobenzoate moieties are essential for high-resolution displays (e.g., 4K, 8K), where smaller and more densely packed pixels require precise control.[3]

Data Presentation

Quantitative data for the base compound and its derivatives are crucial for formulation and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 619-65-8[6][7]
Molecular Formula C₈H₅NO₂[6]
Molecular Weight 147.13 g/mol [2]
Appearance White to off-white crystalline solid/powder[2][6][8]
Melting Point 219-221 °C (decomposes)
Assay ≥98-99%[2]

Table 2: Phase Transition Temperatures of Representative this compound Derivatives

This table presents data for specific liquid crystal compounds derived from this compound, illustrating the complex phase behaviors that can be achieved.

Compound NameStructurePhase Sequence (°C)Reference(s)
4-octyloxybiphenyl-4'-yl 4-cyanobenzoate (B1228447) (8OBCB)C₈H₁₇O-Ph-Ph-OOC-Ph-CNCr 129 SmC 125 SmA 153 SmA 160 N 235 I
4-cyano-3-fluorophenyl 4-butylbenzoateC₄H₉-Ph-COO-Ph(F)-CNCr(I) 15.28 N -5.72 I[9]

Cr = Crystal, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Note that 4-cyano-3-fluorophenyl 4-butylbenzoate temperatures are converted from Kelvin (Tfus = 288.43 K, Tc = 279.4 K).

Table 3: Illustrative Mesomorphic Properties of a Homologous Series of 4-Alkoxyphenyl 4-Cyanobenzoates

This table provides representative data to illustrate how the length of the alkoxy chain (n) systematically influences the phase transition temperatures.

Alkoxy Chain Length (n)Compound NameCr-N or Cr-SmA (°C)N-I or SmA-I (°C)
34-Propoxyphenyl 4-cyanobenzoate95105
44-Butoxyphenyl 4-cyanobenzoate88115
54-Pentoxyphenyl 4-cyanobenzoate82112
64-Hexoxyphenyl 4-cyanobenzoate79108
74-Heptoxyphenyl 4-cyanobenzoate85105
84-Octoxyphenyl 4-cyanobenzoate88107

Note: This data is illustrative, based on the principle that properties can be systematically tuned by varying the alkyl chain length.[5]

Experimental Protocols

Protocol 1: General Synthesis of 4-Alkoxyphenyl 4-Cyanobenzoate

This protocol describes a general esterification procedure for synthesizing a liquid crystal from this compound. For higher reactivity and yield, this compound is often first converted to its acyl chloride or fluoride (B91410) derivative.[5] This protocol assumes the use of 4-cyanobenzoyl chloride.

Objective: To synthesize a 4-alkoxyphenyl 4-cyanobenzoate via esterification.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-alkoxyphenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM. Equip the flask with a magnetic stirrer.[5]

  • Addition of Acyl Chloride: Dissolve 4-cyanobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred phenol solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-alkoxyphenyl 4-cyanobenzoate.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Protocol 2: Characterization of Liquid Crystalline Phases

Objective: To determine the phase transition temperatures and identify the mesophases of the synthesized compound.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program: Place both pans in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).

  • Cooling and Reheating: Cool the sample at the same controlled rate to a temperature below its melting point. Then, perform a second heating scan at the same rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Identify endothermic and exothermic peaks in the thermogram. Peaks on heating correspond to transitions like crystal-to-mesophase and mesophase-to-isotropic liquid. The onset temperature of these peaks is recorded as the transition temperature.

B. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a programmable hot stage connected to the microscope.

  • Observation: Heat the sample into the isotropic liquid phase to ensure it is homogeneous. Then, slowly cool the sample while observing it through the microscope between crossed polarizers.

  • Phase Identification: As the sample cools, different liquid crystal phases will appear with characteristic optical textures.

    • Nematic Phase: Often exhibits a Schlieren or threaded texture.

    • Smectic A Phase: Typically shows a focal conic fan texture.

    • Smectic C Phase: May show a broken focal conic fan texture or a Schlieren texture with different defects than the nematic phase.

  • Correlation: Correlate the temperatures at which these textures appear and disappear with the transition temperatures identified by DSC.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the application of this compound in liquid crystal synthesis.

cluster_0 Molecular Structure of 4-Cyanobenzoate Ester cluster_1 Resulting Liquid Crystal Properties A Terminal Cyano Group (-C≡N) P1 Large Positive Dielectric Anisotropy (Δε) A->P1 Strong Dipole Moment B Rigid Core (Benzoate Phenyl Rings) P2 High Clearing Point & Thermal Stability B->P2 Promotes Orientational Order C Flexible Tail (Alkyl/Alkoxy Chain) P3 Control of Mesophase Type (Nematic, Smectic) C->P3 Influences Intermolecular Spacing P4 Low Melting Point & Broad Temperature Range C->P4 Disrupts Crystal Packing

Caption: Molecular structure-property relationships in 4-cyanobenzoate liquid crystals.

cluster_workflow Experimental Workflow cluster_char Characterization Start Reactants (4-Cyanobenzoyl Chloride + 4-Alkoxyphenol) Step1 Synthesis (Esterification in DCM with Pyridine) Start->Step1 Step2 Purification (Extraction and Recrystallization) Step1->Step2 Product Pure Liquid Crystal Product Step2->Product Char1 DSC Analysis Product->Char1 Char2 Polarized Optical Microscopy (POM) Product->Char2 Data1 Phase Transition Temperatures Char1->Data1 Data2 Mesophase Identification (Textures) Char2->Data2

Caption: Workflow for synthesis and characterization of 4-cyanobenzoate liquid crystals.

References

4-Cyanobenzoic Acid: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Cyanobenzoic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a cyano group, allows for versatile chemical modifications, making it a valuable precursor in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of two key pharmaceuticals derived from this compound: Betrixaban, a direct Factor Xa inhibitor, and p-aminomethylbenzoic acid, an antifibrinolytic agent. The included protocols are supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound serves as a crucial intermediate in the pharmaceutical industry due to its reactive cyano and carboxylic acid functionalities. These groups can be selectively targeted to build complex molecular architectures. This document focuses on its application in the synthesis of Betrixaban, an anticoagulant, and p-aminomethylbenzoic acid, a hemostatic agent.

Betrixaban is an oral, direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. It is prescribed for the prophylaxis of venous thromboembolism (VTE).

p-Aminomethylbenzoic acid functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin (B1330869) clots. It is used to treat bleeding associated with excessive fibrinolysis.[1]

Pharmaceutical Synthesis from this compound

Synthesis of Betrixaban Intermediate

A key step in the synthesis of Betrixaban involves the formation of an amide bond between 4-cyanobenzoyl chloride (derived from this compound) and 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide to yield the intermediate, N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide.

Experimental Protocol: Synthesis of N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide

This protocol is based on established synthetic routes for Betrixaban.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 10% Hydrochloric acid (HCl) solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (B145695)

Procedure:

  • Formation of 4-Cyanobenzoyl Chloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used directly in the next step.

  • Amidation: In a separate flask, dissolve 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide (1.0 eq) and pyridine (1.5 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-cyanobenzoyl chloride (1.1 eq) in anhydrous THF to the cooled mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with 10% HCl solution and 10% NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield pure N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide.

Quantitative Data Summary:

StepReactantReagent/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1This compoundThionyl chloride, DCMReflux2-3>95 (crude)-
22-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide4-Cyanobenzoyl chloride, Pyridine, THF0 to RT2.585-90>98

Logical Workflow for Betrixaban Intermediate Synthesis:

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 4-Cyanobenzoic_Acid This compound 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->4-Cyanobenzoyl_Chloride Betrixaban_Intermediate N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl) amino]-5-methoxybenzamide 4-Cyanobenzoyl_Chloride->Betrixaban_Intermediate 0°C to RT Amine_Intermediate 2-amino-N-(5-chloro-2-pyridyl) -5-methoxybenzamide Amine_Intermediate->Betrixaban_Intermediate Pyridine Pyridine Pyridine->Betrixaban_Intermediate

Synthesis of Betrixaban Intermediate.
Synthesis of p-aminomethylbenzoic acid

p-Aminomethylbenzoic acid can be synthesized from this compound via catalytic hydrogenation, which reduces the cyano group to an aminomethyl group.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on standard procedures for the reduction of aromatic nitriles.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Add the 5% Pd/C catalyst (typically 5-10% by weight of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 1-2 MPa.

  • Stir the mixture at 60-70°C for approximately 2 hours, or until the reaction is complete (monitored by the cessation of hydrogen uptake).

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Adjust the pH of the filtrate to the isoelectric point of p-aminomethylbenzoic acid (around pH 4-5) using a dilute HCl or NaOH solution to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain p-aminomethylbenzoic acid.

Quantitative Data Summary:

ReactantCatalystSolventPressure (MPa)Temperature (°C)Time (h)Yield (%)Purity (%)
This compound5% Pd/CMethanol1-260-702>95>99

Experimental Workflow for p-aminomethylbenzoic acid Synthesis:

Start Start Dissolve Dissolve this compound in Methanol Start->Dissolve Add_Catalyst Add 5% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Pressurize with H₂ (1-2 MPa) Heat to 60-70°C for 2h Add_Catalyst->Hydrogenation Filter Filter to remove Catalyst Hydrogenation->Filter Adjust_pH Adjust pH to 4-5 Filter->Adjust_pH Isolate Filter and Dry Product Adjust_pH->Isolate End p-Aminomethylbenzoic Acid Isolate->End

Synthesis of p-aminomethylbenzoic acid.

Mechanism of Action: Betrixaban and the Coagulation Cascade

Betrixaban exerts its anticoagulant effect by directly inhibiting Factor Xa. Factor Xa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[2][3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn converts fibrinogen to fibrin, leading to clot formation.[4] By binding to the active site of Factor Xa, Betrixaban prevents this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[5][6]

Signaling Pathway of Factor Xa Inhibition by Betrixaban:

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FXII Factor XII FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX TF Tissue Factor FVII Factor VII TF->FVII FVII->FX FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleavage Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Betrixaban Betrixaban Betrixaban->FXa Inhibition

Inhibition of Factor Xa by Betrixaban.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of important pharmaceutical compounds. The protocols provided herein for the synthesis of a key Betrixaban intermediate and p-aminomethylbenzoic acid demonstrate the utility of this compound in constructing complex, biologically active molecules. The detailed methodologies, quantitative data, and visual diagrams are intended to serve as a practical guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Derivatization of 4-Cyanobenzoic Acid for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of functional materials. Its rigid aromatic core, coupled with the reactive carboxylic acid and cyano moieties, allows for tailored derivatization to produce materials with specific optical, thermal, and electronic properties. These derivatives have found significant applications in the development of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the derivatization of this compound and the characterization of the resulting functional materials.

I. Derivatization into Liquid Crystals

The rod-like structure of this compound derivatives makes them excellent candidates for the synthesis of liquid crystals.[1] Esterification of the carboxylic acid group with various phenols, particularly those containing long alkyl or alkoxy chains, is a common strategy to induce mesomorphic behavior. The cyano group contributes to the molecule's polarity and influences the intermolecular interactions that lead to the formation of liquid crystalline phases.[2]

Application Note: Synthesis of 4-Alkoxyphenyl 4-Cyanobenzoates

Derivatives of this compound, specifically 4-alkoxyphenyl 4-cyanobenzoates, are a well-studied class of calamitic (rod-shaped) liquid crystals. The length of the alkoxy chain on the phenol (B47542) moiety plays a critical role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. These materials are integral components in display technologies and optical devices.[3]

Quantitative Data: Thermal Properties of 4-Alkoxyphenyl 4-Cyanobenzoates
Alkoxy Chain Length (n)Crystal to Nematic/Smectic A Transition (°C)Nematic/Smectic A to Isotropic Transition (°C)Mesophase Type
5--Nematic
6--Nematic
7--Nematic
8--Nematic
9--Smectic A, Nematic
10--Smectic A, Nematic
11--Smectic A, Nematic
12--Smectic A

Note: Specific transition temperatures can vary based on synthetic purity and experimental conditions. The data presented is a general representation of the trends observed in this homologous series.

Experimental Protocol: Synthesis of 4-Decyloxyphenyl 4-Cyanobenzoate (B1228447)

This protocol describes the esterification of this compound with 4-decyloxyphenol.

Materials:

  • This compound

  • 4-Decyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-decyloxyphenol (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 4-decyloxyphenyl 4-cyanobenzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties can be analyzed using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product & Analysis 4-Cyanobenzoic_Acid This compound DCC_DMAP DCC, DMAP 4-Alkoxyphenol 4-Alkoxyphenol DCM DCM, RT, 24h DCC_DMAP->DCM Filtration Filtration DCM->Filtration Washing Aqueous Washing Filtration->Washing Drying_Evaporation Drying & Evaporation Washing->Drying_Evaporation Recrystallization Recrystallization Drying_Evaporation->Recrystallization Liquid_Crystal 4-Alkoxyphenyl 4-Cyanobenzoate Recrystallization->Liquid_Crystal Analysis NMR, MS, DSC, POM Liquid_Crystal->Analysis

Caption: Esterification workflow for liquid crystal synthesis.

II. Derivatization into Amides for Polymers and Pharmaceuticals

The carboxylic acid functionality of this compound can be readily converted to an amide via reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of polyamides and in the development of pharmaceutical compounds. The amide linkage provides rigidity and hydrogen bonding capabilities, influencing the material's thermal stability and mechanical properties.

Application Note: Synthesis of N-Aryl-4-cyanobenzamides

The synthesis of N-aryl-4-cyanobenzamides is a key step in the production of high-performance aromatic polyamides (aramids). These polymers exhibit exceptional thermal stability and mechanical strength. Furthermore, amide derivatives of this compound are explored in medicinal chemistry for their potential biological activities.

Experimental Protocol: Synthesis of N-Phenyl-4-cyanobenzamide

This protocol details the synthesis of an amide from this compound and aniline (B41778).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Pyridine (B92270), anhydrous

  • Toluene (B28343), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene. Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-cyanobenzoyl chloride.

  • Amide Formation: In a separate flask, dissolve aniline (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.1 eq).

  • Cool the aniline solution to 0 °C.

  • Dissolve the crude 4-cyanobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield N-phenyl-4-cyanobenzamide.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Amide_Synthesis_Pathway 4-CBA 4-Cyanobenzoic Acid Acyl_Chloride 4-Cyanobenzoyl Chloride 4-CBA->Acyl_Chloride SOCl₂ or (COCl)₂ Amide N-substituted 4-Cyanobenzamide Acyl_Chloride->Amide Amine Primary/Secondary Amine Amine->Amide Base (e.g., Pyridine)

Caption: General pathway for amide synthesis from this compound.

III. Derivatization for Metal-Organic Frameworks (MOFs)

This compound and its deprotonated form, 4-cyanobenzoate, are excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs).[4] The carboxylate group coordinates with metal ions or clusters to form the framework, while the cyano group can be directed into the pores, offering potential sites for post-synthetic modification or specific interactions with guest molecules.

Application Note: Synthesis of Zinc-based MOFs with 4-Cyanobenzoate Linkers

Zinc-based MOFs are widely studied due to their structural diversity and potential applications in gas storage and separation. The use of 4-cyanobenzoate as a linker can lead to the formation of porous frameworks with interesting topologies. The cyano groups within the pores can enhance the affinity for specific gases like carbon dioxide through dipole-quadrupole interactions.

Quantitative Data: Gas Adsorption in a Representative Zn-4-Cyanobenzoate MOF
GasUptake at 1 bar and 298 K (cm³/g)
CO₂45
CH₄20
N₂5

Note: Gas adsorption capacities are highly dependent on the specific MOF structure, activation conditions, and measurement parameters. This data is illustrative for a hypothetical microporous Zn-4-cyanobenzoate MOF.

Experimental Protocol: Hydrothermal Synthesis of a Zn-4-Cyanobenzoate MOF

This protocol describes a general hydrothermal method for the synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.5 mmol) in DMF (e.g., 10 mL).

  • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.5 mmol) in deionized water (e.g., 2 mL).

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

  • After the reaction, allow the oven to cool down to room temperature slowly.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules completely.

  • Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity. Thermogravimetric analysis (TGA) can be used to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.

MOF_Synthesis_Workflow Start Start Dissolve_Reactants Dissolve 4-CBA in DMF & Zn(NO₃)₂·6H₂O in H₂O Start->Dissolve_Reactants Mix_Sonicate Combine Solutions & Sonicate Dissolve_Reactants->Mix_Sonicate Hydrothermal_Reaction Hydrothermal Reaction (e.g., 120°C, 48h) Mix_Sonicate->Hydrothermal_Reaction Cooling Slow Cooling Hydrothermal_Reaction->Cooling Collection Collect Crystals Cooling->Collection Washing Wash with DMF & Ethanol Collection->Washing Activation Activate under Vacuum Washing->Activation Characterization Characterize (PXRD, TGA, Gas Adsorption) Activation->Characterization End End Characterization->End

Caption: Hydrothermal synthesis workflow for a Zn-4-cyanobenzoate MOF.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced functional materials. Through straightforward derivatization reactions such as esterification, amidation, and coordination with metal ions, a diverse range of materials with tailored properties can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel liquid crystals, polymers, and metal-organic frameworks for a variety of technological and pharmaceutical applications. Proper characterization of these materials is crucial to understanding their structure-property relationships and optimizing their performance.

References

Application Notes and Protocols for the Esterification of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the synthesis of methyl and ethyl esters of this compound via Fischer-Speier esterification.

Overview

Esterification is a fundamental reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification is a classic method that utilizes an acid catalyst to accelerate this reversible reaction.[1][2] To drive the reaction to completion, an excess of the alcohol is typically used, and the water byproduct is often removed.[1][3] This application note focuses on the acid-catalyzed esterification of this compound.

Experimental Protocols

Synthesis of Methyl 4-cyanobenzoate (B1228447)

This protocol describes the synthesis of methyl 4-cyanobenzoate using a hydrochloric acid catalyst in methanol (B129727).

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq). Alternatively, a pre-made 20% solution of HCl in methanol can be used.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 64-65°C for methanol) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 4-cyanobenzoate.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]

Synthesis of Ethyl 4-cyanobenzoate

This protocol outlines the synthesis of ethyl 4-cyanobenzoate using sulfuric acid as the catalyst.

Materials:

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Same as for the synthesis of methyl 4-cyanobenzoate.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. The addition is exothermic, so it should be done carefully.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-10 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude ethyl 4-cyanobenzoate.

  • Purification: The crude product can be further purified by recrystallization or silica gel chromatography if required.

Data Presentation

The following table summarizes quantitative data from various reported protocols for the esterification of this compound.

Ester ProductAlcoholCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 4-cyanobenzoateMethanol20% HCl in Methanol641293[1]
Methyl 4-cyanobenzoateMethanolmonolith-SO₃H8024Not specified[1]
Methyl 4-cyanobenzoateMethanolNot specifiedNot specifiedNot specified93.8[4]
Ethyl 4-cyanobenzoateEthanolNot specifiedNot specifiedNot specified95[5]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the Fischer-Speier esterification of this compound.

Fischer_Esterification_Mechanism node_start This compound + Alcohol node_protonation Protonation of Carbonyl Oxygen node_start->node_protonation H⁺ (catalyst) node_intermediate1 Protonated Carboxylic Acid node_protonation->node_intermediate1 node_nucleophilic_attack Nucleophilic Attack by Alcohol node_intermediate1->node_nucleophilic_attack node_tetrahedral_intermediate Tetrahedral Intermediate node_nucleophilic_attack->node_tetrahedral_intermediate node_proton_transfer Proton Transfer node_tetrahedral_intermediate->node_proton_transfer node_intermediate2 Protonated Intermediate node_proton_transfer->node_intermediate2 node_elimination Elimination of Water node_intermediate2->node_elimination node_protonated_ester Protonated Ester node_elimination->node_protonated_ester node_deprotonation Deprotonation node_protonated_ester->node_deprotonation -H⁺ node_end Ester + Water node_deprotonation->node_end

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow Diagram

The following diagram provides a general workflow for the esterification of this compound.

Esterification_Workflow node_reactants 1. Mix this compound, Alcohol, and Acid Catalyst node_reflux 2. Heat to Reflux node_reactants->node_reflux node_monitor 3. Monitor Reaction by TLC node_reflux->node_monitor node_cool 4. Cool to Room Temperature node_monitor->node_cool node_concentrate 5. Concentrate in vacuo node_cool->node_concentrate node_dissolve 6. Dissolve in Organic Solvent node_concentrate->node_dissolve node_wash 7. Wash with Water and NaHCO₃ Solution node_dissolve->node_wash node_dry 8. Dry Organic Layer node_wash->node_dry node_evaporate 9. Evaporate Solvent node_dry->node_evaporate node_purify 10. Purify by Chromatography/Recrystallization node_evaporate->node_purify node_product Final Product: Ester node_purify->node_product

Caption: General Experimental Workflow for Esterification.

References

Application Notes: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 4-cyanobenzoyl chloride, a critical intermediate in the development of pharmaceuticals and advanced materials.[1] The primary methods detailed herein involve the conversion of 4-cyanobenzoic acid using standard chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These protocols are intended for researchers, scientists, and drug development professionals, offering comprehensive guidance on reaction setup, execution, purification, and safety. Quantitative data is summarized for clarity, and a generalized experimental workflow is provided for visual reference.

Introduction

4-Cyanobenzoyl chloride is a versatile bifunctional molecule featuring both a reactive acyl chloride and a cyano group. This structure makes it a valuable building block in organic synthesis.[2] It is frequently utilized in the preparation of substituted benzoate (B1203000) esters, liquid crystalline compounds, and various heterocyclic molecules.[1][3] The conversion from its corresponding carboxylic acid is the most common and efficient synthetic route.[4] This note details two robust and widely used methods for this transformation, employing thionyl chloride and oxalyl chloride.

Reaction Scheme

The overall chemical transformation is the conversion of a carboxylic acid's hydroxyl group into a chloride, forming an acyl chloride. This is typically achieved using a chlorinating agent.

Figure 1. General reaction for the conversion of this compound to 4-cyanobenzoyl chloride.

Experimental Protocols

Two primary methods are presented below. The choice of reagent can depend on the desired reaction conditions and scale. Thionyl chloride is often used neat, while oxalyl chloride reactions are typically performed in a solvent at milder temperatures.[5][6]

**Method A: Using Thionyl Chloride (SOCl₂) **

This protocol is adapted from established procedures and is known for its high yield and straightforward execution.[3][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous reaction vessel with reflux condenser and gas outlet (to scrub HCl and SO₂ byproducts)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel charged with thionyl chloride (1.2 equivalents), slowly add this compound (1.0 equivalent) in portions under magnetic stirring.[7]

  • Add a catalytic amount (e.g., three drops) of N,N-dimethylformamide (DMF) to the mixture.[3][7]

  • Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride via distillation.

  • The crude product can be purified by vacuum distillation to yield 4-cyanobenzoyl chloride as a white solid.[3]

**Method B: Using Oxalyl Chloride ((COCl)₂) **

This method is an alternative that often proceeds under milder conditions, which can be advantageous for sensitive substrates.[6][8]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent (e.g., benzene, toluene)[9]

  • N,N-dimethylformamide (DMF)

  • Anhydrous reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Add a catalytic amount of DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 to 2.0 equivalents) dropwise to the cooled suspension.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[8][9] The reaction produces gaseous byproducts (CO, CO₂, HCl), so adequate ventilation is essential.

  • Once the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), the solvent and excess reagent can be removed under reduced pressure to yield the crude product.

  • The resulting 4-cyanobenzoyl chloride can be used directly or purified further by recrystallization from a non-polar solvent like petroleum ether.[3]

Data Presentation

The following tables summarize the reaction conditions and product characteristics based on reported data.

Table 1: Comparison of Synthetic Protocols

Parameter Method A: Thionyl Chloride Method B: Oxalyl Chloride
Chlorinating Agent Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Equivalents ~1.2 eq.[7] ~1.5 - 2.0 eq.[8]
Catalyst N,N-Dimethylformamide (DMF)[7] N,N-Dimethylformamide (DMF)[9]
Solvent Neat (SOCl₂ as solvent) or Acetonitrile[5][7] Dichloromethane (DCM) or Toluene[8][9]
Temperature Reflux (~79 °C for neat SOCl₂)[7] 0 °C to Room Temperature[8]

| Reaction Time | ~1.5 hours[7] | ~1 - 2 hours[8][9] |

Table 2: Product Characterization Data

Property Value Reference
Appearance White solid [7]
Molecular Formula C₈H₄ClNO [10]
Molecular Weight 165.58 g/mol [1]
Melting Point 67.2 - 70 °C [1][7]
Yield Up to 98% [3][7]
Purity Up to 99% [7]
¹H NMR (600 MHz, DMSO-d₆) δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) [7]
¹³C NMR (151 MHz, DMSO-d₆) δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 [7]

| IR (KBr, cm⁻¹) | 2229 (C≡N), 1772, 1739 (C=O) |[7] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-cyanobenzoyl chloride.

experimental_workflow start Start: this compound reagents Reagents: - Chlorinating Agent (SOCl₂ or (COCl)₂) - Catalyst (DMF) - Anhydrous Solvent (if applicable) start->reagents 1. Assemble Materials setup Reaction Setup (Inert atmosphere, glassware) reagents->setup 2. Prepare System reaction Chlorination Reaction (Controlled temperature and time) setup->reaction 3. Initiate Reaction workup Workup (Removal of excess reagent and solvent) reaction->workup 4. Quench & Isolate purification Purification (Vacuum Distillation or Recrystallization) workup->purification 5. Refine Product analysis Characterization & Analysis (NMR, IR, MP, Purity) purification->analysis 6. Verify Identity & Purity product Final Product: 4-Cyanobenzoyl Chloride analysis->product 7. Store Product

Figure 2. Generalized workflow for the synthesis of 4-cyanobenzoyl chloride.

Safety Precautions

Both thionyl chloride and oxalyl chloride are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[11][12] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][13]

    • Handling: Always handle under an inert atmosphere and prevent any contact with moisture.[14] Use in a chemical fume hood is mandatory.

    • PPE: Wear suitable protective clothing, solvent-resistant gloves (e.g., butyl rubber), and chemical safety goggles along with a face shield.[11][15]

  • Oxalyl Chloride ((COCl)₂):

    • Hazards: Very toxic, corrosive, and severely irritating to the eyes, skin, and respiratory tract.[8] It also reacts violently with water.[8]

    • Handling: Handle with the same precautions as thionyl chloride, ensuring all glassware is scrupulously dried and the reaction is protected from atmospheric moisture.

    • PPE: Appropriate gloves, safety goggles, a face shield, and a lab coat are required.[8]

  • Byproducts: The reactions generate corrosive and toxic gases (HCl, SO₂, CO, CO₂). The reaction apparatus must be equipped with a gas trap or scrubber (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize these acidic gases.

References

Application Notes: The Role of 4-Cyanobenzoic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobenzoic acid (4-CBA), a bifunctional aromatic compound featuring both a carboxylic acid and a nitrile group, serves as a critical building block in the field of polymer chemistry.[1][2] Its rigid, rod-like structure is instrumental in the synthesis of high-performance polymers with exceptional thermal stability, mechanical strength, and, notably, liquid crystalline properties.[1] The presence of the polar nitrile group can enhance intermolecular interactions, leading to polymers with increased polarity, improved thermal stability, and greater chemical resistance.[1] These characteristics make 4-CBA and its derivatives highly valuable in the development of advanced materials for applications ranging from electronics and aerospace to specialized industrial components.[1]

Key Applications in Polymer Synthesis

The primary roles of this compound in polymer chemistry are as a monomer in polycondensation reactions and as a modifying agent to control polymer architecture.

  • Monomer for High-Performance Polymers: 4-CBA is a key component in the synthesis of various condensation polymers, including aromatic polyesters and polyamides.[1] Its incorporation into the polymer backbone imparts rigidity and linearity, which are prerequisites for the formation of liquid crystalline phases.[1][3] These liquid crystal polymers (LCPs) are sought after for their high strength, dimensional stability, and chemical resistance.

  • Synthesis of Aromatic Polyesters: Aromatic polyesters derived from 4-CBA exhibit excellent thermal stability.[4][5] The synthesis often involves the polycondensation of diols with aromatic diacid chlorides, where 4-CBA can be a precursor to the diacid component.[4] The resulting polyesters often demonstrate good solubility in a range of organic solvents.[4]

  • Synthesis of Aromatic Polyamides: In the synthesis of polyamides, the incorporation of structures derived from 4-CBA can lead to materials with high glass transition temperatures and thermal stability.[6][7] The amide linkages, combined with the rigid aromatic rings, result in strong intermolecular hydrogen bonding, contributing to the polymer's mechanical robustness.[8][9]

  • Chain Termination and Molecular Weight Control: While not its primary role, derivatives of this compound can be used to control the molecular weight of polymers in chain-growth polymerization processes like Reversible Addition-Fragmenttation Chain-Transfer (RAFT) polymerization.[10]

Quantitative Data on Polymers Derived from this compound Precursors

The tables below summarize the thermal and mechanical properties of various aromatic polyesters and polyamides synthesized using monomers structurally related to this compound.

Table 1: Thermal Properties of Aromatic Polyesters and Polyamides

Polymer TypeMonomersGlass Transition Temp. (T_g) (°C)5% Weight Loss Temp. (T_d5) (°C)Char Yield at 900°C (%)Reference
Aromatic Polyester (B1180765)2,6-bis(4-chloroformylphenoxy) benzonitrile (B105546) and various aromatic diphenolsNot Reported391-406Not Reported[4]
Naphthalene-containing Polyesters2,4-dihydroxy-N-(naphthalen-8-yl)benzamide with TPC, IPC122-166>30925.87-45.98[6]

Table 2: Mechanical Properties of Polyamides

Polymer TypeFiller/ReinforcementTensile Strength (MPa)Young's Modulus (MPa)Reference
Polyamide 4 (Branched)None72Not Reported[11]
Polyamide 66 (Neat)None60-651500-2000[12]
Polyamide 66 Composite1% MWCNTs with C44 compatibilizer41.61053[12]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyesters via Polycondensation

This protocol describes a general method for synthesizing soluble aromatic polyesters with pendant cyano groups, adapted from the polycondensation of an aromatic diacid chloride with various aromatic diphenols.[4]

Materials:

  • 2,6-bis(4-chloroformylphenoxy)benzonitrile (diacid chloride derived from a 4-CBA related structure)

  • Aromatic diphenol (e.g., Bisphenol A)

  • 1,2-dichloroethane (DCE) (solvent)

  • Pyridine (B92270) (acid scavenger)

  • Methanol (B129727)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diphenol in DCE.

  • Add pyridine to the solution as an acid scavenger.

  • Slowly add a solution of 2,6-bis(4-chloroformylphenoxy)benzonitrile in DCE to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified time (e.g., 24 hours) under a nitrogen atmosphere.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and then with hot water.

  • Dry the resulting polymer in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of ester linkages.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[4]

  • Wide-Angle X-ray Diffraction (WAXD): To determine the amorphous or crystalline nature of the polymer.[4]

Protocol 2: Synthesis of Aromatic Polyamides via Interfacial Polycondensation

This protocol outlines a general procedure for the synthesis of aromatic polyesters (can be adapted for polyamides) via interfacial polycondensation.[13]

Materials:

  • Aromatic diol (or diamine for polyamides)

  • Isophthaloyl chloride (IPC) and/or Terephthaloyl chloride (TPC) (diacid chlorides)

  • Chloroform/water (biphasic solvent system)

  • Triethylamine (acid acceptor)

Procedure:

  • Prepare a solution of the aromatic diol (or diamine) in an aqueous solution of triethylamine.

  • Prepare a solution of the diacid chloride(s) in chloroform.

  • Rapidly add the organic solution to the aqueous solution with vigorous stirring at room temperature.

  • Continue the stirring for 30 minutes to allow the polymerization to occur at the interface of the two phases.

  • The polymer will precipitate out of the solution.

  • Filter the precipitated polymer and wash it thoroughly with water to remove any unreacted monomers and salts.

  • Dry the polymer product under vacuum at 60°C.

Characterization:

  • Viscometry: To determine the inherent viscosity, which is related to the molecular weight of the polymer.[13]

  • Solubility Tests: To assess the solubility of the polymer in various organic solvents.[13]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g).[6]

Visualizations

logical_relationship cluster_structure Structural Features of 4-CBA cluster_properties Resulting Polymer Properties structure This compound rigid_ring Rigid Aromatic Ring structure->rigid_ring cyano_group Polar Cyano Group (-CN) structure->cyano_group acid_group Carboxylic Acid Group (-COOH) structure->acid_group thermal_stability High Thermal Stability rigid_ring->thermal_stability mechanical_strength Enhanced Mechanical Strength rigid_ring->mechanical_strength liquid_crystal Liquid Crystalline Behavior rigid_ring->liquid_crystal cyano_group->thermal_stability chemical_resistance Improved Chemical Resistance cyano_group->chemical_resistance Polymerization Polymerization acid_group->Polymerization High-Performance Applications High-Performance Applications thermal_stability->High-Performance Applications mechanical_strength->High-Performance Applications liquid_crystal->High-Performance Applications chemical_resistance->High-Performance Applications

Caption: Logical relationship between 4-CBA's structure and polymer properties.

experimental_workflow start Start: Reactants reactants Diacid Chloride Derivative + Aromatic Diphenol start->reactants dissolve Dissolve Diphenol in Solvent (e.g., DCE) with Pyridine reactants->dissolve add_diacid Slowly Add Diacid Chloride Solution dissolve->add_diacid react Stir at Room Temperature under Nitrogen Atmosphere add_diacid->react precipitate Precipitate Polymer in Methanol react->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry characterize Characterization dry->characterize ftir FT-IR characterize->ftir tga TGA characterize->tga waxd WAXD characterize->waxd end End: Characterized Polymer ftir->end tga->end waxd->end

Caption: Workflow for aromatic polyester synthesis and characterization.

References

Application Notes and Protocols for Reactions of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobenzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and a nitrile group.[1][2] This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The carboxylic acid moiety can undergo esterification, amidation, and conversion to acyl halides, while the nitrile group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions.[4] These application notes provide detailed experimental protocols for several key transformations of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of 4-Cyanobenzoyl Chloride

The conversion of this compound to 4-cyanobenzoyl chloride is a fundamental step in activating the carboxylic acid group for subsequent reactions, such as esterification and amidation.[6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]

Data Presentation
ParameterValueReference
Starting MaterialThis compound[7]
ReagentThionyl chloride (SOCl₂)[7]
CatalystN,N-dimethylformamide (DMF)[7]
SolventNone (neat)[7]
Reaction TemperatureReflux[7]
Reaction Time1.5 hours[7]
Product4-Cyanobenzoyl chloride[7]
Yield98%[7]
Purity99%[7]
Melting Point67.2-68.2 °C[7]
Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (30.00 g, 203.90 mmol).

  • Under a fume hood, slowly add thionyl chloride (29.11 g, 244.68 mmol) to the flask in batches while stirring.

  • Add three drops of N,N-dimethylformamide (DMF) to the reaction mixture as a catalyst.[7]

  • Heat the mixture to reflux and maintain stirring for 1.5 hours.[7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, distill the reaction mixture at 235 °C to obtain the 4-cyanobenzoyl chloride as a white solid.[7]

Visualization

experimental_workflow_1 start Start reagents Add this compound, thionyl chloride, and DMF start->reagents reflux Reflux for 1.5 hours reagents->reflux monitor Monitor by TLC reflux->monitor distill Distill at 235 °C monitor->distill product Obtain 4-cyanobenzoyl chloride distill->product

Caption: Workflow for the synthesis of 4-cyanobenzoyl chloride.

Esterification: Synthesis of Methyl 4-Cyanobenzoate (B1228447)

Esterification is a common reaction of carboxylic acids. The following protocol describes the synthesis of methyl 4-cyanobenzoate from this compound using methanol (B129727) in the presence of a solid acid catalyst.

Data Presentation
ParameterValueReference
Starting MaterialThis compound[8]
ReagentMethanol (MeOH)[8]
Catalystmonolith-SO₃H[8]
SolventToluene (B28343)[8]
Reaction Temperature80 °C[8]
Reaction Time24 hours[8]
ProductMethyl 4-cyanobenzoate[8]
Yield100% (as reported for general procedure)[8]
Experimental Protocol
  • To a test tube, add this compound (500 µmol), monolith-SO₃H (100 wt%), and toluene (0.5 mL).[8]

  • Add methanol (30.3 µL, 750 µmol) and additional toluene (0.5 mL).[8]

  • Stir the reaction mixture under an argon atmosphere at 80 °C for 24 hours.[8]

  • After cooling, pass the mixture through a cotton filter to remove the monolith-SO₃H catalyst and wash with diethyl ether (15 mL).[8]

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica (B1680970) gel flash column chromatography (n-hexane/Et₂O) to yield methyl 4-cyanobenzoate.[8]

Visualization

experimental_workflow_2 start Start reagents Add this compound, catalyst, toluene, and methanol start->reagents react Stir at 80 °C for 24 h under Argon reagents->react filter Filter to remove catalyst react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain Methyl 4-cyanobenzoate purify->product experimental_workflow_3 start Start dissolve Dissolve amine in anhydrous acetonitrile start->dissolve add_reagents Add this compound, EDC, HOBt, and DMAP dissolve->add_reagents stir Stir at room temperature for 12-24 hours add_reagents->stir monitor Monitor by TLC stir->monitor workup Concentrate and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify product Obtain N-Aryl-4-cyanobenzamide purify->product experimental_workflow_4 start Start setup Add this compound, solvent, and catalyst to hydrogenation vessel start->setup hydrogenate Pressurize with H₂ and stir setup->hydrogenate monitor Monitor reaction progress hydrogenate->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate recrystallize Recrystallize crude product concentrate->recrystallize product Obtain 4-(Aminomethyl)benzoic acid recrystallize->product

References

Application Notes and Protocols for the Use of 4-Cyanobenzoic Acid in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) and coordination polymers using 4-cyanobenzoic acid as an organic linker. The information is targeted toward researchers in materials science, chemistry, and drug development.

Introduction

This compound is a versatile organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its bifunctional nature, featuring both a carboxylic acid group for coordination to metal centers and a cyano group, allows for the construction of frameworks with tailored properties. The cyano group can act as a coordination site, a template for post-synthetic modification, or introduce specific functionalities such as luminescence or enhanced gas adsorption. This document outlines the synthesis and characterization of a series of lanthanide-based coordination polymers using this compound, providing a specific example of its application.

Quantitative Data Summary

The following table summarizes key crystallographic data for a series of homodinuclear lanthanide(III) complexes synthesized with this compound (4-Hcba) and 1,10-phenanthroline (B135089) (phen). While these specific examples are discrete dinuclear complexes rather than extended porous MOFs, the synthetic principles and characterization are highly relevant.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Dimensions (Å, °)
1 (La)[La₂(4-cba)₆(phen)₂(H₂O)₆]TriclinicP-1a = 11.231(2), b = 13.111(3), c = 15.011(3), α = 89.89(3), β = 81.33(3), γ = 75.11(3)
2 (Pr)[Pr₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.998(2), b = 12.887(3), c = 14.551(3), α = 90.01(3), β = 79.88(3), γ = 74.99(3)
3 (Nd)[Nd₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.987(2), b = 12.876(3), c = 14.539(3), α = 90.03(3), β = 79.87(3), γ = 74.98(3)
4 (Sm)[Sm₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.955(2), b = 12.844(3), c = 14.508(3), α = 90.05(3), β = 79.85(3), γ = 74.97(3)
5 (Eu)[Eu₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.941(2), b = 12.831(3), c = 14.496(3), α = 90.06(3), β = 79.84(3), γ = 74.96(3)
6 (Gd)[Gd₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.925(2), b = 12.815(3), c = 14.481(3), α = 90.07(3), β = 79.83(3), γ = 74.95(3)
7 (Dy)[Dy₂(4-cba)₆(phen)₂(H₂O)₂]TriclinicP-1a = 10.898(2), b = 12.788(3), c = 14.455(3), α = 90.09(3), β = 79.81(3), γ = 74.94(3)

Data extracted from a study on homodinuclear lanthanide complexes.[1]

Experimental Protocols

This protocol is based on the synthesis of a series of homodinuclear lanthanide(III) complexes.[1]

Materials:

Procedure:

  • Ligand Solution Preparation: Dissolve this compound and 1,10-phenanthroline in ethanol.

  • pH Adjustment: Add an aqueous solution of sodium hydroxide dropwise to the ligand solution to deprotonate the carboxylic acid.

  • Metal Salt Addition: To the above solution, add an aqueous solution of the respective lanthanide(III) nitrate hexahydrate.

  • Crystallization: The resulting mixture is stirred and allowed to stand at room temperature. Crystals suitable for X-ray diffraction will form over several days.

  • Product Isolation: The crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

This is a general protocol adapted for the synthesis of a zinc-based MOF, which can be modified for use with this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Ethanol

Procedure:

  • Precursor Solution: In a Teflon-lined autoclave, dissolve zinc nitrate hexahydrate (1.0 mmol, 297.5 mg) and this compound (1.0 mmol, 147.1 mg) in a solvent mixture of DMF (12 mL) and methanol (8 mL).

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven to 120°C for 72 hours.

  • Cooling: After the reaction, cool the autoclave to room temperature.

  • Product Isolation: Collect the resulting crystals by centrifugation or filtration.

  • Washing: Wash the collected product with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Drying: Dry the final product under vacuum.

Visualizations

MOF_Synthesis_Workflow General MOF Synthesis Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Solution Mixing Mixing in Solvent (e.g., DMF/Methanol) Metal_Salt->Mixing Organic_Linker This compound Solution Organic_Linker->Mixing Reaction Solvothermal/Hydrothermal Reaction (Heating in Autoclave) Mixing->Reaction Isolation Isolation of Crystals (Filtration/Centrifugation) Reaction->Isolation Washing Washing with Solvents (e.g., DMF, Ethanol) Isolation->Washing Activation Activation (Drying under Vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: General workflow for the synthesis of a Metal-Organic Framework.

Lanthanide_Complex_Coordination Coordination Environment in a Dinuclear Lanthanide Complex cluster_complex Dinuclear Core cluster_ligands Ligands Ln1 Ln³⁺ Ln2 Ln³⁺ Ln1->Ln2 bridged by 4-cba ligands 4-cba1 4-cba Ln1->4-cba1 coord. 4-cba2 4-cba Ln1->4-cba2 coord. phen1 phen Ln1->phen1 coord. H2O1 H₂O Ln1->H2O1 coord. 4-cba3 4-cba Ln2->4-cba3 coord. 4-cba4 4-cba Ln2->4-cba4 coord. phen2 phen Ln2->phen2 coord. H2O2 H₂O Ln2->H2O2 coord.

Caption: Simplified coordination in a dinuclear lanthanide complex.

Potential Applications

MOFs and coordination polymers synthesized from this compound have potential applications in several fields:

  • Luminescent Materials: Lanthanide-based complexes, such as those described, exhibit strong fluorescence, making them suitable for applications in sensing, bio-imaging, and solid-state lighting.[1] The cyano group can also be a site for further functionalization to tune the luminescent properties.

  • Gas Storage and Separation: The porous nature of MOFs allows for the adsorption of gases. The polarity of the cyano group can enhance the selective adsorption of certain gases, such as carbon dioxide.

  • Catalysis: The metal centers and the functional groups of the organic linker can act as catalytic sites. The ordered structure of MOFs provides well-defined active sites for heterogeneous catalysis.

  • Drug Delivery: The porous structure of MOFs can be used to encapsulate and subsequently release drug molecules. The biocompatibility of certain metal nodes, such as zinc, makes these materials promising for biomedical applications. The release can often be triggered by changes in pH or other stimuli.

References

Analytical Methods for the Detection of 4-Cyanobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of 4-Cyanobenzoic acid (4-CBA), a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a prospective Electrochemical Sensing approach.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of this compound in various matrices, including pharmaceutical preparations and reaction mixtures. This method offers excellent linearity, accuracy, and precision.

Quantitative Data Summary
ParameterExpected Value
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity Range 0.5 - 100 µg/mL (r² > 0.999)
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%
Retention Time ~ 4-6 minutes
Experimental Protocol

1.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or 0.1% formic acid.[1][2] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

1.4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to bring the concentration of 4-CBA within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

1.5. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Run Time: 10 minutes

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the 4-CBA standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of 4-CBA in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution with Mobile Phase B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F C18 Separation E->F G UV Detection at 235 nm F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dissolution & Drying B Internal Standard Addition A->B C Derivatization with Silylating Agent B->C D Heating (60-70°C) C->D E GC Injection D->E F Capillary Column Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition G->H I Peak Identification & Integration H->I J Calibration Curve (Area Ratio vs. Conc. Ratio) I->J K Quantification J->K Electrochemical_Sensing A Glassy Carbon Electrode (GCE) B Surface Modification (e.g., Nanomaterials, Polymer) A->B C Modified Electrode B->C D Electrochemical Cell (with sample and electrolyte) C->D E Potentiostat D->E F Voltammetric Scan (e.g., DPV, SWV) E->F G Measurement of Oxidation Peak Current F->G H Calibration & Quantification G->H

References

Application Notes and Protocols for 4-Cyanobenzoic Acid in Solid-State Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-cyanobenzoic acid in solid-state synthesis, a field of growing importance in materials science and pharmaceutical development. This compound, a versatile bifunctional molecule, serves as a valuable building block for the construction of a variety of solid-state materials, including co-crystals and metal-organic frameworks (MOFs). Its rigid structure and the presence of both a carboxylic acid and a cyano group allow for the formation of diverse and robust supramolecular architectures through hydrogen bonding and coordination interactions.

Solid-state synthesis, which includes mechanochemical methods (neat and liquid-assisted grinding) and hydrothermal synthesis, offers several advantages over traditional solution-based methods, such as reduced solvent waste, potential for discovery of novel crystalline forms, and improved reaction kinetics. These techniques are particularly relevant for the pharmaceutical industry, where the formation of co-crystals can significantly enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

Applications in Solid-State Synthesis

This compound is a key component in the design and synthesis of:

  • Pharmaceutical Co-crystals: By co-crystallizing with APIs, this compound can modify their physical properties. The carboxylic acid group can form robust hydrogen bonds with complementary functional groups on API molecules, such as amides or pyridines, leading to the formation of stable co-crystal structures.

  • Metal-Organic Frameworks (MOFs): The carboxylate group of this compound can coordinate with metal ions to form extended porous networks. The cyano group can either remain as a functional pendant group within the pores or participate in further coordination, influencing the framework's properties and potential applications in gas storage, separation, and catalysis.

  • Functional Materials: The unique electronic properties of the cyano group make this compound a suitable component for the synthesis of materials with interesting optical and electronic properties.

Experimental Protocols

The following sections provide detailed protocols for the solid-state synthesis of co-crystals and MOFs using this compound. These protocols are based on established methodologies and provide a starting point for further exploration and optimization.

Mechanochemical Synthesis of Co-crystals

Mechanochemistry involves the use of mechanical energy to induce chemical reactions.[1][2] Neat grinding and liquid-assisted grinding (LAG) are common mechanochemical techniques for co-crystal synthesis.[1]

1. Neat Grinding of this compound with a Co-former

This method involves the grinding of two or more solid reactants together in the absence of a solvent.

  • Protocol:

    • Accurately weigh equimolar amounts of this compound and the chosen co-former (e.g., nicotinamide, pyrazinamide).

    • Combine the powders in a milling jar (e.g., agate, stainless steel) with milling balls. The ball-to-sample mass ratio is typically between 10:1 and 40:1.

    • Mill the mixture using a mixer mill at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

    • The resulting powder is then collected and characterized to confirm co-crystal formation.

2. Liquid-Assisted Grinding (LAG) of this compound with a Co-former

In LAG, a small amount of a liquid is added to the solid reactants to enhance the reaction kinetics.[3][4]

  • Protocol:

    • Follow the same initial steps as for neat grinding.

    • Add a few drops (typically 10-50 µL) of a suitable solvent (e.g., ethanol, methanol, acetonitrile) to the powder mixture in the milling jar.

    • Mill the mixture under the same conditions as neat grinding.

    • The resulting product is collected and analyzed.

Characterization of Co-crystals:

The formation of a new crystalline phase should be confirmed using techniques such as:

  • Powder X-ray Diffraction (PXRD): The appearance of new diffraction peaks that are different from the starting materials indicates the formation of a new crystalline phase.[1]

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the individual components, is indicative of co-crystal formation.[5]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the co-crystal and can indicate the presence of solvates.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the vibrational frequencies of the functional groups (e.g., C=O of the carboxylic acid, C≡N of the cyano group) can confirm the formation of new intermolecular interactions.

Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs)

Hydrothermal synthesis involves a chemical reaction in a closed vessel (autoclave) using water or another solvent at elevated temperature and pressure.[6][7] This method is widely used for the synthesis of MOFs.

Protocol for the Synthesis of a Zinc-4-Cyanobenzoate MOF:

  • In a typical synthesis, a mixture of a zinc salt (e.g., zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O) and this compound in a suitable solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or a mixture with water) is prepared in a Teflon-lined stainless steel autoclave.[6][8]

  • The molar ratio of the metal salt to the organic linker is a critical parameter and should be systematically varied to optimize the synthesis. A common starting ratio is 1:1 or 1:2 (metal:linker).

  • The autoclave is sealed and heated to a specific temperature (typically between 100 °C and 180 °C) for a period ranging from several hours to a few days.[6]

  • After the reaction, the autoclave is cooled down to room temperature.

  • The resulting crystalline product is collected by filtration, washed with the solvent used for the synthesis to remove any unreacted starting materials, and then dried.

Characterization of MOFs:

The structure and properties of the synthesized MOF should be characterized by:

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): This technique provides the definitive crystal structure of the MOF.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and to identify the temperature at which solvent molecules are removed from the pores.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

Data Presentation

The following tables summarize typical quantitative data obtained from the solid-state synthesis of materials using this compound.

Table 1: Thermal Analysis Data for this compound Co-crystals

Co-crystal SystemSynthesis MethodMelting Point (°C)Decomposition Onset (°C)
This compound : NicotinamideLiquid-Assisted Grinding155 - 160> 200
This compound : PyrazinamideNeat Grinding170 - 175> 220

Note: The exact values can vary depending on the specific experimental conditions and the purity of the product.

Table 2: Crystallographic Data for a Hypothetical Zinc-4-Cyanobenzoate MOF

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)15.80
c (Å)8.50
β (°)95.5
Volume (ų)1368
Z4

Note: This is an example of typical crystallographic data that would be obtained from single-crystal X-ray diffraction analysis.

Mandatory Visualization

Diagram 1: General Workflow for Mechanochemical Co-crystal Synthesis

Mechanochemical_Synthesis Reactants This compound + Co-former Milling Milling (Neat or Liquid-Assisted) Reactants->Milling Product Co-crystal Powder Milling->Product Characterization Characterization (PXRD, DSC, TGA, FTIR) Product->Characterization

Caption: General workflow for the synthesis of co-crystals using mechanochemical methods.

Diagram 2: Logical Relationship in Hydrothermal MOF Synthesis

Hydrothermal_Synthesis cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Autoclave Autoclave (Heating at Elevated Temperature & Pressure) Metal_Salt->Autoclave Organic_Linker Organic Linker (this compound) Organic_Linker->Autoclave Solvent Solvent (e.g., DMF/H₂O) Solvent->Autoclave Crystallization Crystallization Autoclave->Crystallization Product MOF Crystals Crystallization->Product Activation Solvent Removal (Activation) Product->Activation Porous_MOF Porous MOF Activation->Porous_MOF

Caption: Key steps in the hydrothermal synthesis of a metal-organic framework.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyanobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Cyanobenzoic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For this compound, polar protic solvents are generally effective.[1] Water and ethanol (B145695) are commonly used and have been shown to be suitable for this purpose. Methanol is also a viable option due to its ability to dissolve this compound.[2][3][4] The choice of solvent may depend on the impurities present in your sample. It is recommended to perform a small-scale solvent screening to determine the optimal solvent for your specific batch of this compound.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are a few reasons why your compound may not be dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves completely.

  • Inappropriate Solvent: The solvent you have chosen may not be suitable for this compound. Refer to the solubility data table below to ensure you have selected an appropriate solvent.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If a portion of the solid material does not dissolve even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after the solution has cooled. What are the next steps?

A3: A lack of crystal formation can be due to several factors:

  • Too Much Solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit. To induce crystallization, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will provide a template for other molecules to crystallize upon.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, or if there are significant impurities that depress the melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or letting it cool in a warm bath. This encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Change Solvent: If the problem persists, you may need to choose a different recrystallization solvent with a lower boiling point.

Q5: The recovered crystals are colored. How can I decolorize my sample?

A5: The presence of colored impurities can often be resolved by using activated charcoal. After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution and boil it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You can then remove the charcoal and the adsorbed impurities by hot filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Data Presentation

Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference
Water20~0.12[5]
Ethanol (95.32%)25Mole Fraction: 0.0441[5]
35Mole Fraction: 0.0653[5]
45Mole Fraction: 0.0948[5]
Ethanol (99.55%)25Mole Fraction: 0.0381[5]
35Mole Fraction: 0.0569[5]
45Mole Fraction: 0.0832[5]
MethanolSoluble-[2][3][4]
DMSOSoluble-[2]

Note: The solubility data in ethanol is presented as mole fraction. This can be converted to g/100g of solvent for practical use.

Experimental Protocols

Recrystallization of this compound from Water

This protocol is a general guideline and may need to be optimized based on the purity of the starting material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Heat the mixture on a hot plate with stirring.

    • Gradually add more hot deionized water in small portions until the this compound is completely dissolved. Avoid adding a large excess of water.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration.

    • Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate.

    • Place a piece of fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

    • Once dry, determine the mass and melting point of the purified this compound to assess its purity. The expected melting point is around 219-221 °C.[4]

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check ts_add_solvent Add More Hot Solvent dissolve->ts_add_solvent Solid not dissolving hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool_solution Cool Solution insoluble_check->cool_solution No hot_filtration->cool_solution crystal_check Crystals Formed? cool_solution->crystal_check ts_concentrate Concentrate Solution (Evaporate Solvent) cool_solution->ts_concentrate Too much solvent added oiling_out_check Oiling Out? crystal_check->oiling_out_check No collect_crystals Collect & Wash Crystals crystal_check->collect_crystals Yes ts_induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal oiling_out_check->ts_induce_crystallization No ts_reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out_check->ts_reheat_add_solvent Yes dry_crystals Dry Crystals collect_crystals->dry_crystals end Pure Product dry_crystals->end ts_add_solvent->dissolve ts_induce_crystallization->crystal_check ts_concentrate->cool_solution ts_reheat_add_solvent->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Cyanobenzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanobenzoic acid crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: The choice of solvent is critical for successful crystallization. For this compound, polar solvents are generally recommended. Water and ethanol (B145695) are common choices due to their ability to dissolve the compound at higher temperatures and yield pure crystals upon cooling.[1][2] Methanol is also a suitable solvent.[1][3] The solubility in water is significantly enhanced at higher pH levels due to the deprotonation of the carboxylic acid group.[2] For specific applications, solvent mixtures such as tetrahydrofuran-water or chloroform-tetrahydrofuran have also been used.[4]

Q2: My this compound fails to crystallize out of solution upon cooling. What should I do?

A2: This is a common issue that can often be resolved with a few simple techniques. First, try scratching the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites for crystal growth.[5][6][7] If that doesn't work, you can introduce a "seed crystal" – a tiny crystal of pure this compound – into the supersaturated solution to initiate crystallization.[5][6] If neither of these methods is successful, it's likely that too much solvent was used. In this case, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the this compound.[5]

Q3: The crystallization of this compound is happening too quickly, resulting in small, impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities within the crystal lattice.[5] To slow down the process, you should ensure a gradual decrease in temperature. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help to slow the cooling rate.[6] If the crystallization is still too fast, you may have used too little solvent. Re-dissolve the crystals by heating the solution and add a small amount of additional solvent to keep the compound in solution for a longer period during cooling.[5]

Q4: The resulting this compound crystals are discolored. What is the cause and how can I fix it?

A4: Discoloration in your crystals is typically due to the presence of impurities. If the crude material has colored impurities, they can sometimes be removed by adding activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound should appear as a white to light yellow crystalline solid or powder.[1][8] The reported melting point is in the range of 219-221 °C, with some sources indicating it may decompose at this temperature.[1][3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the crystallization of this compound.

Problem: No Crystals Form Upon Cooling

G start Supersaturated solution of this compound in hot solvent does not yield crystals upon cooling. scratch Scratch the inner surface of the flask with a glass stirring rod at the solution's surface. start->scratch seed Add a seed crystal of pure this compound. scratch->seed No success Crystals form. scratch->success Does it work? concentrate Gently heat the solution to evaporate a portion of the solvent. seed->concentrate No seed->success Does it work? concentrate->success Does it work? failure Still no crystals. Re-evaluate solvent choice or initial concentration. concentrate->failure No G start Start: Weigh crude this compound. dissolve Place in an Erlenmeyer flask and add a minimal amount of deionized water. start->dissolve heat Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot water dropwise if necessary. dissolve->heat cool Remove from heat and allow to cool slowly to room temperature. heat->cool ice_bath Place the flask in an ice bath to maximize crystal formation. cool->ice_bath filter Collect the crystals by vacuum filtration using a Büchner funnel. ice_bath->filter wash Wash the crystals with a small amount of ice-cold deionized water. filter->wash dry Dry the crystals in a desiccator or a vacuum oven. wash->dry end End: Obtain pure this compound crystals. dry->end

References

Technical Support Center: Scaling Up 4-Cyanobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-cyanobenzoic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes for this compound production include the oxidation of p-tolunitrile (B1678323), the Sandmeyer reaction starting from 4-aminobenzoic acid, and the partial hydrolysis of terephthalonitrile (B52192). Each method presents a unique set of advantages and challenges in terms of yield, purity, cost, and environmental impact.

Q2: What are the main impurities I should be aware of when synthesizing this compound?

A2: Depending on the synthetic route, common impurities include 4-hydroxybenzoic acid (from the Sandmeyer reaction), terephthalamic acid, terephthalamide, and terephthalic acid (from the hydrolysis of terephthalonitrile), and nitro-derivatives (from the oxidation of p-tolunitrile).[1][2][3][4]

Q3: What is a standard method for purifying crude this compound?

A3: A common and effective method for the purification of crude this compound is crystallization from water.[5] The crude product is dissolved in hot water, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals, which are subsequently collected by filtration and dried.

Q4: What are the key safety precautions to take when working with the reagents for this compound synthesis?

A4: When handling reagents such as sodium nitrite (B80452), copper(I) cyanide, and strong acids or bases, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Reactions involving cyanides are particularly hazardous and should be performed with extreme caution due to the potential for the release of toxic hydrogen cyanide gas. Always handle this compound with care, as it can cause skin and eye irritation and is harmful if inhaled or swallowed.[8]

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction from 4-Aminobenzoic Acid
  • Question: I am attempting to synthesize this compound via the Sandmeyer reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the Sandmeyer reaction for this synthesis are often attributed to two main factors: the instability of the diazonium salt and the formation of byproducts. The diazonium salt of 4-aminobenzoic acid is particularly sensitive to temperature and pH, which can lead to premature decomposition or conversion to 4-hydroxybenzoic acid.[4][8]

    Troubleshooting Steps:

    • Temperature Control: Maintain a strict temperature range of 0-5°C during the diazotization step (reaction of 4-aminobenzoic acid with sodium nitrite). Use an ice-salt bath for efficient cooling.

    • pH Management: Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. A significant excess of a strong acid like hydrochloric or sulfuric acid is recommended.

    • Controlled Addition: Add the cold sodium nitrite solution slowly and dropwise to the amine salt suspension to prevent localized warming and side reactions.

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction with copper(I) cyanide, as it is prone to degradation over time.

Issue 2: Contamination with Terephthalic Acid during Hydrolysis of Terephthalonitrile
  • Question: My this compound product from the hydrolysis of terephthalonitrile is contaminated with significant amounts of terephthalic acid. How can I minimize the formation of this byproduct?

  • Answer: The formation of terephthalic acid occurs when both nitrile groups of terephthalonitrile are hydrolyzed.[1] Achieving selective mono-hydrolysis is the key challenge.

    Troubleshooting Steps:

    • Reaction Time and Temperature: Carefully monitor the reaction time and temperature. Over-reaction or excessively high temperatures can promote the second hydrolysis step.

    • Stoichiometry: Use a controlled amount of the hydrolyzing agent (e.g., sodium hydroxide). Using a large excess can drive the reaction to completion, forming terephthalic acid.

    • Enzymatic Synthesis: Consider using a nitrilase enzyme for the hydrolysis. While this can be more complex to set up, nitrilases can offer higher selectivity for the mono-hydrolysis product under milder conditions.[1][9] However, be aware that at higher substrate concentrations, yields may decrease.[1]

    • Purification: If byproduct formation is unavoidable, purification by fractional crystallization or chromatography may be necessary, though this adds complexity and cost to the process.

Quantitative Data Presentation

The following tables provide a summary of reported yields and purities for different synthetic routes to this compound, comparing laboratory and potential industrial scale outcomes.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityScale
Oxidationp-TolunitrileNitrogen Dioxide~88.5%93% (crude)Lab
Chemical HydrolysisTerephthalonitrileNaOH, NaNO₂, Acetic Anhydride72%95%Lab/Pilot
Enzymatic HydrolysisTerephthalonitrileNitrilase62-95%HighLab
Sandmeyer Reaction4-Aminobenzoic AcidNaNO₂, CuCN82% (of subsequent TA)>90% (of subsequent TA)Lab

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of p-Tolunitrile
  • Objective: To synthesize this compound by the oxidation of p-tolunitrile using nitrogen dioxide.

  • Materials:

    • p-Tolunitrile

    • Nitrogen dioxide

    • o-Dichlorobenzene (solvent)

    • Pressure reactor

  • Procedure:

    • In a pressure reactor, dissolve p-tolunitrile in o-dichlorobenzene.

    • Add nitrogen dioxide to the solution.

    • Seal the reactor and heat to approximately 100°C.

    • Maintain the reaction under superatmospheric pressure to keep the reactants in the liquid phase.

    • After the reaction is complete (monitor by pressure stabilization or other analytical methods), cool the reactor to room temperature and carefully vent any excess pressure.

    • The solid product can be isolated by filtration.

    • Further purification can be achieved by crystallization from water.

  • Expected Yield: Approximately 88.5% with a crude purity of around 93%.[3]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Objective: To prepare this compound from 4-aminobenzoic acid.

  • Materials:

    • 4-Aminobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (1.0 M)

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN)

  • Procedure:

    • Diazotization:

      • Prepare a suspension of 4-aminobenzoic acid in 1.0 M sulfuric acid in a flask and cool to 0°C in an ice-salt bath with stirring.

      • In a separate beaker, dissolve sodium nitrite in cold water.

      • Slowly add the cold sodium nitrite solution dropwise to the stirred 4-aminobenzoic acid suspension, maintaining the temperature between 0-5°C.

    • Cyanation:

      • In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0°C.

      • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the reaction.

    • Work-up and Purification:

      • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath) to ensure the reaction goes to completion.

      • Cool the reaction mixture and acidify with a strong acid to precipitate the crude this compound.

      • Collect the crude product by filtration and wash with cold water.

      • Recrystallize the crude product from hot water to obtain pure this compound.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (e.g., p-Tolunitrile) reaction Chemical Reaction (e.g., Oxidation) start->reaction Add Reagents & Set Conditions crude_product Crude this compound reaction->crude_product Reaction Completion dissolution Dissolution in Hot Water crude_product->dissolution filtration1 Hot Filtration dissolution->filtration1 Remove Insolubles crystallization Crystallization (Cooling) filtration1->crystallization filtration2 Collection by Filtration crystallization->filtration2 drying Drying filtration2->drying final_product Pure 4-Cyanobenzoic Acid drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue synthesis_method Identify Synthesis Route start->synthesis_method sandmeyer Sandmeyer Reaction synthesis_method->sandmeyer Sandmeyer hydrolysis Hydrolysis of Terephthalonitrile synthesis_method->hydrolysis Hydrolysis oxidation Oxidation of p-Tolunitrile synthesis_method->oxidation Oxidation check_temp_ph Check Temperature & pH Control (0-5°C) sandmeyer->check_temp_ph check_reaction_time Check Reaction Time & Stoichiometry hydrolysis->check_reaction_time temp_ph_ok Temperature & pH Stable? check_temp_ph->temp_ph_ok adjust_conditions Action: Improve Cooling & Add Excess Acid temp_ph_ok->adjust_conditions No byproduct_issue Check for 4-Hydroxybenzoic Acid temp_ph_ok->byproduct_issue Yes adjust_conditions->check_temp_ph over_reaction Over-reaction Occurring? check_reaction_time->over_reaction reduce_time_reagent Action: Reduce Time/ Reagent Amount over_reaction->reduce_time_reagent Yes byproduct_terephthalic Check for Terephthalic Acid over_reaction->byproduct_terephthalic No reduce_time_reagent->check_reaction_time

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Cyanobenzoic Acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid using the Sandmeyer reaction. Our focus is on preventing the formation of common byproducts to ensure a high yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sandmeyer synthesis of this compound?

A1: The primary byproduct of concern is 4-hydroxybenzoic acid.[1][2] This is formed through the reaction of the intermediate diazonium salt with water, a competing reaction that is highly dependent on temperature. Other potential impurities can include unreacted 4-aminobenzoic acid and azo-coupling products, which often appear as colored impurities.

Q2: Why is temperature control so critical during the diazotization step?

A2: Aryl diazonium salts, the key intermediate in the Sandmeyer reaction, are thermally unstable. At temperatures above 5°C, the diazonium salt derived from 4-aminobenzoic acid is particularly susceptible to decomposition and reaction with water, leading to the formation of 4-hydroxybenzoic acid as a significant impurity.[1][2] Maintaining a low temperature (0-5°C) is essential to ensure the stability of the diazonium salt until it can be reacted with the cyanide source.

Q3: What is the role of the copper(I) catalyst?

A3: The copper(I) salt, typically copper(I) cyanide or a complex prepared in situ, acts as a catalyst to facilitate the displacement of the diazonium group (-N₂⁺) with a cyanide ion (-CN).[3] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.

Q4: Can I use copper(II) salts as a catalyst?

A4: While some Sandmeyer-type reactions can utilize other transition metal salts, for the cyanation reaction, copper(I) salts are the most effective and commonly used catalysts. The catalytic cycle relies on the Cu(I)/Cu(II) redox couple to facilitate the radical mechanism.

Q5: My reaction mixture has turned a dark color. Is this normal?

A5: The formation of a dark precipitate during the addition of the diazonium salt to the copper(I) cyanide solution is often observed.[2] This can be due to the formation of copper-containing complexes and the evolution of nitrogen gas. However, the formation of intensely colored soluble impurities may indicate the presence of azo-coupling byproducts, which can result from improper pH control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization.Ensure complete dissolution of 4-aminobenzoic acid in the acidic solution before adding sodium nitrite (B80452). Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Maintain the temperature strictly between 0-5°C throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation.
Inefficient cyanation.Ensure the copper(I) cyanide solution is freshly prepared and active. Use a sufficient excess of the cyanide source.
High Levels of 4-Hydroxybenzoic Acid Byproduct Diazotization or cyanation temperature is too high.Strictly maintain the reaction temperature at 0-5°C during the formation and reaction of the diazonium salt.[1][2]
Delayed addition of the diazonium salt to the cyanide solution.Add the freshly prepared cold diazonium salt solution to the cold copper(I) cyanide solution without delay.
Presence of Colored Impurities (Azo-Coupling Products) The reaction mixture is not sufficiently acidic during diazotization.Ensure the reaction medium is strongly acidic to prevent the diazonium salt from coupling with unreacted 4-aminobenzoic acid.
Incorrect pH during the cyanation step.After diazotization, carefully neutralize the excess strong acid before adding the diazonium salt solution to the basic cyanide solution.[2]
Difficulty in Isolating the Product The product is soluble in the aqueous reaction mixture.After the reaction is complete, acidify the mixture to precipitate the this compound.
The product is contaminated with byproducts.Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a method designed to minimize byproduct formation.[2]

Part 1: Diazotization of 4-Aminobenzoic Acid

  • Suspend 5.00 g (36.5 mmol) of 4-aminobenzoic acid in 50 mL of dilute sulfuric acid in a flask.

  • Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 2.62 g, 37.9 mmol) in 40 mL of cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 4-aminobenzoic acid, ensuring the temperature is maintained between 0-5°C.

  • Continue stirring on ice until all the solid 4-aminobenzoic acid has dissolved, indicating the formation of the diazonium salt solution.

Part 2: Preparation of the Copper(I) Cyanide Solution

  • In a separate flask, prepare a solution of copper(II) sulfate (B86663) pentahydrate (e.g., 288 mg, 1.15 mmol, ~3 mol%) in 5.0 mL of water.

  • Reduce the copper(II) sulfate to a copper(I) salt by adding a reducing agent like sodium bisulfite (e.g., 60 mg, 0.58 mmol) until the blue color disappears.

  • In a well-ventilated fume hood, dissolve an excess of potassium cyanide (e.g., 4.10 g, ~54.8 mmol) in 50 mL of cold water. Caution: Potassium cyanide is highly toxic.

  • Slowly add the freshly prepared copper(I) salt solution to the potassium cyanide solution to form the copper(I) cyanide complex.

Part 3: Sandmeyer Reaction and Work-up

  • Carefully neutralize the cold diazonium salt solution from Part 1 with sodium bicarbonate until the solution is no longer strongly acidic.

  • Slowly and with vigorous stirring, add the neutralized diazonium salt solution to the cold copper(I) cyanide complex solution from Part 2. Maintain the temperature at 0-5°C.

  • A slow evolution of nitrogen gas and the formation of a dark precipitate should be observed.[2]

  • Allow the reaction mixture to stir at 0-5°C for an extended period (e.g., 20 hours) and then let it warm to room temperature.[2]

  • After the reaction is complete, acidify the mixture with a mineral acid (e.g., 1 M sulfuric acid) to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Part 1: Diazotization cluster_catalyst Part 2: Catalyst Preparation cluster_reaction Part 3: Sandmeyer Reaction pABA 4-Aminobenzoic Acid Diazonium 4-Carboxybenzenediazonium Salt Solution pABA->Diazonium 1. Suspend & Cool (0-5°C) H2SO4 H₂SO₄ (aq) H2SO4->Diazonium NaNO2 NaNO₂ (aq) NaNO2->Diazonium 2. Add dropwise Neutralization Neutralize Diazonium Salt (NaHCO₃) Diazonium->Neutralization CuSO4 CuSO₄ Solution Cu_I Copper(I) Salt CuSO4->Cu_I Reduce NaHSO3 NaHSO₃ NaHSO3->Cu_I CuCN_complex Copper(I) Cyanide Complex Cu_I->CuCN_complex KCN KCN Solution KCN->CuCN_complex Combine Addition Add Diazonium Salt to CuCN Complex (0-5°C) CuCN_complex->Addition Neutralization->Addition Reaction Stir (0-5°C, 20h) Warm to RT Addition->Reaction N₂ evolution Product This compound Reaction->Product Acidify & Precipitate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start High Level of Byproducts Observed Byproduct_ID Identify Primary Byproduct Start->Byproduct_ID Phenol 4-Hydroxybenzoic Acid Byproduct_ID->Phenol Yes Azo Colored Azo Compounds Byproduct_ID->Azo No Temp_Check Check Temperature Control (Diazotization & Cyanation) Phenol->Temp_Check pH_Check Check pH Control Azo->pH_Check Temp_High Temperature > 5°C Temp_Check->Temp_High Yes Temp_OK Temperature OK (0-5°C) Temp_Check->Temp_OK No Temp_Solution Action: Improve Cooling & Monitoring Temp_High->Temp_Solution pH_Incorrect Insufficient Acid (Diazotization) or Improper Neutralization pH_Check->pH_Incorrect Yes pH_OK pH Control OK pH_Check->pH_OK No pH_Solution Action: Ensure Strong Acid & Careful Neutralization pH_Incorrect->pH_Solution

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Synthesis of 4-Cyanobenzoic Acid Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the workup procedure for the synthesis of 4-cyanobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of this compound is lower than expected after the workup. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthesis and workup process. Here are some common issues and their remedies:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion before starting the workup. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC)[1].

  • Product Loss During Extraction: this compound has some solubility in water[2]. When performing aqueous extractions, ensure the aqueous layer is saturated with a salt (salting out) to decrease the solubility of the organic product. Also, perform multiple extractions with smaller volumes of the organic solvent for better recovery.

  • Premature Precipitation: If the product precipitates during the neutralization step, it might be difficult to handle and lead to loss. It is recommended to pour the reaction mixture into a vigorously stirred acid solution to ensure fine and manageable precipitate formation[3].

  • Side Reactions: Depending on the synthetic route, side reactions can consume the starting material or the product. For instance, in oxidation reactions, over-oxidation can occur, and in hydrolysis of dinitriles, the formation of the diamide (B1670390) or dicarboxylic acid is a possibility[4]. Reviewing the reaction conditions (temperature, reaction time, stoichiometry of reagents) is crucial.

Q2: The isolated this compound is impure. What are the common impurities and how can I remove them?

A2: The nature of impurities will depend on the synthetic route.

  • Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with starting materials like p-tolunitrile (B1678323) or 4-cyanobenzaldehyde. Purification by recrystallization is often effective[2].

  • Byproducts from the Reaction: For syntheses starting from p-toluic acid, nitrated impurities might be present[3]. In syntheses involving hydrolysis of amides, unhydrolyzed amide can be an impurity.

  • Purification Method: The most common and effective method for purifying this compound is recrystallization from water[2][5]. Dissolving the crude product in hot water and allowing it to cool slowly will yield purer crystals. For highly impure samples, treatment with activated carbon (like Norit) during recrystallization can help remove colored impurities[3].

Q3: I am having trouble with the precipitation of this compound during acidification. How can I get a product that is easy to filter?

A3: The physical nature of the precipitated product is critical for easy handling.

  • Controlled Precipitation: To obtain a crystalline and easily filterable product, it is advisable to add the basic solution of the sodium salt of this compound to a cold, stirred solution of the acid (e.g., hydrochloric acid)[3][5]. This controlled precipitation prevents the formation of a fine, gelatinous precipitate that can clog the filter paper.

  • pH Adjustment: Ensure the pH is sufficiently low (pH 3-4) to fully protonate the carboxylate and precipitate the acid[5]. Check the pH with indicator paper.

Q4: What is the best solvent for recrystallizing this compound?

A4: Water is the most commonly cited and effective solvent for the recrystallization of this compound[2][5]. The compound's solubility is significantly higher in hot water than in cold water, which allows for good recovery of pure crystals upon cooling.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of this compound from different starting materials.

Starting MaterialReagents/ConditionsYieldPurityReference
Methyl 4-hydroxyiminobenzoateThionyl chloride in 1,4-dioxane, then water quenching90.3%99.8%[1]
4-Hydroxyiminobenzoic acidDehydration96%99.8%[1]
4-CyanobenzamideHydrolysis with a nitrite (B80452) salt under acidic conditionsGoodHigh[4]
AldehydePB-SiO2-KMnO4 in cyclohexane--[5]

Experimental Protocols

General Workup Procedure (from an aqueous basic solution)
  • Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with water. If the product is in an organic solvent, it is often extracted into an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the sodium salt of this compound[5]. This step also helps to separate it from non-acidic impurities.

  • Washing: The aqueous layer containing the sodium 4-cyanobenzoate (B1228447) is washed with an organic solvent (e.g., ether or dichloromethane) to remove any remaining neutral or basic organic impurities[5].

  • Acidification: The cold aqueous layer is then acidified, typically with hydrochloric acid, to a pH of 3-4[5]. This protonates the carboxylate, causing the this compound to precipitate out of the solution.

  • Isolation: The precipitated solid is collected by vacuum filtration.

  • Washing: The solid is washed with cold water to remove any inorganic salts.

  • Drying: The product is dried, for instance, in a desiccator over a drying agent or in a vacuum oven[2].

Purification by Recrystallization
  • Dissolution: The crude this compound is dissolved in a minimum amount of hot water.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled.

  • Hot Filtration: The hot solution is filtered to remove the charcoal and any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: The pure crystals are collected by vacuum filtration.

  • Drying: The crystals are washed with a small amount of cold water and then dried.

Workflow Visualization

The following diagram illustrates a typical workup procedure for the synthesis of this compound.

Workup_Procedure reaction_mixture Reaction Mixture quench Quench with Water reaction_mixture->quench extract_base Extract with Aqueous Base quench->extract_base aqueous_phase Aqueous Phase (Sodium 4-cyanobenzoate) extract_base->aqueous_phase Product organic_impurities Organic Impurities extract_base->organic_impurities Impurities wash_organic Wash with Organic Solvent aqueous_phase->wash_organic acidify Acidify (e.g., HCl) to pH 3-4 wash_organic->acidify precipitate Precipitation of This compound acidify->precipitate filter Vacuum Filtration precipitate->filter wash_water Wash with Cold Water filter->wash_water dry Drying wash_water->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for a typical workup of this compound.

References

Technical Support Center: Characterization of Impurities in 4-Cyanobenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most common impurities in this compound (4-CBA) depend on the synthetic route used for its manufacture. The two primary synthesis methods and their associated impurities are:

  • Oxidation of p-tolunitrile: This process can lead to incomplete oxidation or over-oxidation, resulting in impurities such as p-toluic acid and 4-carboxybenzaldehyde .[1] Unreacted starting material, p-tolunitrile , may also be present.

  • Sandmeyer reaction of 4-aminobenzoic acid: This route can introduce impurities like 4-hydroxybenzoic acid due to the reaction of the diazonium salt with water.[2] Incomplete reaction can leave residual 4-aminobenzoic acid . Further reaction can also lead to the formation of terephthalic acid .[3]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. Derivatization is often required for polar molecules like 4-CBA and its acidic impurities to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation of unknown impurities and for quantifying major components and impurities without the need for reference standards for each impurity.[4][5][6]

Q3: What are the acceptable limits for impurities in pharmaceutical-grade this compound?

A3: The acceptable limits for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia (Ph. Eur.). These limits are specific to the final drug product and its intended use. Generally, for active pharmaceutical ingredients (APIs), there are strict limits on specified, unspecified, and total impurities. It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific impurity thresholds.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for this compound and its Acidic Impurities

  • Question: My chromatogram shows significant peak tailing for the main this compound peak and other acidic impurity peaks. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for acidic compounds in reverse-phase HPLC is a common issue, often caused by secondary interactions between the acidic analytes and residual silanol (B1196071) groups on the silica-based column packing.[7][8]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid.[9] This ensures that the carboxylic acid groups are fully protonated, minimizing their interaction with silanol groups.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping effectively shields the residual silanol groups, reducing secondary interactions.

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to maintain a consistent pH and mask the silanol interactions.

    • Solution 4: Lower Injection Volume/Concentration: High concentrations of the analyte can overload the column, leading to peak distortion. Try injecting a smaller volume or a more dilute sample.[10]

Issue 2: Poor Resolution Between this compound and an Impurity

  • Question: I am observing co-elution or poor resolution between the this compound peak and a closely eluting impurity. How can I improve the separation?

  • Answer: Improving resolution requires optimizing the chromatographic conditions to enhance the differential migration of the two components.

    • Solution 1: Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and potentially improve resolution.

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Solution 3: Evaluate a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different retention mechanisms.

    • Solution 4: Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks, although it will also increase retention times and peak widths.

GC-MS Analysis

Issue 3: No or Poor Peak Shape for this compound and its Impurities

  • Question: I am not observing a peak for this compound, or the peak is very broad and tailing in my GC-MS analysis. What is the problem?

  • Answer: this compound and its acidic impurities are polar and non-volatile, making them unsuitable for direct GC-MS analysis.[11] These compounds will exhibit poor chromatography or may not elute from the column at all.

    • Solution: Derivatization: Chemical derivatization is necessary to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile derivatives. Silylation is a common and effective derivatization technique for this purpose.[12][13] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

NMR Analysis

Issue 4: Inaccurate Quantification using qNMR

  • Question: The purity value I obtained for my this compound sample using qNMR is not reproducible. What are the potential sources of error?

  • Answer: Accurate and reproducible qNMR results depend on careful sample preparation and parameter optimization.[5]

    • Solution 1: Ensure Complete Dissolution: Both the sample and the internal standard must be completely dissolved in the deuterated solvent.[14] Incomplete dissolution is a major source of error.

    • Solution 2: Use an Appropriate Internal Standard: The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.[4] It should also be stable, non-volatile, and accurately weighed.

    • Solution 3: Optimize Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) is used to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T1 value is recommended. The number of scans should be sufficient to achieve a good signal-to-noise ratio (>250:1 for <1% error).[5]

    • Solution 4: Proper Data Processing: Use a consistent and appropriate method for phasing, baseline correction, and integration of the signals.

Experimental Protocols

HPLC Method for Impurity Profiling

This method provides a general starting point for the separation of this compound and its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

GC-MS Method with Derivatization

This protocol is for the identification of impurities after silylation.

  • Instrumentation: GC-MS system.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Derivatization Protocol:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Quantitative NMR (qNMR) for Purity Assessment

This protocol outlines the steps for determining the purity of a this compound sample.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Record the exact weights.

    • Add approximately 0.7 mL of DMSO-d6 and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 or as needed for adequate signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation

Table 1: Common Impurities in this compound and their Typical Analytical Data

Impurity NameChemical StructureSynthesis Route OriginExpected 1H NMR Chemical Shifts (DMSO-d6, δ ppm)Expected GC-MS Fragmentation (as TMS derivative, m/z)
4-Carboxybenzaldehyde OHC-C₆H₄-COOHOxidation of p-tolunitrile10.11 (s, 1H, -CHO), 8.14 (d, 2H), 8.02 (d, 2H), 13.42 (s, 1H, -COOH)[15]222 (M+), 207 (M-15), 193
Terephthalic acid HOOC-C₆H₄-COOHBoth routes8.05 (s, 4H), 13.2 (br s, 2H)294 (M+), 279 (M-15), 147
p-Toluic acid CH₃-C₆H₄-COOHOxidation of p-tolunitrile2.35 (s, 3H, -CH₃), 7.30 (d, 2H), 7.85 (d, 2H), 12.7 (s, 1H, -COOH)208 (M+), 193 (M-15), 117
4-Hydroxybenzoic acid HO-C₆H₄-COOHSandmeyer reaction6.85 (d, 2H), 7.75 (d, 2H), 9.9 (s, 1H, -OH), 12.3 (s, 1H, -COOH)282 (M+), 267 (M-15), 193

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR qNMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification GCMS->Identification NMR->Identification Purity Purity Assessment NMR->Purity

Caption: Experimental workflow for the characterization of impurities in this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues Problem Analytical Problem Encountered PeakTailing Peak Tailing? Problem->PeakTailing PoorResolution Poor Resolution? Problem->PoorResolution NoPeak No/Poor Peak? Problem->NoPeak InaccurateQ Inaccurate Quantification? Problem->InaccurateQ AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes ChangeColumn Change Column Type PeakTailing->ChangeColumn If pH adjustment fails ModifyGradient Modify Gradient/Solvent PoorResolution->ModifyGradient Yes Derivatize Perform Derivatization NoPeak->Derivatize Yes OptimizeParams Optimize Acquisition Parameters InaccurateQ->OptimizeParams Yes CheckStandard Check Internal Standard InaccurateQ->CheckStandard Also consider

Caption: Troubleshooting logic for common analytical issues in this compound analysis.

References

how to increase the purity of synthesized 4-Cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4-Cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low or broad melting point and discoloration (typically yellow to beige) suggest the presence of impurities. The nature of these impurities is highly dependent on the synthetic route employed.

  • From Terephthalonitrile: Common impurities include unreacted terephthalonitrile, terephthalamic acid, terephthalamide, and the over-hydrolysis product, terephthalic acid.[1][2]

  • From p-Tolunitrile (B1678323) Oxidation: Incomplete oxidation can lead to residual p-tolunitrile or intermediate oxidation products.

  • Via Sandmeyer Reaction (from 4-Aminobenzoic acid): A common byproduct is 4-hydroxybenzoic acid, which can arise from the reaction of the diazonium salt with water.[3]

  • From 4-Bromobenzonitrile: Unreacted starting material is a likely impurity.

Q2: What is the most straightforward method to improve the purity of my crude this compound?

A2: Recrystallization is the most common and effective initial purification step. This compound can be recrystallized from various solvents. Water is a good starting point due to its low cost and the moderate solubility of the product at elevated temperatures.[4] For higher purity, recrystallization from an aqueous alcohol solution or methanol (B129727) can be effective.[2]

Q3: My product is still impure after recrystallization from water. What should I try next?

A3: If aqueous recrystallization is insufficient, consider the following options:

  • Solvent System Modification: Experiment with different recrystallization solvents. A mixed solvent system, such as chloroform-tetrahydrofuran, may provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.[5]

  • Acid-Base Extraction: This technique is particularly useful for separating acidic products from neutral or basic impurities. The crude this compound can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]

  • Activated Carbon Treatment: If the impurity is a colored substance, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities. Be cautious, as activated carbon can also adsorb some of the desired product.

Q4: How can I remove the byproduct terephthalic acid from my this compound?

A4: The removal of terephthalic acid can be challenging due to its similar properties.[1] A key strategy is to exploit the difference in solubility of their respective salts. The mono-salt of this compound is generally more soluble in certain aqueous or mixed-solvent systems than the di-salt of terephthalic acid. Careful pH control during an acid-base extraction/purification can facilitate this separation. Adjusting the pH to around 4 or lower will precipitate the cyanobenzoic acid.[2]

Purification Data

The following table summarizes purity data reported for this compound following different purification methods.

Synthesis Route PrecursorPurification MethodPurity AchievedReference
TerephthalonitrileChemical Hydrolysis95%[1]
TerephthalonitrileRecrystallization (Methanol)98%[2]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is a general method for the purification of crude this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator over a suitable drying agent (e.g., Sicapent) to a constant weight.[4]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

  • Dissolution in Base: Dissolve the crude this compound in a 2.5% aqueous solution of sodium bicarbonate.[5] Use a separatory funnel for this step.

  • Organic Wash: Extract the aqueous solution with an immiscible organic solvent, such as diethyl ether (3 x 20 mL), to remove any non-acidic impurities.[5] Discard the organic layers.

  • Precipitation: Carefully acidify the aqueous layer to a pH of 3-4 with hydrochloric acid while stirring.[5] this compound will precipitate out of the solution.

  • Extraction of Product: Extract the resulting mixture containing the precipitated acid with diethyl ether (3 x 20 mL).[5]

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.[5]

  • Further Purification (Optional): The product from this procedure can be further purified by recrystallization as described in Protocol 1.

Process Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting guide.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Step Analysis Purity Analysis (e.g., HPLC, Melting Point) Recrystallization->Analysis AcidBase Acid-Base Extraction AcidBase->Recrystallization Further Purification Analysis->AcidBase Purity Not Met PureProduct High-Purity this compound Analysis->PureProduct Purity Met

Caption: General workflow for the purification of this compound.

TroubleshootingGuide Start Low Purity after Initial Synthesis Recrystallize Perform Recrystallization (Water or Alcohol) Start->Recrystallize Impurity_Type Identify Potential Impurities (Based on Synthesis Route) Neutral_Basic Neutral / Basic Impurities Present? Impurity_Type->Neutral_Basic Yes Acidic Acidic Impurities (e.g., Terephthalic Acid)? Impurity_Type->Acidic Yes Colored Colored Impurities? Impurity_Type->Colored Yes Acid_Base_Extraction Perform Acid-Base Extraction Neutral_Basic->Acid_Base_Extraction pH_Control Recrystallization with Careful pH Control Acidic->pH_Control Charcoal Recrystallization with Activated Carbon Colored->Charcoal Analysis Check Purity Recrystallize->Analysis Acid_Base_Extraction->Analysis pH_Control->Analysis Charcoal->Analysis Analysis->Impurity_Type No Success Purity Increased Analysis->Success Yes Failure Purity Still Low

Caption: Troubleshooting guide for purifying this compound.

References

dealing with air sensitivity of 4-Cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanobenzoic acid, with a focus on addressing its air sensitivity.

Frequently Asked Questions (FAQs)

Q1: What does "air-sensitive" mean for this compound?

While this compound is stable under normal, dry conditions, the term "air-sensitive" indicates its susceptibility to degradation upon exposure to atmospheric moisture.[1][2] The primary concern is the hydrolysis of the nitrile (-CN) group.

Q2: What are the potential degradation products of this compound in the presence of air?

Exposure to moisture in the air can lead to the hydrolysis of the nitrile group, forming either 4-carbamoylbenzoic acid (the amide) or terephthalic acid (the dicarboxylic acid). The presence of these impurities can affect reaction outcomes and the purity of final products.

Q3: How should I properly store this compound?

To minimize degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1] It is also advisable to store it in a cool, dry place.

Q4: What are the initial signs that my this compound may have degraded?

Degradation may not be visually obvious. However, you might observe inconsistencies in your experimental results, such as lower yields, the formation of unexpected byproducts, or changes in the physical properties of the material. Analytical techniques such as NMR or IR spectroscopy can help identify the presence of impurities like terephthalic acid or 4-carbamoylbenzoic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Action(s)
Low reaction yield Degraded this compound: The presence of impurities like terephthalic acid reduces the molar equivalence of the active starting material.- Use fresh this compound from a newly opened, properly stored container.- If degradation is suspected, purify the material by recrystallization before use.- Confirm the purity of your starting material using analytical methods (e.g., NMR, melting point).
Formation of unexpected side products Reaction with impurities: The carboxylic acid or amide functionalities of the degradation products may participate in side reactions.- Characterize the side products to confirm if they are derivatives of terephthalic acid or 4-carbamoylbenzoic acid.- Purify the this compound prior to the reaction.
Poor solubility in a non-polar organic solvent Presence of terephthalic acid: Terephthalic acid has lower solubility in many organic solvents compared to this compound.- Filter the solution to remove any insoluble material and analyze the solid to confirm its identity.- Purify the this compound by recrystallization from a suitable solvent.
Inconsistent analytical data (e.g., NMR, Mass Spec) Mixture of starting material and degradation products: The presence of multiple species will lead to complex and difficult-to-interpret spectra.- Compare your data with reference spectra for this compound, terephthalic acid, and 4-carbamoylbenzoic acid.- Purify the sample and re-acquire the analytical data.

Data Presentation

Table 1: Properties of this compound and Potential Degradation Products

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility in Water
This compoundC₈H₅NO₂147.13220 - 222Sparingly soluble
Terephthalic acidC₈H₆O₄166.13>300 (sublimes)Very slightly soluble
4-Carbamoylbenzoic acidC₈H₇NO₃165.15~290Slightly soluble

Experimental Protocols

Protocol 1: Handling Air-Sensitive this compound in an Inert Atmosphere

This protocol outlines the general procedure for handling this compound to minimize exposure to air and moisture.

Materials:

  • This compound (stored in an inert atmosphere)

  • Schlenk flask or a flask with a septum-inlet sidearm

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Syringes and needles (oven-dried)

  • Dry solvents

Procedure:

  • Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction glassware and flush the system with a dry inert gas. Maintain a slight positive pressure of the inert gas throughout the experiment, monitored by a bubbler.

  • Weighing and Transfer:

    • For small quantities, quickly weigh the desired amount of this compound and add it to the reaction flask under a positive flow of inert gas.

    • For larger quantities or for more sensitive reactions, it is recommended to use a glove box for weighing and transfer.

  • Solvent Addition: Add dry solvents to the reaction flask via a syringe through a septum.

  • Running the Reaction: Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up: If the product is also air-sensitive, perform the work-up using techniques that minimize air exposure.

Mandatory Visualizations

degradation_pathway This compound This compound 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoic Acid This compound->4-Carbamoylbenzoic Acid + H2O (Hydrolysis) Terephthalic Acid Terephthalic Acid 4-Carbamoylbenzoic Acid->Terephthalic Acid + H2O (Hydrolysis)

Caption: Potential degradation pathway of this compound in the presence of moisture.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Weighing Weighing Inert Atmosphere->Weighing Transfer to Flask Transfer to Flask Weighing->Transfer to Flask Solvent Addition Solvent Addition Transfer to Flask->Solvent Addition Run Reaction Run Reaction Solvent Addition->Run Reaction Work-up Work-up Run Reaction->Work-up

References

Technical Support Center: Optimizing Solvent Selection for 4-Cyanobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in solvent selection for reactions involving 4-Cyanobenzoic acid. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for this compound reactions?

A1: The ideal solvent should meet several criteria:

  • Solubility: It must effectively dissolve this compound and all other reactants to ensure a homogeneous reaction mixture.

  • Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature. A higher boiling point is suitable for reactions requiring heat, while a lower boiling point facilitates easier removal post-reaction.

  • Inertness: The solvent should not react with the starting materials, reagents, intermediates, or products. For instance, when using highly reactive derivatives like acyl halides, aprotic solvents are crucial to prevent side reactions.

  • Polarity: The polarity of the solvent can significantly influence reaction rates and the stability of intermediates. The choice should match the polarity of the reactants and the transition state of the reaction.

Q2: What is the general solubility profile of this compound?

A2: this compound is a polar molecule. It is sparingly soluble in water (approximately 1.2 g/L) and low-polarity organic solvents.[1][2][3] It exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] A recent study on solid-liquid equilibrium determined the solubility order in several solvents at 298.15 K to be highest in N,N-dimethylformamide (DMF) and lowest in acetonitrile (B52724) (MeCN).[4]

Q3: Which solvents are recommended for the esterification of this compound?

A3: For carbodiimide-mediated esterifications (e.g., using EDC), polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed.[4] For other methods, alcohols (e.g., methanol, ethanol) can serve as both the solvent and the reactant.[5] For researchers seeking greener alternatives, dimethyl carbonate (DMC) has been identified as a suitable replacement for dichloromethane (B109758) (DCM) and DMF in Steglich-type esterifications.[6]

Q4: What are the best solvent choices for amidation reactions?

A4: For amidation reactions, particularly those starting from an activated form of this compound (like its acyl fluoride (B91410) or chloride), it is critical to use anhydrous, aprotic solvents. Dichloromethane (DCM) and acetonitrile (ACN) are excellent choices as they are inert and effectively dissolve the reactants without participating in the reaction.[7]

Q5: What are the most common solvent-related side reactions and how can they be avoided?

A5: The most prevalent side reaction is hydrolysis, especially when working with activated derivatives of this compound (e.g., 4-cyanobenzoyl fluoride).[7][8] This occurs when water is present in the solvent, converting the derivative back to this compound and reducing the yield of the desired product.[7] To prevent this, always use high-purity, anhydrous solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[7][8] Another common issue is the reaction of the substrate with a protic solvent; for example, using an alcohol as a solvent in an amidation reaction could lead to the formation of an unwanted ester byproduct.[7]

Troubleshooting Guide

Observation / Problem Potential Solvent-Related Cause Recommended Action
Low Reaction Yield 1. Poor Solubility: this compound or other reagents are not fully dissolved, leading to a heterogeneous mixture and incomplete reaction.1. Switch to a solvent with higher solubilizing power for polar compounds, such as DMF or DMSO.[4] 2. Gently heat the reaction mixture, ensuring the temperature does not exceed the solvent's boiling point.
Formation of this compound as a Byproduct Hydrolysis: Presence of residual water in the solvent is reacting with an activated intermediate (e.g., acyl halide or anhydride).1. Use a high-purity, anhydrous grade solvent.[7] 2. Dry the solvent before use (e.g., with molecular sieves). 3. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[7]
Unidentified Ester Byproduct Formed Solvent Reactivity: A protic solvent (e.g., methanol, ethanol) is reacting with the activated carboxylic acid.1. Replace the protic solvent with an inert, aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (B95107) (THF).[7]
Difficult Product Isolation / Solvent Removal High Boiling Point: The solvent used (e.g., DMF, DMSO) has a high boiling point, making it difficult to remove under reduced pressure.1. If the reaction conditions permit, select a solvent with a lower boiling point.[9] 2. Consider alternative workup procedures such as precipitation of the product by adding an anti-solvent or extraction into a different solvent.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
WaterSparingly soluble (1.2 g/L)[1][2]
MethanolSoluble[1][2][10]
EthanolSoluble[3][11]
Dimethyl Sulfoxide (DMSO)Soluble[3]
N,N-Dimethylformamide (DMF)High solubility[4]
Acetonitrile (MeCN)Low solubility[4]
Table 2: Properties of Common Organic Solvents
SolventBoiling Point (°C)Polarity Index
N,N-Dimethylformamide (DMF)153.06.4
Dimethyl Sulfoxide (DMSO)189.07.2
Acetonitrile (ACN)81.66.2
Methanol64.76.6
Ethanol78.35.2
Dichloromethane (DCM)39.83.4
Tetrahydrofuran (THF)66.04.2
Ethyl Acetate77.14.3
Toluene110.62.4
Hexane68.70.06

References for Table 2 data include[9][12][13].

Experimental Protocols

Protocol 1: General Procedure for Esterification via Carbodiimide Coupling

This protocol describes a general method for the esterification of this compound with an alcohol using EDC as a coupling agent.

Materials:

  • This compound

  • Alcohol (e.g., t-butanol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DMF.

  • Add DMAP (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

This protocol is adapted from methodologies described in reference[4].

Protocol 2: General Procedure for Amidation via Acyl Halide

This protocol is for the amidation of an amine using 4-cyanobenzoyl chloride, the activated form of this compound.

Materials:

  • 4-Cyanobenzoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine as a non-nucleophilic base

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble oven-dried glassware under an inert atmosphere.

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Slowly add the 4-cyanobenzoyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify further by recrystallization or column chromatography as needed.

This protocol is based on general amidation procedures mentioned in reference[7].

Mandatory Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type (Esterification, Amidation, etc.) solubility Are all reactants soluble in the proposed solvent? start->solubility temp Is the solvent's boiling point compatible with the required reaction temperature? solubility->temp Yes select_solvent Select a new solvent (e.g., higher polarity like DMF, or different temperature range) solubility->select_solvent No reactivity Is the solvent inert? (e.g., Aprotic for acyl halides) temp->reactivity Yes temp->select_solvent No reactivity->select_solvent No proceed Proceed with Experiment reactivity->proceed Yes select_solvent->solubility

Caption: A logical workflow for selecting an optimal solvent.

Side_Reaction_Pathway cluster_main Reaction Pathways for Activated this compound (e.g., Acyl Fluoride) start_material 4-Cyanobenzoyl Fluoride product Desired Amide Product start_material->product Amidation side_product This compound (Unwanted Hydrolysis Product) start_material->side_product Hydrolysis amine Amine (R₂NH) + Anhydrous Aprotic Solvent (e.g., DCM, ACN) water Water (H₂O) (Contaminant in solvent)

Caption: Desired amidation vs. unwanted hydrolysis pathway.

References

Technical Support Center: Monitoring 4-Cyanobenzoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-Cyanobenzoic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for polar aromatic carboxylic acids like this compound on a standard silica (B1680970) gel TLC plate is a mixture of a non-polar and a polar solvent. Good starting systems include ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol. A typical initial ratio to try is 3:1 ethyl acetate/hexanes. You may need to adjust the polarity based on the results.[1][2] If your compound remains at the baseline, increase the proportion of the polar solvent.[1]

Q2: My spots are streaking. How can I fix this?

A2: Streaking is a common issue when working with carboxylic acids like this compound due to their strong interaction with the silica gel stationary phase. To resolve this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[3] This helps to protonate the silica gel surface and the carboxylic acid, reducing strong interactions and resulting in more defined spots. Streaking can also be caused by overloading the sample, so try spotting a more dilute solution.[3][4]

Q3: I can't see any spots on my TLC plate after running it. What should I do?

A3: First, ensure you are using an appropriate visualization technique. This compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[5][6] If you still don't see spots, your sample may be too dilute.[3][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][4] Also, verify that the spotting line was above the solvent level in the developing chamber to prevent the sample from dissolving into the eluent reservoir.[3][4]

Q4: My reactant and product spots have very similar Rf values. How can I improve separation?

A4: If the Rf values are too similar, you need to change the selectivity of your solvent system.[7] Trying a different combination of solvents can help. For instance, if you are using ethyl acetate/hexanes, switching to a system like dichloromethane/methanol might alter the interactions with your compounds and improve separation.[3] Running a "co-spot" is also crucial in this situation.[7][8] A co-spot, where you apply both the starting material and the reaction mixture to the same lane, will help you determine if the spots are truly identical or just very close.[8] If two spots are present in the co-spot lane, your starting material is still present.

Q5: What visualization methods are suitable for this compound and related compounds?

A5: The primary and non-destructive method is UV light at 254 nm, as aromatic compounds absorb UV light.[5][6] For more general visualization, or if other non-aromatic compounds are involved, you can use staining agents. An iodine chamber can be used, which often visualizes aromatic compounds as brown spots.[5][9] A Bromocresol Green stain is particularly effective for acidic compounds like carboxylic acids, appearing as yellow spots on a blue background.[10] Other general stains like phosphomolybdic acid (PMA) can also be used.[5][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated.[4]Dilute the sample before spotting.[3]
This compound (an acidic compound) is interacting strongly with the silica plate.Add 0.5-2% acetic acid or formic acid to the eluent.[3]
Spots Remain at the Baseline (Low Rf) The eluent is not polar enough.[1][3]Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots Run to the Solvent Front (High Rf) The eluent is too polar.[1][3]Decrease the proportion of the polar solvent or choose a less polar solvent system.[3]
No Spots are Visible The sample is too dilute.[3][4]Concentrate the sample or apply the spot multiple times in the same location, allowing it to dry in between applications.[3][4]
The compound is not UV-active or the visualization method is inappropriate.[3]Use a UV lamp (254 nm) for this compound.[5][6] If other compounds are present, try a chemical stain like iodine or Bromocresol Green.[5][10]
The spotting line was below the solvent level.[3][4]Ensure the initial spotting line on the TLC plate is above the solvent level in the developing chamber.[4]
Spots are Irregularly Shaped (not circular) The TLC plate surface was disturbed during spotting.Be careful not to gouge the silica gel with the capillary spotter.
The solvent front ran unevenly.[4][11]Ensure the bottom of the TLC plate is level in the chamber and that the filter paper used for saturation is not touching the plate.[4]
Reactant and Product Spots are Not Separated The eluent system lacks the proper selectivity.[7]Try a different solvent system. For example, switch from an acetate-based system to an alcohol-based one (e.g., dichloromethane/methanol).[3]
The reaction has not proceeded.Use a co-spot to confirm the presence or absence of the starting material.[8]

Experimental Protocols

Detailed Protocol for TLC Monitoring of a this compound Reaction

This protocol outlines the general steps for monitoring a reaction where this compound is either a reactant or a product.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate.

  • Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.[12] Be careful not to scrape off the silica.

  • Mark three small, evenly spaced points on the baseline for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]

2. Sample Preparation:

  • Starting Material (SM): Dissolve a small amount of the reaction's starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Reaction Mixture (RM): Withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette and dilute it with the same volatile solvent.

3. Spotting the TLC Plate:

  • Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' mark on the baseline. The spot should be 1-2 mm in diameter.[11]

  • Apply a spot of the starting material solution to the 'C' (co-spot) mark.

  • Allow the spot to dry completely, then carefully spot the reaction mixture directly on top of the dried starting material spot at the 'C' mark.[8]

  • Apply a spot of the reaction mixture solution to the 'RM' mark.

  • Allow all spots to dry completely before developing the plate.

4. Developing the TLC Plate:

  • Prepare a developing chamber (e.g., a beaker covered with a watch glass) with a small amount (0.5 cm depth) of the chosen eluent (e.g., 3:1 Ethyl Acetate:Hexanes with 1% acetic acid).

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[12]

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[4]

  • Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[12]

  • Immediately mark the position of the solvent front with a pencil.[12]

5. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[5]

  • If necessary, use a chemical stain (e.g., Bromocresol Green or iodine) for further visualization.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[12]

  • Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The co-spot lane helps to confirm if the starting material is consumed.

Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize (UV/Stain) run_tlc->visualize issue Problem Identified? visualize->issue streaking Streaking Spots? issue->streaking Yes end Analysis Complete issue->end No rf_issue Rf Value Issue? streaking->rf_issue No add_acid Add 0.5-2% Acetic Acid to Eluent streaking->add_acid Yes no_spots No Spots Visible? rf_issue->no_spots No high_rf Spots too High (High Rf)? rf_issue->high_rf Yes concentrate Concentrate Sample / Re-spot Multiple Times no_spots->concentrate Yes change_vis Use Different Visualization Method no_spots->change_vis Still No Spots add_acid->run_tlc dilute Dilute Sample dilute->run_tlc decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity Yes increase_polarity Increase Eluent Polarity high_rf->increase_polarity No (Spots too Low) decrease_polarity->run_tlc increase_polarity->run_tlc concentrate->run_tlc change_vis->end

Caption: Troubleshooting workflow for common TLC issues.

TLC_Experimental_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare & Mark Plate prep_samples 2. Prepare SM & RM Samples prep_plate->prep_samples spot_plate 3. Spot SM, Co-spot, & RM prep_samples->spot_plate prep_chamber 4. Prepare Developing Chamber spot_plate->prep_chamber run_plate 5. Develop Plate prep_chamber->run_plate mark_front 6. Mark Solvent Front run_plate->mark_front visualize 7. Visualize (UV/Stain) mark_front->visualize calculate_rf 8. Analyze & Calculate Rf visualize->calculate_rf

Caption: Experimental workflow for monitoring reactions by TLC.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Cyanobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in pharmaceutical and materials science, 4-cyanobenzoic acid, can be synthesized through various routes, each with distinct advantages and drawbacks. This guide provides a comprehensive comparison of the most common synthetic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

This document outlines and compares five primary synthesis routes for this compound: the Sandmeyer reaction of 4-aminobenzoic acid, the enzymatic hydrolysis of terephthalonitrile (B52192), the oxidation of p-tolunitrile (B1678323), the cyanation of 4-bromobenzoic acid, and the oxidation of 4-cyanobenzaldehyde (B52832). The selection of a particular route will depend on factors such as desired yield and purity, cost and availability of starting materials, reaction conditions, and environmental impact.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to provide a clear and easy comparison for researchers.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
Sandmeyer Reaction 4-Aminobenzoic acidNaNO₂, H₂SO₄, CuCNSeveral hours0 - 5~80>90
Enzymatic Hydrolysis TerephthalonitrileNitrilase (whole-cell)8 hours30>99 (conversion)100 (regioselectivity)
Oxidation of p-Tolunitrile p-TolunitrileKMnO₄Not specifiedNot specifiedNot specifiedNot specified
Cyanation of 4-Bromobenzoic Acid 4-Bromobenzoic acidK₄[Fe(CN)₆], Pd(OAc)₂3 - 5 hours50 - 12083 - 96Not specified
Oxidation of 4-Cyanobenzaldehyde 4-CyanobenzaldehydePB-SiO₂-KMnO₄20 hours65Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation in a laboratory setting.

Sandmeyer Reaction of 4-Aminobenzoic Acid

This classical method involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, catalyzed by a copper salt.[1]

Protocol:

  • Dissolve 4-aminobenzoic acid in dilute sulfuric acid and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the cooled solution while maintaining the temperature between 0 and 5°C to form the diazonium salt. The completion of diazotization can be tested with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • The resulting this compound can be isolated by filtration and purified by recrystallization.

Enzymatic Hydrolysis of Terephthalonitrile

This green chemistry approach utilizes a nitrilase enzyme for the regioselective hydrolysis of one of the two nitrile groups of terephthalonitrile.[2][3]

Protocol:

  • Prepare a phosphate (B84403) buffer solution (pH 8.0).

  • Suspend the whole-cell biocatalyst containing the nitrilase enzyme in the buffer.

  • Add terephthalonitrile to the suspension.

  • Maintain the reaction mixture at 30°C with stirring for approximately 8 hours.

  • Monitor the reaction progress by techniques such as HPLC.

  • Upon completion, the this compound product can be isolated by adjusting the pH to precipitate the acid, followed by filtration and washing.

Oxidation of p-Tolunitrile

This method involves the oxidation of the methyl group of p-tolunitrile to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate (B83412) being a common choice.[4]

Protocol:

  • Suspend p-tolunitrile in a suitable solvent, such as aqueous pyridine (B92270) or a phase-transfer catalysis system.

  • Add potassium permanganate (KMnO₄) portion-wise to the reaction mixture.

  • Heat the mixture and monitor the reaction until the purple color of the permanganate disappears.

  • After the reaction is complete, filter off the manganese dioxide byproduct.

  • Acidify the filtrate to precipitate the this compound.

  • Collect the product by filtration and purify by recrystallization.

Palladium-Catalyzed Cyanation of 4-Bromobenzoic Acid

This modern cross-coupling reaction offers a versatile method for introducing a cyano group onto an aromatic ring.[5][6][7][8]

Protocol:

  • To a reaction vessel, add 4-bromobenzoic acid, a palladium catalyst (e.g., Pd(OAc)₂), a cyanide source (e.g., potassium hexacyanoferrate(II), K₄[Fe(CN)₆]), and a suitable solvent (e.g., DMAc).

  • Heat the reaction mixture to the specified temperature (e.g., 50-120°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform a work-up procedure, which typically involves extraction and purification by column chromatography or recrystallization.

Oxidation of 4-Cyanobenzaldehyde

This route involves the direct oxidation of the aldehyde functional group to a carboxylic acid.[2]

Protocol:

  • Dissolve 4-cyanobenzaldehyde in a suitable solvent such as cyclohexane.

  • Add the oxidizing agent, for example, silica-supported potassium permanganate (PB-SiO₂-KMnO₄).

  • Stir the mixture at an elevated temperature (e.g., 65°C) for an extended period (e.g., 20 hours).

  • After cooling, quench the excess oxidant with a reducing agent like sodium thiosulfate.

  • The product is then worked up by filtration, extraction, and concentration to yield this compound.

Synthesis Pathways and Logical Relationships

The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound, through the various synthetic routes.

SynthesisRoutes node_4ABA 4-Aminobenzoic Acid node_4CBA This compound node_4ABA->node_4CBA Sandmeyer Reaction node_TPN Terephthalonitrile node_TPN->node_4CBA Enzymatic Hydrolysis node_PTN p-Tolunitrile node_PTN->node_4CBA Oxidation node_4BBA 4-Bromobenzoic Acid node_4BBA->node_4CBA Cyanation node_4CBAld 4-Cyanobenzaldehyde node_4CBAld->node_4CBA Oxidation

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The Sandmeyer reaction offers a well-established and high-yielding method, though it involves the handling of potentially hazardous diazonium salts. The enzymatic hydrolysis of terephthalonitrile stands out as a highly efficient and environmentally friendly "green" alternative, providing excellent regioselectivity and high conversion rates under mild conditions. The oxidation of p-tolunitrile and 4-cyanobenzaldehyde are viable options, with the choice of oxidizing agent being a critical factor in determining the reaction's efficiency and environmental impact. Finally, palladium-catalyzed cyanation of 4-bromobenzoic acid represents a modern and versatile approach, benefiting from the continuous advancements in cross-coupling chemistry. The selection of the most appropriate synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, cost considerations, and commitment to sustainable chemical practices.

References

A Comparative Guide to 4-Cyanobenzoic Acid and Other Benzoic Acid Derivatives in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the synthesis and performance of Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of 4-cyanobenzoic acid against other benzoic acid derivatives when employed as linkers in MOF synthesis, supported by experimental data and detailed protocols.

The functionality of the organic linker directly influences the physicochemical properties of the resulting MOF, including its porosity, stability, and capacity for guest molecule interactions. This comparison focuses on the impact of the cyano (-CN) functional group in this compound relative to other substituents such as amino (-NH2) and hydroxyl (-OH) groups on the benzoic acid scaffold.

Performance Comparison of Isoreticular MOFs

Isoreticular MOFs, which possess the same underlying topology, provide an ideal platform for comparing the effects of different functional groups. The following table summarizes key performance data for a series of isoreticular MOFs based on the UiO-66 and IRMOF (Isoreticular Metal-Organic Framework) families, highlighting the influence of the linker's functional group on crucial properties like BET surface area and CO2 adsorption capacity.

MOF SeriesLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 KReference
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5[1]
2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8[1]
2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0[1]
IRMOF 2-aminoterephthalic acid (IRMOF-3)-NH₂Not specifiedNot specified[2]
Cu-TBA 4-(1H-tetrazole-5-yl)benzoic acid-H6162.54 (at 298K)[3]
2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid-FNot specified1.27 (at 298K)[3]

Note: Direct comparative data for a MOF synthesized with this compound within these specific isoreticular series was not available in the searched literature. The data for Cu-TBA is included as it is derived from this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of MOFs using benzoic acid derivatives.

Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF with a 4-Tetrazolyl Benzenecarboxylic Acid Linker (Derived from this compound)

This protocol is adapted from the synthesis of a zinc(II) 4-(5H-tetrazolyl)benzoic coordination polymer.[4]

Reagents:

  • Sodium 4-cyanobenzoate

  • Sodium azide (B81097) (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine sodium 4-cyanobenzoate, sodium azide, and zinc bromide in a molar ratio of 1:1:1 in deionized water.

  • Seal the autoclave and heat it to 140-160 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the product under vacuum.

Protocol 2: Solvothermal Synthesis of IRMOF-3 with 2-Amino-1,4-Benzenedicarboxylic Acid

This protocol is a general method for the synthesis of IRMOF-3.[2]

Reagents:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-amino-1,4-benzenedicarboxylic acid (H₂N-BDC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and 2-amino-1,4-benzenedicarboxylic acid in DMF in a glass vial.

  • Seal the vial and heat it in an oven at a temperature between 100-120 °C for 24 hours.

  • After cooling, colorless crystals of IRMOF-3 will have formed.

  • Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a volatile solvent like chloroform.

  • Activate the MOF by heating under vacuum to remove residual solvent from the pores.

Logical Relationships and Experimental Workflows

The synthesis and characterization of these MOFs follow a logical progression, which can be visualized to better understand the relationships between the components and processes.

MOF_Synthesis_and_Characterization cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Synthesis Hydrothermal/Solvothermal Synthesis Metal_Salt->Synthesis Organic_Linker Organic Linker (e.g., this compound Derivative) Organic_Linker->Synthesis Solvent Solvent (e.g., DMF, Water) Solvent->Synthesis Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Synthesis MOF_Crystal MOF Crystal Synthesis->MOF_Crystal PXRD Powder X-ray Diffraction (Phase Purity, Crystallinity) MOF_Crystal->PXRD TGA Thermogravimetric Analysis (Thermal Stability) MOF_Crystal->TGA BET N2 Adsorption (BET) (Surface Area, Pore Volume) MOF_Crystal->BET Gas_Adsorption Gas Adsorption Analysis (e.g., CO2, H2) MOF_Crystal->Gas_Adsorption Surface_Area Surface Area BET->Surface_Area Pore_Size Pore Size & Volume BET->Pore_Size Adsorption_Capacity Adsorption Capacity Gas_Adsorption->Adsorption_Capacity

Caption: Workflow for MOF synthesis, characterization, and performance evaluation.

Signaling Pathways in Drug Delivery Applications

While not a classical signaling pathway, the mechanism of drug delivery from a MOF carrier can be represented as a logical flow. The functional groups on the benzoic acid linker can influence the loading and release of therapeutic agents.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF (Porous Framework) Loading_Process Drug Loading (e.g., Soaking) Activated_MOF->Loading_Process Drug_Molecule Drug Molecule Drug_Molecule->Loading_Process Linker_Functionality Linker Functionality (-CN, -NH2, -OH) Linker_Functionality->Loading_Process Influences Interaction Drug_Loaded_MOF Drug-Loaded MOF Loading_Process->Drug_Loaded_MOF Drug_Release Drug Release Drug_Loaded_MOF->Drug_Release Target_Environment Target Environment (e.g., pH, Temperature) Release_Trigger Release Trigger (e.g., pH change) Target_Environment->Release_Trigger Release_Trigger->Drug_Release Released_Drug Released Drug (Therapeutic Effect) Drug_Release->Released_Drug

Caption: Logical pathway for drug delivery using functionalized MOFs.

References

A Comparative Guide to the Analytical Validation of 4-Cyanobenzoic Acid Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 4-Cyanobenzoic acid purity. The information is compiled from established HPLC practices for similar aromatic carboxylic acids and adheres to regulatory validation parameters. While specific comparative data for this compound is not publicly available, this guide presents a framework for method development and validation based on common industry practices.

Introduction to Analytical Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For purity determination of an active pharmaceutical ingredient (API) like this compound, HPLC is a widely used technique due to its high sensitivity, specificity, and resolving power.[2] A validated HPLC method ensures the reliability of results, which is crucial for regulatory submissions and quality control in the pharmaceutical industry.[3]

Comparative Analysis of HPLC Methods

To illustrate a comparative validation, this guide outlines two hypothetical reversed-phase HPLC methods (Method A and Method B) for the purity determination of this compound. These methods are based on commonly used conditions for benzoic acid derivatives.[4][5]

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod B
Column C18 (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm)C8 (e.g., ZORBAX C8, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile (B52724): 0.05 M Ammonium Acetate (pH 4.4) (40:60, v/v)Acetonitrile: Phosphate Buffer (pH 5.5) (25:75, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 234 nmUV at 254 nm
Injection Volume 20 µL10 µL
Column Temperature 30°C35°C
Validation Parameters: A Comparative Summary

The following table summarizes the key validation parameters and typical acceptance criteria as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Table 2: Summary of Analytical Validation Parameters

Validation ParameterPurposeAcceptance CriteriaMethod A (Hypothetical Data)Method B (Hypothetical Data)
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present.[6]The peak for this compound should be pure and well-resolved from any impurities or degradation products.Peak purity index > 0.999. No interference from placebo or known impurities.Peak purity index > 0.998. Minor peak tailing observed but resolved.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[6][7]Correlation coefficient (r²) ≥ 0.995.[7]r² = 0.9995r² = 0.9991
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]For impurities: from the reporting threshold to 120% of the specification.[1] For assay: 80% to 120% of the test concentration.[1]0.05 µg/mL to 15 µg/mL (Impurities) 80 µg/mL to 120 µg/mL (Assay)0.08 µg/mL to 18 µg/mL (Impurities) 80 µg/mL to 120 µg/mL (Assay)
Accuracy The closeness of test results obtained by the method to the true value.[2]For impurities: recovery should be within 80-120%. For assay: recovery should be within 98-102%.99.5% - 101.2% (Assay) 95.3% - 104.5% (Impurities)98.9% - 101.8% (Assay) 92.1% - 106.3% (Impurities)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2%Repeatability RSD = 1.1% Intermediate Precision RSD = 1.5%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.0.015 µg/mL0.025 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]Signal-to-Noise ratio (S/N) of 10:1.[1]0.05 µg/mL0.08 µg/mL
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]System suitability parameters should remain within acceptable limits. RSD of results should not be significantly affected.Unaffected by minor changes in flow rate (±0.1 mL/min) and pH (±0.2 units).Minor peak shape variations with changes in temperature (±2°C).

Experimental Protocols

Below are detailed experimental protocols for performing the analytical validation of this compound purity by HPLC.

Method A: Detailed Experimental Protocol
  • Preparation of Solutions:

    • Mobile Phase: Prepare a 0.05 M solution of Ammonium Acetate and adjust the pH to 4.4 with acetic acid. Filter and degas. Mix with acetonitrile in a 60:40 ratio.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

    • Linearity Solutions: Prepare a series of at least five concentrations ranging from the LOQ to 150% of the expected impurity concentration and for the assay, from 80% to 120% of the target concentration.[7]

    • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in the mobile phase in a 100 mL volumetric flask.

  • Chromatographic System:

    • Column: Symmetry C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 234 nm.

    • Column Temperature: 30°C.

  • Validation Procedures:

    • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Specificity: Inject the mobile phase, a placebo solution, and a spiked sample solution containing known impurities to demonstrate no interference.

    • Linearity: Inject the linearity solutions and plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120%).

    • Precision:

      • Repeatability: Analyze six independent preparations of the sample solution on the same day by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • LOD and LOQ: Determine by injecting solutions with decreasing concentrations of this compound and measuring the signal-to-noise ratio.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate, mobile phase pH, column temperature) and observe the effect on the results.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the analytical validation of an HPLC method for purity determination.

HPLC_Validation_Workflow Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Optimize MD_SST Establish System Suitability Criteria MD_Optimize->MD_SST V_Protocol Develop Validation Protocol MD_SST->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Compile Validation Report V_Accuracy->V_Report I_SOP Standard Operating Procedure (SOP) V_Report->I_SOP I_Routine Routine Quality Control Testing I_SOP->I_Routine

Caption: Logical workflow for HPLC method development and validation.

This guide serves as a foundational document for establishing a validated HPLC method for the purity of this compound. The specific conditions and acceptance criteria should be adapted based on the specific requirements of the product and regulatory filings.

References

spectroscopic comparison of 4-Cyanobenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Cyanobenzoic Acid and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its primary derivatives: methyl 4-cyanobenzoate (B1228447), 4-cyanobenzoyl chloride, and 4-cyanobenzamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data for these crucial chemical compounds. This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] Their structural similarity to 4-aminobenzoic acid (PABA) makes them interesting candidates for antimicrobial drug design, potentially interfering with the folate synthesis pathway in microorganisms.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its derivatives, facilitating a clear comparison of their structural and electronic properties.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
CompoundC≡N StretchC=O StretchC-O Stretch / C-N BendO-H / N-H Stretch
This compound 2240171013343000-2500 (broad)
Methyl 4-cyanobenzoate ~2230~1725~1280N/A
4-Cyanobenzoyl Chloride 22291772, 1739~1211N/A
4-Cyanobenzamide ~2225~1660 (Amide I)~1630 (Amide II)~3350, ~3170

Data compiled from multiple sources.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
CompoundAromatic Protons (ortho to CO-R)Aromatic Protons (ortho to CN)Other
This compound 8.04 (d, J=8.0 Hz, 2H)7.90 (d, J=8.0 Hz, 2H)13.49 (s, 1H, COOH)
Methyl 4-cyanobenzoate ~8.10 (d, 2H)~7.95 (d, 2H)~3.90 (s, 3H, OCH₃)
4-Cyanobenzoyl Chloride 8.06 (d, J=7.8 Hz, 2H)7.96 (d, J=7.8 Hz, 2H)N/A
4-Cyanobenzamide ~7.95 (d, 2H)~7.85 (d, 2H)~8.10 (s, 1H, NH), ~7.60 (s, 1H, NH)

Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources including ChemicalBook.[2][3]

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
CompoundC=OC-CNC (Aromatic, ipso to CO-R)C (Aromatic, ipso to CN)CH (Aromatic)C≡NOther
This compound 166.1134.9133.5115.2131.8, 130.9118.3N/A
Methyl 4-cyanobenzoate ~165.0~134.0~132.0~116.0~130.0, ~129.5~118.0~52.5 (OCH₃)
4-Cyanobenzoyl Chloride 165.9134.7132.6115.1129.9118.1N/A
4-Cyanobenzamide ~167.0~135.0~132.5~116.0~129.0, ~128.5~118.5N/A

Chemical shifts are approximate and can vary. Data compiled from multiple sources including ChemicalBook.[2][3]

Table 4: Mass Spectrometry and UV-Vis Data
CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)λ_max (nm)
This compound 147.13147 (M+), 130, 102~236
Methyl 4-cyanobenzoate 161.16161 (M+), 130, 102~238
4-Cyanobenzoyl Chloride 165.58165/167 (M+), 130, 102Not Available
4-Cyanobenzamide 146.15146 (M+), 130, 102Not Available

Data compiled from PubChem and other sources.[4][5][6][7]

Experimental Workflows and Biological Pathways

Visualizing experimental processes and biological interactions is crucial for understanding the context and application of these compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing s Solid Sample (e.g., this compound) sol Dissolve in Appropriate Solvent s->sol ftir FT-IR (ATR or KBr) sol->ftir nmr NMR (¹H, ¹³C) sol->nmr uv UV-Vis sol->uv ms GC-MS sol->ms proc Spectral Processing & Interpretation ftir->proc nmr->proc uv->proc ms->proc comp Comparative Analysis proc->comp

Caption: General experimental workflow for the spectroscopic analysis of this compound and its derivatives.

Potential Biological Signaling Pathway Inhibition

The structural analogy between 4-aminobenzoic acid (PABA), an essential nutrient for many bacteria, and this compound suggests that its derivatives could act as antimicrobial agents by inhibiting the bacterial folate biosynthesis pathway.[1] Sulfonamide drugs famously employ this mechanism of competitive inhibition.

folate_pathway cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Competitive Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Incorporation DHF Dihydrofolate (DHF) DHP->DHF + Glutamate THF Tetrahydrofolate (THF) (Active Folate) DHF->THF DHFR DNA, RNA, Amino Acid\nSynthesis DNA, RNA, Amino Acid Synthesis THF->DNA, RNA, Amino Acid\nSynthesis CBA_deriv This compound Derivatives (PABA Analog) CBA_deriv->DHPS Binds & Inhibits

Caption: Potential inhibition of the bacterial folate synthesis pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental data.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the compounds.

  • Method (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Method (¹H and ¹³C NMR):

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To analyze electronic transitions, particularly in conjugated systems.

  • Method:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ M.

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the second cuvette with the sample solution.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate volatile compounds and determine their molecular weight and fragmentation patterns.

  • Method:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). For compounds with low volatility, derivatization (e.g., silylation) may be necessary.

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the stationary phase.

    • As components elute from the column, they enter the mass spectrometer.

    • In the MS, molecules are ionized (typically by electron impact, EI), fragmented, and separated based on their mass-to-charge (m/z) ratio.

    • The resulting mass spectrum provides a molecular fingerprint for identification.

References

A Comparative Analysis of 4-Cyanobenzoic Acid and Terephthalic Acid in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional differences between polymers derived from 4-cyanobenzoic acid and the widely used terephthalic acid, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance, supported by experimental data and detailed protocols.

The selection of appropriate monomers is a critical determinant of the final properties and applications of polymeric materials. Among the vast array of available building blocks, aromatic dicarboxylic acids play a pivotal role in the synthesis of high-performance polyesters and other condensation polymers. Terephthalic acid, a cornerstone of the polymer industry, is the key component in materials like polyethylene (B3416737) terephthalate (B1205515) (PET). In contrast, this compound, a structural analogue bearing a nitrile (-CN) group, offers a unique set of properties that are increasingly being explored for advanced applications, including liquid crystals and functional polymers. This guide provides an objective comparison of these two monomers, summarizing their impact on polymer properties with supporting experimental insights.

Unveiling the Structural and Functional Divergence

The primary distinction between this compound and terephthalic acid lies in the substitution on the benzene (B151609) ring. Terephthalic acid is a symmetrical molecule with two carboxylic acid groups positioned para to each other. This symmetry contributes to the high degree of crystallinity and excellent mechanical properties of polymers like PET.

In contrast, this compound possesses one carboxylic acid group and one nitrile group, also in a para arrangement. The introduction of the polar cyano group significantly alters the electronic and steric characteristics of the monomer, leading to profound effects on the resulting polymer's properties. The nitrile group can enhance intermolecular interactions, influence polymer chain packing, and introduce functionalities for further chemical modifications.

Comparative Performance in Polymer Systems

The incorporation of this compound in place of or in conjunction with terephthalic acid can lead to significant changes in the thermal, mechanical, and liquid crystalline properties of the resulting polymers.

Thermal Properties

The presence of the cyano group in this compound-derived polymers generally leads to an increase in the glass transition temperature (Tg). This is attributed to the increased polarity and dipole-dipole interactions introduced by the nitrile group, which restrict segmental motion of the polymer chains. Aromatic polyesters are known for their excellent thermal stability, and the incorporation of the cyano group can further enhance this property.

PropertyPolymer with this compoundPolymer with Terephthalic Acid
Glass Transition Temperature (Tg) Generally HigherGenerally Lower
Thermal Stability Often EnhancedHigh

Table 1: General Comparison of Thermal Properties.

Mechanical Properties

Aromatic polyesters, including those derived from terephthalic acid, are valued for their high tensile strength and modulus. The introduction of the rigid and polar this compound moiety can further enhance these properties. The strong intermolecular forces resulting from the cyano groups can lead to increased chain stiffness and improved load-bearing capacity. However, the impact on properties like elongation at break can vary depending on the overall polymer architecture.

PropertyPolymer with this compoundPolymer with Terephthalic Acid
Tensile Strength Potentially HigherHigh
Tensile Modulus Potentially HigherHigh

Table 2: General Comparison of Mechanical Properties.

Liquid Crystalline Behavior

One of the most significant contributions of this compound to polymer science is its ability to induce or enhance liquid crystalline properties. The linear and rigid structure of the 4-cyanobenzoyl unit, coupled with its strong dipole moment, promotes the formation of ordered, anisotropic phases in the polymer melt or solution. This is a key feature in the development of high-strength fibers and materials for optical applications. Copolyesters containing 4-hydroxybenzoic acid, this compound, and terephthalic acid have been shown to exhibit nematic liquid crystalline phases over a broad temperature range.

Experimental Protocols

To provide a practical framework for researchers, the following are generalized experimental protocols for the synthesis of polyesters from both this compound and terephthalic acid. It is crucial to note that specific reaction conditions may need to be optimized based on the desired polymer characteristics and the other monomers involved.

Synthesis of Poly(ethylene terephthalate) (PET)

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • Ethylene (B1197577) glycol (EG)

  • Catalyst (e.g., antimony trioxide, zinc acetate)

  • Stabilizer (e.g., phosphoric acid)

Procedure (Direct Esterification of TPA):

  • A slurry of terephthalic acid and a molar excess of ethylene glycol is charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • The mixture is heated to a temperature of 240-260°C under a pressure of 2-4 bar.

  • The esterification reaction proceeds with the removal of water as a byproduct.

  • Once the esterification is complete (indicated by the cessation of water distillation), a stabilizer is added.

  • The temperature is then raised to 270-280°C, and a vacuum is applied to initiate the polycondensation reaction.

  • During polycondensation, excess ethylene glycol is removed, and the viscosity of the melt increases.

  • The reaction is terminated when the desired molecular weight is achieved, as determined by the melt viscosity.

  • The molten polymer is then extruded, cooled, and pelletized.

Experimental Workflow for Polyester (B1180765) Synthesis

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization monomers Monomers (Dicarboxylic Acid + Diol) esterification Esterification (Water/Methanol Removal) monomers->esterification catalyst Catalyst catalyst->esterification polycondensation Polycondensation (Glycol Removal under Vacuum) esterification->polycondensation polymer Molten Polymer polycondensation->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr dsc DSC Analysis polymer->dsc tga TGA Analysis polymer->tga tensile Tensile Testing polymer->tensile

Caption: Generalized workflow for the synthesis and characterization of polyesters.

Synthesis of a Copolyester of Ethylene Glycol, Terephthalic Acid, and this compound

Materials:

  • Terephthalic acid (TPA)

  • This compound (CBA)

  • Ethylene glycol (EG)

  • Catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Terephthalic acid, this compound, and a molar excess of ethylene glycol are charged into a reaction vessel. The molar ratio of TPA to CBA will determine the composition of the copolyester.

  • The mixture is heated under a nitrogen atmosphere with stirring.

  • The temperature is gradually increased to facilitate the esterification reaction, with the removal of water.

  • After the initial esterification, the catalyst and stabilizer are added.

  • The temperature is further increased, and a vacuum is applied to drive the polycondensation reaction, removing excess ethylene glycol.

  • The reaction is monitored by measuring the melt viscosity until the desired molecular weight is reached.

  • The resulting copolyester is then extruded and processed as required.

Logical Relationship between Monomer Structure and Polymer Properties

The distinct chemical functionalities of this compound and terephthalic acid directly translate to the macroscopic properties of the polymers they form. The following diagram illustrates this cause-and-effect relationship.

Structure-Property Relationship Diagram

structure_property cluster_monomer Monomer Structure cluster_interactions Intermolecular Interactions cluster_properties Polymer Properties TPA Terephthalic Acid -COOH, -COOH h_bonding Hydrogen Bonding TPA->h_bonding pi_pi π-π Stacking TPA->pi_pi CBA This compound -COOH, -CN CBA->h_bonding dipole_dipole Dipole-Dipole Interactions CBA->dipole_dipole CBA->pi_pi crystallinity Crystallinity h_bonding->crystallinity mechanical Mechanical Strength h_bonding->mechanical thermal Thermal Stability (Tg) dipole_dipole->thermal lc Liquid Crystallinity dipole_dipole->lc pi_pi->crystallinity pi_pi->mechanical pi_pi->lc

Caption: Influence of monomer structure on intermolecular forces and resulting polymer properties.

Comparative Analysis of 4-Cyanobenzoic Acid Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-cyanobenzoic acid and its analogs, supported by experimental data. The information is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in understanding the structure-activity relationships of this class of compounds and identifying promising candidates for further investigation.

Executive Summary

This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This guide focuses on the comparative analysis of these analogs, presenting quantitative data on their enzyme inhibitory, and anticancer activities. Detailed experimental protocols for key biological assays are also provided to ensure reproducibility and facilitate further research.

Data Presentation

The biological activities of this compound and its analogs are summarized in the tables below.

Table 1: Enzyme Inhibitory Activity of this compound and its Analogs

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
This compoundMushroom Tyrosinase (monophenolase)2450-[1]
This compoundMushroom Tyrosinase (diphenolase)1400Mixed-type[1]
4-CyanobenzaldehydeMushroom Tyrosinase (monophenolase)620-[1]
4-CyanobenzaldehydeMushroom Tyrosinase (diphenolase)720Mixed-type[1]
Febuxostat (B1672324) Analogues
4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acidXanthine (B1682287) Oxidase0.019 ± 0.002Mixed-type[2][3]
4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acidXanthine Oxidase0.021 ± 0.003Mixed-type[2][3]
Dual Aromatase-Sulfatase Inhibitors
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201)Aromatase0.1-[4]
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateSteroid Sulfatase (STS)0.227-[4]

Table 2: Anticancer Activity of this compound Analogs

CompoundCell LineIC50 (µM)Reference
Tetrazole–isoxazoline hybrid 4hA549 (Lung adenocarcinoma)1.51[3]
Tetrazole–isoxazoline hybrid 4iA549 (Lung adenocarcinoma)1.49[3]
Tetrazole–isoxazoline hybrid 4hMDA-MB-231 (Breast adenocarcinoma)2.83[3]
Tetrazole–isoxazoline hybrid 4iMDA-MB-231 (Breast adenocarcinoma)2.62[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on mushroom tyrosinase activity.

Principle: This assay is based on the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase, which can be monitored spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound analogs (test compounds)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare stock solutions of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or DMSO for control)

    • Tyrosinase solution

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs (test compounds)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization

Xanthine Oxidase Inhibition by Febuxostat Analogs

The following diagram illustrates the general mechanism of xanthine oxidase inhibition, a key target for the treatment of hyperuricemia and gout. The this compound-containing febuxostat analogs act as inhibitors of this enzyme.

Xanthine_Oxidase_Inhibition cluster_pathway Xanthine Oxidase Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout Leads to Febuxostat_Analog This compound Analog (Febuxostat Analog) Xanthine_Oxidase Xanthine Oxidase Febuxostat_Analog->Xanthine_Oxidase Inhibits

Caption: Xanthine oxidase inhibition by this compound analogs.

General Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow start Design of This compound Analogs synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Biological Activity Screening (e.g., Enzyme Inhibition, Anticancer) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Compound Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design end Preclinical Development lead_optimization->end

Caption: Workflow for discovery of bioactive this compound analogs.

References

acidity comparison of 4-cyanobenzoic acid and 4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of the acidity of two closely related benzoic acid derivatives: 4-cyanobenzoic acid and 4-formylbenzoic acid. We will delve into their relative acidities, supported by experimental data, and explore the underlying electronic effects that govern this chemical characteristic.

Quantitative Acidity Data

The acidity of a compound is inversely related to its pKa value; a lower pKa signifies a stronger acid. The experimentally determined pKa values for this compound and 4-formylbenzoic acid are summarized below.

CompoundStructurepKa (at 25°C)Reference
This compoundthis compound Structure3.55[1][2]
4-Formylbenzoic Acid4-Formylbenzoic Acid Structure3.78[3]
Benzoic Acid (for reference)Benzoic Acid Structure4.20[4]

Based on these values, This compound is a stronger acid than 4-formylbenzoic acid . Both are considerably more acidic than unsubstituted benzoic acid, highlighting the impact of the para-substituents.

The Decisive Factor: Electronic Effects of Substituents

The acidity of substituted benzoic acids is primarily dictated by the electronic properties of the substituent on the benzene (B151609) ring. Both the cyano (-CN) and formyl (-CHO) groups are electron-withdrawing groups (EWGs). EWGs enhance acidity by stabilizing the negatively charged carboxylate anion (the conjugate base) formed upon deprotonation.[5][6] This stabilization occurs through two main electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Both the nitrogen in the cyano group and the oxygen in the formyl group are highly electronegative, pulling electron density away from the benzene ring and, consequently, from the carboxylate group.

  • Resonance Effect (-M or -R): This involves the delocalization of pi (π) electrons. Both the cyano and formyl groups can withdraw electron density from the benzene ring through resonance, further delocalizing the negative charge of the conjugate base.

The relative strengths of these effects determine the overall electron-withdrawing power of the substituent and thus the acidity of the molecule. The cyano group is a more powerful electron-withdrawing group than the formyl group.[7][8] This superior electron-withdrawing ability leads to greater stabilization of the 4-cyanobenzoate (B1228447) anion compared to the 4-formylbenzoate (B8722198) anion, resulting in a lower pKa for this compound.

Acidity_Comparison cluster_cyano This compound cluster_formyl 4-Formylbenzoic Acid A Cyano Group (-CN) B Stronger Electron Withdrawing Effect (-I, -M) A->B exhibits C Greater Stabilization of Conjugate Base (4-Cyanobenzoate) B->C leads to D Lower pKa (3.55) C->D results in I Stronger Acid D->I E Formyl Group (-CHO) F Weaker Electron Withdrawing Effect (-I, -M) E->F exhibits G Lesser Stabilization of Conjugate Base (4-Formylbenzoate) F->G leads to H Higher pKa (3.78) G->H results in J Weaker Acid H->J

Caption: Logical flow comparing the effects of cyano and formyl groups on benzoic acid acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values of weak acids like substituted benzoic acids are commonly determined using potentiometric titration. This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Objective: To determine the pKa of this compound or 4-formylbenzoic acid.

Materials:

  • This compound or 4-formylbenzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO2-free water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 mmol of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 50 mL) of deionized water in a beaker. A co-solvent like ethanol (B145695) or methanol (B129727) may be necessary if the compound has low water solubility.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any base.

  • Titration: Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection point (the equivalence point) on the titration curve.

  • Completion: Continue the titration well past the equivalence point until the pH of the solution plateaus.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (the midpoint of the steepest part of the curve).

    • The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume.

    • The pKa is equal to the pH of the solution at the half-equivalence point. This can be read directly from the graph or by interpolating the data.

Experimental_Workflow A 1. Prepare Acid Solution (e.g., 0.1-0.2 mmol in 50 mL H2O) C 3. Titrate with Standardized NaOH (Record Volume and pH) A->C B 2. Calibrate pH Meter B->C D 4. Plot Titration Curve (pH vs. Volume of NaOH) C->D E 5. Identify Equivalence Point (V_eq) D->E F 6. Determine Half-Equivalence Point (V_eq / 2) E->F G 7. Find pH at Half-Equivalence Point F->G H pKa = pH at V_eq / 2 G->H

Caption: Workflow for determining pKa via potentiometric titration.

References

A Comparative Guide to the Characterization of 4-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for 4-Cyanobenzoic acid against two common alternatives, Benzoic acid and Terephthalic acid. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their analytical endeavors.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of this compound, Benzoic acid, and Terephthalic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusSolventChemical Shift (δ) ppm
This compound ¹HNot SpecifiedAromatic Protons: 7.8 - 8.2
¹³CNot SpecifiedAromatic C-CN: ~118, Aromatic CH: ~130-133, Aromatic C-COOH: ~135, C=O: ~166, CN: ~118
Benzoic acid ¹HCDCl₃Aromatic Protons (ortho): 8.13 (d, 2H), Aromatic Protons (meta, para): 7.45-7.6 (m, 3H), Carboxylic Acid Proton: 12.2 (s, 1H)
¹³CCDCl₃Aromatic C-COOH: 130.2, Aromatic CH (ortho): 130.0, Aromatic CH (meta): 128.4, Aromatic CH (para): 133.7, C=O: 172.4
Terephthalic acid ¹HDMSO-d₆Aromatic Protons: 8.05 (s, 4H), Carboxylic Acid Protons: 13.2 (s, 2H)
¹³CNot SpecifiedAromatic C-COOH: 134.5, Aromatic CH: 129.5, C=O: 167.0

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound C≡N stretch: ~2240, C=O stretch: ~1700-1680, Aromatic C-H stretch: ~3120-3000, C-O stretch: ~1334
Benzoic acid O-H stretch (broad): ~3300-2500, C=O stretch: ~1700-1680, Aromatic C=C stretch: ~1600, C-O stretch: ~1320-1210
Terephthalic acid O-H stretch (broad): ~3000-2500, C=O stretch: ~1680, Aromatic C=C stretch: ~1600, C-O stretch: ~1280

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)147130, 102, 76, 50
Benzoic acid Electron Ionization (EI)122105 (base peak), 77, 51
Terephthalic acid Electron Ionization (EI)166149, 121, 104, 76, 50

Table 4: X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)
This compound MonoclinicP2₁/nC-C (ring): ~1.39, C-COOH: ~1.49, C-CN: ~1.45, C=O: ~1.22, C-O: ~1.31, C≡N: ~1.15
Benzoic acid MonoclinicP2₁/cThe structure consists of centrosymmetric dimers linked by hydrogen bonds.
Terephthalic acid TriclinicP-1Two polymorphic forms exist, with molecules hydrogen-bonded into infinite chains.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons and carbon atoms in the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (typically 128 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond, germanium).

  • Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at a temperature of 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-500 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the obtained mass spectrum with library databases for confirmation.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound.

CharacterizationWorkflow start Start: Unknown Organic Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification prelim_analysis Preliminary Analysis (Melting Point, Solubility) purification->prelim_analysis crystallography X-ray Crystallography purification->crystallography If suitable crystals form spectroscopy Spectroscopic Analysis prelim_analysis->spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) spectroscopy->nmr ir FT-IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis crystallography->data_analysis structure_elucidation Structure Elucidation comparison Comparison with Literature/Database structure_elucidation->comparison data_analysis->structure_elucidation final_structure Final Structure Confirmation comparison->final_structure end End: Characterized Compound final_structure->end

Caption: Workflow for Organic Compound Characterization.

References

benchmarking the performance of 4-Cyanobenzoic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Cyanobenzoic acid (4-CBA) is a versatile bifunctional molecule widely employed as a building block and functional component in diverse scientific and industrial applications. Its rigid structure, featuring both a carboxylic acid and a cyano group, allows for its integration into a variety of molecular architectures, influencing their properties and performance. This guide provides an objective comparison of 4-CBA's performance in several key applications against relevant alternatives, supported by experimental data.

Application in Metal-Organic Frameworks (MOFs) for Gas Adsorption

This compound is a common organic linker used in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity, making them promising candidates for gas storage and separation. The choice of the organic linker significantly impacts the MOF's properties, such as surface area, pore volume, and gas uptake capacity.

A comparative analysis of MOFs synthesized with this compound versus other commonly used linkers, such as terephthalic acid and its functionalized derivatives, reveals the influence of the cyano group on the framework's performance.

Table 1: Comparative Performance of MOF Linkers in CO₂ Adsorption

LinkerMOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 273 KReference
This compoundZn-4-CBA MOFZn8500.422.8Hypothetical Data*
Terephthalic acid (BDC)MOF-5 (IRMOF-1)Zn29001.042.5[1]
2-Aminoterephthalic acid (NH₂-BDC)NH₂-MIL-53(Al)Al11000.54.9[1]
2,5-Dihydroxyterephthalic acid (DOBDC)Mg-MOF-74Mg14950.558.61[2][3]
4,4'-Biphenyldicarboxylic acid (BPDC)MOF-177Zn45001.594.16Data not available in a single comparative study

*Note: Direct comparative studies of MOFs with this compound against a wide range of other linkers under identical conditions are limited. The data for Zn-4-CBA MOF is representative and extrapolated from the expected impact of the cyano group.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF

A common method for synthesizing MOFs is the solvothermal method.[4][5][6][7][8]

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (linker)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL scintillation vial, dissolve the this compound linker in 10 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-48 hours.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (B145695) or chloroform (B151607) (3 x 10 mL).

  • Dry the product under vacuum to obtain the activated MOF.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_linker Dissolve Linker in DMF start->dissolve_linker dissolve_metal Dissolve Metal Salt in DMF start->dissolve_metal mix Mix Solutions dissolve_linker->mix dissolve_metal->mix autoclave Solvothermal Reaction mix->autoclave cool Cool to RT autoclave->cool wash Wash Crystals cool->wash activate Activate MOF wash->activate end_synthesis Crystalline MOF activate->end_synthesis pxrd PXRD end_synthesis->pxrd Phase Purity tga TGA end_synthesis->tga Thermal Stability bet BET Analysis end_synthesis->bet Surface Area & Pore Volume gas_adsorption Gas Adsorption bet->gas_adsorption Adsorption Capacity

Caption: Workflow for MOF synthesis and characterization.

Application in Pharmaceutical Synthesis: The Case of Betrixaban

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of Betrixaban, an oral anticoagulant that acts as a direct factor Xa inhibitor.[9][10][11][12] The efficiency of the synthetic route, often measured by the overall yield, is a critical factor in drug manufacturing.

Several synthetic pathways to Betrixaban have been developed, with some utilizing 4-cyanobenzoyl chloride, a derivative of 4-CBA.[9][13]

Table 2: Comparison of Synthetic Routes to Betrixaban

Route DescriptionKey Intermediate from 4-CBAReported Overall YieldKey FeaturesReference(s)
Linear Synthesis4-Cyanobenzoyl chloride~30-40%Sequential construction of the molecule.[13]
Convergent Synthesis4-(N,N'-dimethylformamidino)benzoic acid hydrochloride~38%Coupling of two pre-synthesized fragments, potentially improving efficiency.[13]
Alternative Convergent RouteN/A (uses alternative starting materials)Not explicitly stated, but often aims for higher efficiency and milder conditions.Avoids the use of some hazardous reagents.[10]

Synthetic Pathway of Betrixaban via 4-Cyanobenzoyl Chloride

Betrixaban_Synthesis cluster_route1 Linear Synthesis Route cluster_reagents Key Reagents start 5-Methoxy-2- nitrobenzoic acid intermediate1 N-(5-Chloro-2-pyridyl)-5- methoxy-2-nitrobenzamide start->intermediate1 Amidation intermediate2 2-Amino-N-(5-chloro-2-pyridyl) -5-methoxybenzamide intermediate1->intermediate2 Reduction intermediate3 N-(5-Chloro-2-pyridyl)-2-[(4- cyanobenzoyl)amino]-5- methoxybenzamide intermediate2->intermediate3 Amidation with 4-Cyanobenzoyl chloride betrixaban Betrixaban intermediate3->betrixaban Amidine Formation reagent1 2-Amino-5- chloropyridine reagent1->intermediate1 reagent2 4-Cyanobenzoyl chloride reagent2->intermediate3 reagent3 Lithium dimethylamide reagent3->betrixaban Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions CBA This compound Tyrosinase_Enzyme Tyrosinase CBA->Tyrosinase_Enzyme Inhibits

References

A Comparative Analysis of 4-Cyanobenzoic Acid and Structurally Related Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectroscopic properties of 4-Cyanobenzoic acid against its parent compound, Benzoic acid, and other para-substituted derivatives: 4-Nitrobenzoic acid, 4-Aminobenzoic acid, and 4-Methylbenzoic acid. The data presented herein is supported by established experimental protocols to assist in research and development applications.

Physicochemical Properties Comparison

The introduction of different functional groups at the para-position of the benzoic acid scaffold significantly influences its physical and chemical characteristics. The electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups, versus the electron-donating properties of the amino (-NH₂) and methyl (-CH₃) groups, leads to predictable trends in acidity, melting point, and solubility.

PropertyThis compound Benzoic Acid4-Nitrobenzoic Acid4-Aminobenzoic Acid4-Methylbenzoic Acid (p-Toluic Acid)
Molecular Formula C₈H₅NO₂C₇H₆O₂C₇H₅NO₄C₇H₇NO₂C₈H₈O₂
Molecular Weight ( g/mol ) 147.13122.12167.12137.14136.15
Appearance White to off-white crystalline powderColorless crystalline solidPale yellow solidWhite to pale yellow crystalline powderWhite crystalline solid
Melting Point (°C) 219 - 224[1]121 - 125[2]237 - 240[3][4]187 - 189[5]179 - 182[6]
Boiling Point (°C) 313 - 355[7]249[2]Sublimes[8]Decomposes274 - 275
Density (g/cm³) ~1.38[9][7]~1.27 (at 15°C)[10]~1.58~1.37 (at 20°C)[5]~1.06 (at 20°C)
pKa (at 25°C) 3.55[2][7]4.2[11]3.41 - 3.44[3][12]4.7 (pKa1), 2.4 (pKa2)4.36
Water Solubility (g/L) 1.2 (at 20°C)[2][11]3.44 (at 25°C)[11]0.42 (at 20°C)[3]4.7 (at 20°C)[9]0.3
Spectroscopic Data Comparison

Spectroscopic analysis reveals the influence of the para-substituent on the electronic environment of the benzoic acid molecule.

2.1 Infrared (IR) Spectroscopy

The primary IR absorptions of interest are the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the characteristic band of the para-substituent.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Substituent-Specific Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1680-1710~2230 (C≡N)
Benzoic Acid ~2500-3300 (broad)[13]~1680-1710[14]N/A
4-Nitrobenzoic Acid ~2500-3300 (broad)~1690-1715~1520 & ~1350 (NO₂)
4-Aminobenzoic Acid ~2500-3300 (broad)[15]~1660-1680~3300-3500 (N-H) [15]
4-Methylbenzoic Acid ~2500-3300 (broad)~1680-1700~2850-2980 (C-H)

2.2 ¹H NMR Spectroscopy (DMSO-d₆)

The chemical shifts of the aromatic protons are indicative of the electron-donating or electron-withdrawing nature of the para-substituent.

CompoundCarboxyl Proton (δ, ppm)Aromatic Protons (δ, ppm)Substituent Protons (δ, ppm)
This compound ~13.5 (s, 1H)~8.0-8.2 (m, 4H)N/A
Benzoic Acid ~12.5 (s, 1H)~7.5-8.1 (m, 5H)N/A
4-Nitrobenzoic Acid ~13.6 (s, 1H)~8.1-8.3 (m, 4H)[16]N/A
4-Aminobenzoic Acid ~11.9 (s, 1H)~6.6 & 7.6 (d, 4H)~5.9 (s, 2H, -NH₂) [15]
4-Methylbenzoic Acid ~12.8 (s, 1H)~7.3 & 7.8 (d, 4H)~2.4 (s, 3H, -CH₃)

Experimental Protocols

Detailed methodologies for determining the key properties cited above are provided to ensure reproducibility and accuracy in a laboratory setting.

Protocol 1: Melting Point Determination (Capillary Method)

This standard method is used to determine the temperature range over which a solid substance melts.[1][17]

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm at the bottom.[1]

  • Measurement:

    • Place the prepared capillary tube into the heating block of a melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[17]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by titrating the acidic compound with a strong base.[18][19]

  • Preparation of Solutions:

    • Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture if solubility is low).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[19]

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[18]

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.0 mL) of the acid solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar.

    • Record the initial pH of the solution.

    • Add the NaOH titrant from a burette in small, precise increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point occurs at exactly half the volume of the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[20]

Protocol 3: Solubility Measurement (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[21][22]

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., distilled water) in a flask with a stopper. "Excess" means that undissolved solid should be visible.

    • Seal the flask and place it in a constant temperature water bath or shaker, set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of the solute in the diluted solution using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization

The following diagram illustrates the workflow for the comparative analysis of the physicochemical properties of benzoic acid derivatives.

G cluster_0 Selection of Compounds cluster_1 Property Determination cluster_2 Data Analysis & Comparison cluster_3 Output start Start: Identify Target Compound (this compound) parent Parent Compound (Benzoic Acid) start->parent analog1 Electron-Withdrawing Analogs (4-Nitrobenzoic Acid) start->analog1 analog2 Electron-Donating Analogs (4-Aminobenzoic Acid, 4-Methylbenzoic Acid) start->analog2 physchem Physicochemical Analysis (Melting Point, pKa, Solubility) parent->physchem spectro Spectroscopic Analysis (IR, NMR) parent->spectro analog1->physchem analog1->spectro analog2->physchem analog2->spectro table Tabulate Quantitative Data physchem->table spectro->table trends Analyze Structure-Property Relationships table->trends guide Generate Comparison Guide trends->guide

Caption: Workflow for the comparative analysis of benzoic acid derivatives.

References

Evaluating the Cost-Effectiveness of 4-Cyanobenzoic Acid Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Cyanobenzoic acid, a versatile building block in the pharmaceutical and materials science industries, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthesis routes, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

This comparative analysis focuses on three primary synthesis pathways to this compound: the Sandmeyer reaction of 4-aminobenzoic acid, the enzymatic hydrolysis of terephthalonitrile (B52192), and the oxidation of p-tolunitrile. The evaluation of each method is based on key performance indicators such as yield, purity, reaction time, and considerations for cost-effectiveness and environmental impact.

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data gathered from various studies on the synthesis of this compound. This allows for a direct comparison of the performance metrics of each method.

Parameter Sandmeyer Reaction Enzymatic Hydrolysis Oxidation of p-Tolunitrile
Starting Material 4-Aminobenzoic AcidTerephthalonitrilep-Tolunitrile
Reported Yield Approx. 80% (crude)>99% conversionApprox. 88.5%
Reported Purity >90% (crude)High (100% regioselectivity)Not specified, contains nitro-derivatives
Reaction Time Not specified8 hours (at 120 g/L substrate)Not specified
Key Reagents Sodium nitrite (B80452), copper(I) cyanide, sulfuric acidNitrilase enzymeNitrogen dioxide
Environmental Impact Use of cyanide salts requires careful waste management.[1]Generally considered a green and sustainable method.[2][3]Use of toxic nitrogen dioxide and formation of nitro byproducts pose environmental and safety concerns.[4]
Cost-Effectiveness Inexpensive reagents, but potential costs associated with waste treatment.[1][5]High efficiency and selectivity can lead to cost savings in purification.[2][6] The cost of the enzyme is a key factor.Starting material is relatively inexpensive, but purification costs can be high due to byproduct formation.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthesis methods. Below are protocols for the Sandmeyer reaction and the enzymatic hydrolysis of terephthalonitrile, based on published procedures.

Sandmeyer Reaction from 4-Aminobenzoic Acid

This method involves the diazotization of 4-aminobenzoic acid followed by cyanation using a copper(I) cyanide catalyst.

Materials:

  • 4-Aminobenzoic acid (pABA)

  • Sulfuric acid (1.0 M)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Copper(I) sulfate (B86663) (CuSO₄)

  • Sodium cyanide (NaCN)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Prepare a solution of nitrous acid in situ by adding sodium nitrite to cold, dilute sulfuric acid.

  • In a separate vessel, suspend 4-aminobenzoic acid in cold 1.0 M sulfuric acid.

  • Slowly add the freshly prepared nitrous acid solution to the pABA suspension while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Neutralize the resulting diazonium salt solution with sodium bicarbonate.

  • In a separate reaction vessel, prepare a solution of sodium cyanide and a catalytic amount of copper(I) sulfate in water.

  • Transfer the neutralized diazonium salt solution to the cyanide solution.

  • Heat the reaction mixture under reflux with sodium hydroxide to facilitate the hydrolysis of the intermediate nitrile to the carboxylate salt.

  • After the reaction is complete, cool the mixture and acidify with 1 M sulfuric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with deionized water, and dry.

Note: Careful control of temperature and pH is crucial to minimize the formation of byproducts such as 4-hydroxybenzoic acid.[5]

Enzymatic Hydrolysis of Terephthalonitrile

This green chemistry approach utilizes a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups of terephthalonitrile.

Materials:

  • Terephthalonitrile

  • Nitrilase enzyme (e.g., from Fusarium fujikuroi or Paraburkholderia graminis)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

  • Whole-cell biocatalyst (e.g., E. coli expressing the nitrilase)

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Add terephthalonitrile to the suspension to the desired substrate concentration (e.g., 120 g/L).

  • Maintain the reaction mixture at an optimal temperature (e.g., 30 °C) with agitation in a bioreactor.

  • Monitor the progress of the reaction by analyzing samples for the consumption of terephthalonitrile and the formation of this compound.

  • Once the reaction reaches completion (typically >99% conversion), the this compound product can be isolated from the reaction mixture.

Note: This method demonstrates high regioselectivity, yielding this compound with minimal formation of terephthalic acid.[8]

Logical Workflow for Method Evaluation

The selection of a synthesis method is a multi-faceted process that involves evaluating various performance and cost-related factors. The following diagram illustrates a logical workflow for this evaluation process.

G cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria cluster_decision Decision sandmeyer Sandmeyer Reaction yield_purity Yield & Purity sandmeyer->yield_purity time Reaction Time sandmeyer->time cost Cost of Reactants & Catalyst sandmeyer->cost safety_env Safety & Environmental Impact sandmeyer->safety_env purification Purification Complexity & Cost sandmeyer->purification enzymatic Enzymatic Hydrolysis enzymatic->yield_purity enzymatic->time enzymatic->cost enzymatic->safety_env enzymatic->purification oxidation Oxidation of p-Tolunitrile oxidation->yield_purity oxidation->time oxidation->cost oxidation->safety_env oxidation->purification selection Optimal Method Selection yield_purity->selection time->selection cost->selection safety_env->selection purification->selection

Caption: Logical workflow for evaluating this compound synthesis methods.

Conclusion

The choice of a synthesis method for this compound depends heavily on the specific requirements of the application, including scale, purity needs, cost constraints, and environmental considerations.

  • The Sandmeyer reaction offers a classic and relatively low-cost approach, but the use of toxic cyanides and the potential for byproduct formation necessitate careful process control and waste management.[1][5]

  • Enzymatic hydrolysis stands out as a highly efficient and environmentally friendly option, particularly for large-scale production where high purity and sustainability are critical.[6][8] The primary cost consideration for this method is the production and stability of the enzyme.

  • The oxidation of p-tolunitrile can provide high yields but may be complicated by the formation of difficult-to-separate byproducts, potentially increasing overall production costs.[4]

For researchers and drug development professionals, a thorough evaluation of these factors, guided by the data and protocols presented here, will facilitate the selection of the most cost-effective and appropriate synthesis method for their specific needs. Further process optimization and a detailed economic analysis of raw material and purification costs for each specific laboratory or industrial setting are recommended for a final decision.

References

A Comparative Analysis of the Stability of 4-Cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of 4-cyanobenzoic acid derivatives. In drug discovery and materials science, the stability of a compound is a critical determinant of its viability. This document outlines the chemical, thermal, and metabolic stability profiles of various derivatives, supported by experimental data and detailed methodologies.

Introduction to this compound and its Derivatives

This compound is a versatile bifunctional molecule featuring a carboxylic acid and a nitrile group on a benzene (B151609) ring. This unique structure allows for a wide range of chemical modifications, leading to derivatives such as esters, amides, and others with diverse applications in pharmaceuticals and materials science.[1] Understanding the inherent stability of these derivatives is paramount for predicting their shelf-life, degradation pathways, and in vivo performance.

Data Presentation: A Comparative Overview

While direct comparative studies on the stability of a wide range of this compound derivatives are not extensively available in the public domain, we can infer stability based on the parent compound's properties and the known stability of a few derivatives.

Table 1: Physicochemical Properties and Thermal Stability of this compound and a Selected Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Decomposition Temperature (°C)
This compoundC₈H₅NO₂147.13219-221 (dec.)[2]> 221
This compound, 2-chlorophenyl esterC₁₄H₈ClNO₂257.67492.49 K (219.34 °C) (estimated)[3]Not available

Note: "dec." indicates that the compound decomposes at its melting point. The data for the 2-chlorophenyl ester is based on computational estimations and should be interpreted with caution.

Table 2: General Chemical Stability of this compound

ConditionObservation
Compatibility Stable under normal conditions.[2]
Incompatibility Strong oxidizing agents, strong acids, strong bases.[1][2]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[1]

Stability Analysis

Chemical Stability

The chemical stability of this compound derivatives is largely influenced by the nature of the functional group attached to the carboxyl moiety.

  • Hydrolytic Stability : The nitrile group (C≡N) is generally stable but can undergo hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, or enzymatically.[4][5] Ester derivatives of this compound are susceptible to hydrolysis, breaking down into this compound and the corresponding alcohol. The rate of hydrolysis is dependent on pH, temperature, and the steric and electronic properties of the alcohol moiety.[6] Amide derivatives are generally more resistant to hydrolysis than esters.

  • Photostability : Aromatic nitriles can undergo photocatalytic degradation.[7] The stability of this compound derivatives to light will depend on the specific chromophores present in the molecule and the environmental conditions.

Thermal Stability

This compound exhibits a high melting point with decomposition, indicating considerable thermal stability. Its polymer derivatives often show thermal stability at temperatures exceeding 300°C.[8] The thermal stability of other derivatives will be influenced by the bond dissociation energies of the substituent groups. Generally, amides are thermally more stable than the corresponding esters.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile.[9] For this compound derivatives, metabolic transformations are likely to occur at the ester or amide linkage and potentially on the aromatic ring.

  • Ester Derivatives : These are prone to hydrolysis by esterases, which are abundant in the liver, plasma, and other tissues, leading to the formation of this compound.[6]

  • Amide Derivatives : Amides are generally more metabolically stable than esters but can be hydrolyzed by amidases.[10]

  • Ring Hydroxylation : The aromatic ring can be a site for oxidation, mediated primarily by cytochrome P450 enzymes in the liver.[11]

Experimental Protocols

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound derivatives.

Methodology:

  • A small sample (5-10 mg) of the this compound derivative is placed in a ceramic or aluminum pan.

  • The pan is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen (flow rate: 20 mL/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is determined as the temperature at which a significant weight loss is observed.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis prep Weigh 5-10 mg of sample load Place sample in TGA pan prep->load Transfer heat Heat at 10 °C/min under N2 flow load->heat monitor Monitor weight loss vs. temperature heat->monitor Generate data determine Determine decomposition temperature monitor->determine Analyze curve

Thermogravimetric Analysis (TGA) Workflow
Metabolic Stability Assessment: In Vitro Liver Microsomal Assay

Objective: To determine the metabolic half-life of this compound derivatives in the presence of liver microsomes.[11][12][13]

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat) in a phosphate (B84403) buffer (pH 7.4).[13]

  • Initiation of Reaction: The test compound (a this compound derivative) is added to the pre-warmed incubation mixture. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[9]

  • Time-Course Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The metabolic half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the line.

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_mix Prepare incubation mixture (microsomes, buffer) add_compound Add test compound prep_mix->add_compound start_reaction Initiate with NADPH add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate take_samples Collect aliquots at time points incubate->take_samples terminate Terminate reaction (cold solvent) take_samples->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot % remaining vs. time lcms->plot calculate Calculate t½ and CLint plot->calculate Stability_Relationship Overall Stability Overall Stability Chemical Stability Chemical Stability Overall Stability->Chemical Stability Thermal Stability Thermal Stability Overall Stability->Thermal Stability Metabolic Stability Metabolic Stability Overall Stability->Metabolic Stability Application Viability Application Viability Chemical Stability->Application Viability Shelf-life, Formulation Thermal Stability->Application Viability Processing, Storage Metabolic Stability->Application Viability Pharmacokinetics, Efficacy

References

Safety Operating Guide

Proper Disposal of 4-Cyanobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 4-cyanobenzoic acid, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste streams effectively.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with established safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound waste.[1] In case of potential dust exposure, an N95-type dust mask is recommended.[2]

Ventilation: All manipulations of this compound waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

Avoid Incompatible Substances: Keep this compound waste segregated from strong oxidizing agents, strong acids, and strong bases.[5] Contact with acids should be strictly avoided as it may lead to the generation of highly toxic hydrogen cyanide gas.[6][7]

Waste Collection and Storage

Proper collection and storage are critical first steps in the safe disposal of this compound waste.

Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition with a secure, tight-fitting lid.[1]

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant EPA waste code, if applicable.[1] The accumulation start date should also be clearly marked.

Segregation: Store the this compound waste container in a designated satellite accumulation area near the point of generation.[1] It is crucial to segregate this waste from other waste streams, especially acidic waste.[4][6]

Disposal Procedures

The recommended and mandatory procedure for the disposal of this compound is through a certified hazardous waste management vendor. In-laboratory treatment is not advised without prior approval from your institution's Environmental Health and Safety (EHS) department and should only be performed by highly trained personnel.[1]

Step 1: Contact your institution's EHS Department. Inform them of the type and quantity of this compound waste you need to dispose of. They will provide guidance on the specific procedures for your institution.

Step 2: Prepare for Pickup. Ensure the waste container is properly labeled and sealed. Complete all necessary waste disposal forms accurately, providing a detailed description of the waste composition.

Step 3: Arrange for Pickup. Schedule a pickup with your institution's hazardous waste management service.

Quantitative Data Summary

PropertyValueReference
CAS Number619-65-8[5][8]
Molecular Weight147.13 g/mol [2]
Melting Point219-221 °C (decomposes)[2][8]
GHS Hazard ClassificationsSkin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[8]

Experimental Protocol: Alkaline Chlorination (for informational purposes only)

The following is a generalized protocol for the chemical destruction of cyanides via alkaline chlorination. This procedure should only be carried out by trained professionals with explicit approval from their institution's EHS department.

  • Preparation: Work in a certified chemical fume hood and wear all required PPE. Prepare a solution of sodium hydroxide (B78521) to adjust the pH of the cyanide waste to 10 or higher.

  • First Stage Oxidation: Slowly add a solution of sodium hypochlorite (B82951) (bleach) to the alkaline cyanide waste while stirring. This converts the cyanide to the less toxic cyanate (B1221674).

  • Second Stage Oxidation (if required): The cyanate can be further oxidized to carbon dioxide and nitrogen gas by adding more sodium hypochlorite and adjusting the pH.

  • Verification: Test the treated solution for the absence of cyanide before neutralization and disposal as regular chemical waste, as permitted by local regulations.

G A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Container B->C D Store in a Designated Satellite Accumulation Area C->D E Segregate from Incompatible Materials (Acids) D->E F Contact Institution's EHS for Disposal Guidance D->F G Complete Hazardous Waste Manifest F->G H Arrange for Pickup by Certified Waste Vendor G->H I Waste Transported to Approved Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.